2'-Hydroxy-4',5'-dimethylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-hydroxy-4,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(8(3)11)10(12)5-7(6)2/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVSURZEXVMUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189957 | |
| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36436-65-4 | |
| Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36436-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |
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| Record name | 2'-Hydroxy-4',5'-dimethylacetophenone | |
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| Record name | 2'-hydroxy-4',5'-dimethylacetophenone | |
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| Record name | 2′-Hydroxy-4′,5′-dimethylacetophenone | |
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Foundational & Exploratory
An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2'-Hydroxy-4',5'-dimethylacetophenone, a substituted aromatic ketone, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, comprising a reactive acetyl group, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Fries rearrangement, an in-depth analysis of its spectral characteristics, and a review of its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who seek a thorough understanding of this important chemical entity.
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various chemical transformations.[3][4]
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [3] |
| CAS Number | 36436-65-4 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 69-73 °C | [1] |
| Boiling Point | 144 °C at 18 mmHg | [1][2] |
| Solubility | Slightly soluble in water | [1][2] |
| pKa | 10.59 ± 0.23 (Predicted) | [1] |
| λmax | 340 nm (in Ethanol) | [1][2] |
Synthesis via Fries Rearrangement
The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[1][2] This reaction involves the intramolecular acyl migration from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[5][6] The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[6]
Reaction Workflow
Caption: Fries rearrangement workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Fries rearrangement and is optimized for the synthesis of this compound.[1][2][7]
Materials:
-
3,4-dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Heating mantle or oil bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas absorption trap (to handle evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents).
-
Addition of Reactant: Slowly add 3,4-dimethylphenyl acetate (1 equivalent) to the flask with continuous stirring. The reaction is typically performed without a solvent.[1]
-
Heating: Heat the reaction mixture to a temperature between 110 °C and 150 °C.[1][2] The optimal temperature may require adjustment to favor the formation of the desired ortho-hydroxyacetophenone. Maintain this temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule.
-
Hydroxyl Proton (-OH): A broad singlet is expected in the downfield region (around δ 12.0 ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen.
-
Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The proton ortho to the hydroxyl group and meta to the acetyl group will appear at a different chemical shift than the proton meta to the hydroxyl group and ortho to the acetyl group.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to three protons will be observed in the upfield region (around δ 2.5 ppm).
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, are expected for the two methyl groups on the aromatic ring (around δ 2.2-2.3 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): A peak in the highly downfield region (δ > 200 ppm) is characteristic of the ketone carbonyl carbon.[8]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The carbons attached to the methyl groups will also have characteristic chemical shifts.
-
Acetyl Carbon (-COCH₃): A peak around δ 25-30 ppm corresponds to the methyl carbon of the acetyl group.[9]
-
Methyl Carbons (-CH₃): Two separate peaks in the upfield region (around δ 15-20 ppm) will represent the two methyl carbons on the aromatic ring.
FTIR Spectroscopy
The infrared spectrum reveals the presence of key functional groups.
-
O-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ is indicative of the hydroxyl group involved in hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band around 1640-1660 cm⁻¹ corresponds to the stretching vibration of the conjugated ketone carbonyl group.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.
-
C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl groups.
-
C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are attributed to the carbon-carbon double bond stretching within the aromatic ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (164.20 g/mol ).[10]
-
Fragmentation: A prominent fragment is often observed at m/z 149, resulting from the loss of a methyl radical (•CH₃) from the acetyl group (M-15).[9][10] Another significant fragmentation pathway involves the cleavage of the acetyl group, leading to a fragment at m/z 121.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of chalcones, a class of compounds with a wide range of pharmacological activities.[11] Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[12] The biological activities of these derivatives can be fine-tuned by modifying the substituents on the aromatic rings.
Biological Activity of Chalcone Derivatives
Caption: Synthesis of biologically active chalcones from this compound.
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer properties of chalcones derived from hydroxyacetophenones.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, prostate, and colorectal cancer.[1][3] For instance, certain chalcone derivatives have exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range against cell lines like MCF-7 (breast cancer).[2][3] The mechanism of action often involves the inhibition of key signaling pathways and enzymes crucial for cancer cell survival and growth.[1]
-
Antifungal Activity: Chalcone derivatives have emerged as promising antifungal agents, particularly against resistant fungal strains.[11][13] Their mode of action can involve the disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal biofilm formation.[13] Studies have reported the minimum inhibitory concentration (MIC) values of some chalcone derivatives against pathogenic fungi like Candida albicans and Aspergillus niger to be comparable or even superior to existing antifungal drugs.[11][14]
-
Antibacterial Activity: The antibacterial potential of chalcones synthesized from 2'-hydroxyacetophenone precursors has been extensively investigated.[5][15] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[5] The presence of the α,β-unsaturated keto moiety is believed to be crucial for their antibacterial action, likely through Michael addition reactions with biological nucleophiles in bacterial cells.[11] Some derivatives have demonstrated low MIC values, indicating their potential as lead compounds for the development of new antibacterial drugs.[5][16]
Safety and Handling
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[17] In case of accidental contact, wash the affected area thoroughly with water. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[13]
Conclusion
This compound is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis via the Fries rearrangement and its versatile reactivity make it an attractive starting material for the creation of diverse molecular libraries. The extensive research into its chalcone derivatives has revealed a broad spectrum of promising biological activities, highlighting its potential for the development of new anticancer, antifungal, and antibacterial agents. This guide has provided a detailed technical overview to support and inspire further research and application of this important compound in the scientific community.
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An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone (CAS: 36436-65-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2'-Hydroxy-4',5'-dimethylacetophenone is a substituted hydroxyacetophenone that serves as a pivotal intermediate in organic synthesis, particularly in the realm of drug discovery and development.[1][2] Its chemical architecture, featuring a reactive acetyl group and a nucleophilic hydroxyl group on a dimethyl-substituted benzene ring, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules.[1] Notably, it is a key starting material for the synthesis of chalcone derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the generation of biologically active molecules.
Physicochemical Properties and Spectroscopic Characterization
This compound is a white to light yellow crystalline powder at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 36436-65-4 | [5][6] |
| Molecular Formula | C₁₀H₁₂O₂ | [5][7] |
| Molecular Weight | 164.20 g/mol | [5][7] |
| Melting Point | 69-73 °C | [3] |
| Boiling Point | 144 °C at 18 mmHg | [3][8] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Slightly soluble in water | [3][8][9] |
| pKa | 10.59 ± 0.23 (Predicted) | [10] |
| λmax | 340 nm (in Ethanol) | [3] |
Spectroscopic Analysis: A Fingerprint of the Molecule
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented below serves as a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework of the molecule.
Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.09 | s | 1H | Phenolic -OH |
| 7.44 | s | 1H | Ar-H |
| 6.77 | s | 1H | Ar-H |
| 2.59 | s | 3H | Acetyl -CH₃ |
| 2.26 | s | 3H | Ar-CH₃ |
| 2.22 | s | 3H | Ar-CH₃ |
Source: The Royal Society of Chemistry[11]
Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 203.8 | C=O |
| 160.7 | C-OH |
| 147.0 | Ar-C |
| 130.8 | Ar-C |
| 127.2 | Ar-C |
| 118.9 | Ar-C |
| 117.7 | Ar-C |
| 26.5 | Acetyl -CH₃ |
| 20.5 | Ar-CH₃ |
| 18.9 | Ar-CH₃ |
Source: The Royal Society of Chemistry[11]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (phenolic) |
| ~1650 | Strong | C=O stretch (acetyl) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~2920 | Medium | C-H stretch (methyl) |
Interpretation based on typical functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 164 | Molecular ion [M]⁺ |
| 149 | [M - CH₃]⁺ |
| 121 | [M - COCH₃]⁺ |
Source: PubChem[7]
Synthesis of this compound
The primary method for synthesizing 2'-hydroxyacetophenones is the Fries rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][7][12][13][14] In the case of this compound, the starting material is 3,4-dimethylphenyl acetate.[3]
The Fries Rearrangement: Mechanism and Control
The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[7] The mechanism is generally accepted to proceed through the formation of an acylium ion intermediate.[1][7] The choice of reaction conditions, particularly temperature, is crucial for controlling the regioselectivity of the acylation. Higher temperatures tend to favor the formation of the ortho isomer (2'-hydroxyacetophenone), while lower temperatures favor the para isomer.[7] This is a classic example of thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[7]
Experimental Protocol: Synthesis via Fries Rearrangement
This protocol is a representative procedure synthesized from general methods for the Fries rearrangement.[12][15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Addition of Reactant: Slowly add 3,4-dimethylphenyl acetate (1.0 equivalent) to the flask. The reaction is often performed without a solvent or in a high-boiling inert solvent like nitrobenzene.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 110-150 °C.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes any remaining catalyst.
-
Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Drug Development: Synthesis of Chalcones
A primary application of this compound in drug discovery is its use as a precursor for the synthesis of chalcones.[2][3] Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide array of biological activities.[16][17]
The Claisen-Schmidt Condensation: A Pathway to Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[18][19] The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for the synthesis of chalcones from this compound.[4][20]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 40-50%).
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by TLC.
-
Workup and Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activity and Signaling Pathways of Derived Chalcones
Chalcones derived from hydroxyacetophenones are a subject of intense research due to their potential as therapeutic agents. Their biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[17]
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of chalcones.[4][11][21][22][23][24][25] The specific substitution pattern on the aromatic rings of the chalcone scaffold significantly influences their cytotoxic potency and selectivity against various cancer cell lines. For instance, the presence of hydroxyl and methoxy groups can enhance anticancer activity.[5]
Some chalcone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13][21][26][27] The mechanisms underlying this effect often involve the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and death.
Key signaling pathways affected by chalcone derivatives include:
-
NF-κB Pathway: Inhibition of the pro-survival NF-κB signaling pathway can sensitize cancer cells to apoptosis.[27][28]
-
PI3K/AKT Pathway: Downregulation of this pathway can lead to cell cycle arrest and apoptosis.[28]
-
MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) pathway can influence cell proliferation and death.[29]
-
Apoptosis Induction: Chalcones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[13][21][26][27]
Antimicrobial Activity
Chalcones have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[16][18][19][20][30][31] The structure-activity relationship (SAR) studies indicate that the presence and position of substituents on the aromatic rings are crucial for antimicrobial potency.[18][19][30] For example, electron-withdrawing groups on one of the aromatic rings can enhance antibacterial activity.[18] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place in a tightly sealed container.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its utility as a precursor for the synthesis of a diverse array of chalcones with potent anticancer and antimicrobial activities underscores its importance for researchers in these fields. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the development of novel therapeutic agents. Future research will likely continue to explore the synthesis of new derivatives from this compound and further elucidate the mechanisms by which they exert their biological effects.
References
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- Fries Rearrangement of Phenyl Acet
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An In-Depth Technical Guide to the Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone, a valuable hydroxyacetophenone derivative utilized in the preparation of herbicides and chalcone derivatives with antibacterial activity.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering in-depth insights into the chemical principles and practical execution of the synthetic process.
Introduction and Strategic Overview
This compound is a substituted aromatic ketone of significant interest in medicinal and agricultural chemistry.[1][2] Its synthesis is most effectively achieved through a two-step process commencing with the acetylation of 3,4-dimethylphenol to form the corresponding ester, 3,4-dimethylphenyl acetate. This intermediate is then subjected to a Fries rearrangement to yield the target molecule. This strategic approach is favored as direct Friedel-Crafts acylation of phenols can lead to undesired O-acylation, forming the ester as the main product, rather than the desired C-acylated hydroxyarylketone.[3][4] The Fries rearrangement elegantly circumvents this issue by transforming the initially formed phenolic ester into the desired keto phenol.[3][4]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Synthesis of the Precursor: 3,4-Dimethylphenyl Acetate
The initial step involves the esterification of 3,4-dimethylphenol with acetic anhydride. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acetic anhydride. The use of a mild base like pyridine can catalyze the reaction by activating the phenol.
Experimental Protocol: Synthesis of 3,4-Dimethylphenyl Acetate
Materials:
-
3,4-Dimethylphenol
-
Acetic Anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable organic solvent such as dichloromethane, add acetic anhydride (1.2-1.5 eq).
-
If desired, a catalytic amount of pyridine can be added.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a more rapid reaction, the mixture can be gently refluxed.[5]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like methylene chloride.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and pyridine, followed by water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dimethylphenyl acetate. The product is typically a liquid and can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR.
The Core Reaction: Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][6] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[3][6]
Mechanism of the Fries Rearrangement
The accepted mechanism involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[6] This coordination polarizes the ester bond, leading to the formation of an acylium ion intermediate.[3][6] The acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated aromatic ring.
Caption: Simplified mechanism of the Fries Rearrangement.
Regioselectivity: The Role of Temperature and Solvent
The ratio of ortho to para isomers is highly dependent on the reaction conditions.
-
Temperature: Higher temperatures generally favor the formation of the ortho isomer, which is the thermodynamically more stable product due to the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.[3][6] Lower temperatures favor the kinetically controlled para product.[3][6]
-
Solvent: The polarity of the solvent also influences the product distribution. Non-polar solvents tend to favor the ortho product, while polar solvents can promote the formation of the para isomer.
For the synthesis of this compound, a high temperature and solvent-free conditions are reported to be effective.[1]
Experimental Protocol: Fries Rearrangement of 3,4-Dimethylphenyl Acetate
Materials:
-
3,4-Dimethylphenyl Acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating mantle with temperature control
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (approximately 1.1 to 2.5 equivalents).
-
Slowly add 3,4-dimethylphenyl acetate (1 equivalent) to the flask with stirring. The reaction is performed without a solvent.
-
Heat the reaction mixture to a temperature between 110°C and 150°C.[1] Maintain this temperature for the desired reaction time. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude this compound can be purified by column chromatography on silica gel or by recrystallization. The product is a white to light yellow crystalline powder.[1]
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [7] |
| Molecular Weight | 164.20 g/mol | [7] |
| Melting Point | 69-73 °C | [1] |
| Boiling Point | 144°C/18mmHg | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water | [1][2] |
| ¹H NMR | Spectral data available | [8] |
| ¹³C NMR | Spectral data available | |
| IR Spectra | Spectral data available | [7] |
| Mass Spectrometry | Spectral data available | [7] |
Alternative Synthetic Approaches
While the Fries rearrangement is the most common and direct method, other synthetic strategies could be envisioned, although they may be less efficient or require more steps. One such alternative is the direct Friedel-Crafts acylation of 3,4-dimethylphenol. However, as previously mentioned, this often leads to significant O-acylation. To circumvent this, the hydroxyl group could be protected with a suitable protecting group, followed by Friedel-Crafts acylation and subsequent deprotection. This, however, adds two additional steps to the synthesis, making the Fries rearrangement a more atom-economical and efficient choice.
Safety and Handling
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment and wear appropriate PPE.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the esterification of 3,4-dimethylphenol followed by a high-temperature, solvent-free Fries rearrangement. This method offers a direct and efficient route to the target molecule. By carefully controlling the reaction parameters, particularly the temperature in the rearrangement step, the formation of the desired ortho-acylated product can be maximized. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis and purification of this important chemical intermediate.
References
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- Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
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An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone: Synthesis, Characterization, and Applications in Modern Research
This technical guide provides a comprehensive overview of 2'-Hydroxy-4',5'-dimethylacetophenone, a versatile aromatic ketone that serves as a crucial building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, characterization, and key applications.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, a substituted hydroxyacetophenone, is a white to light yellow crystalline solid at room temperature.[1][2] Its molecular structure, featuring a hydroxyl group ortho to an acetyl group on a dimethyl-substituted benzene ring, imparts a unique reactivity profile that makes it a valuable precursor for a variety of more complex molecules.[3] This guide will delve into the fundamental chemical and physical properties of this compound, detail its synthesis and characterization, and explore its significant applications, particularly in the development of novel therapeutic agents and functional materials.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Reference(s) |
| CAS Number | 36436-65-4 | [4] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [1][6] |
| Melting Point | 68-74 °C | [2] |
| Boiling Point | 144 °C at 18 mmHg | [1][4] |
| Water Solubility | Slightly soluble | [1][4] |
| pKa | 10.59 ± 0.23 (Predicted) | [4] |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [5][7] |
| InChI Key | YXVSURZEXVMUAM-UHFFFAOYSA-N | [4][7] |
| SMILES | CC1=CC(=C(C=C1C)O)C(=O)C | [5][7] |
Synthesis and Purification: The Fries Rearrangement
The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[1][6] This electrophilic substitution reaction involves the intramolecular rearrangement of an aryl ester in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Synthesis Workflow
The synthesis process can be visualized as a two-step procedure, starting from the commercially available 3,4-dimethylphenol.
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Physical and chemical properties of 2'-Hydroxy-4',5'-dimethylacetophenone
An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is a substituted hydroxyacetophenone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its unique arrangement of a nucleophilic hydroxyl group, a reactive acetyl moiety, and a substituted aromatic ring makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.[1][2] The two primary functional groups—the hydroxyl group, which imparts polarity and hydrogen bonding capability, and the electron-withdrawing acetyl group—work in concert to define its chemical behavior.[2] A key structural feature is the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which influences its stability and reactivity patterns compared to its meta and para isomers.[2] This guide provides an in-depth exploration of its physical and chemical properties, validated synthesis and analytical protocols, and key applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its handling, reaction design, and analytical characterization. These core properties are summarized below.
Identification and Structural Details
-
Synonyms : 2-Acetyl-4,5-dimethylphenol, 4',5'-Dimethyl-2'-hydroxyacetophenone[5]
-
CAS Number : 36436-65-4[5]
-
Molecular Formula : C₁₀H₁₂O₂[3]
-
Molecular Weight : 164.20 g/mol [3]
-
Chemical Structure :
Caption : Structure of this compound.
Tabulated Physical and Spectroscopic Data
The quantitative physical and spectroscopic data for this compound are crucial for experimental design and quality control.
| Property | Value | Source(s) |
| Physical State | White to light yellow crystalline powder | [5] |
| Melting Point | 69-73 °C | [5] |
| Boiling Point | 144 °C @ 18 mmHg | [5] |
| Water Solubility | Slightly soluble | [5][6] |
| pKa (Predicted) | 10.59 ± 0.23 | [5] |
| UV λmax | 340 nm (in Ethanol) | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound is most effectively achieved via the Fries rearrangement, a classic and reliable method for producing hydroxyaryl ketones.[5][7]
The Fries Rearrangement: Mechanism and Control
The Fries rearrangement is an ortho, para-selective reaction that transforms a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9] The reaction proceeds through the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution.[8]
Caption : Simplified mechanism of the Fries Rearrangement.
Reaction conditions can be tuned to favor either the ortho or para isomer. High temperatures favor the formation of the thermodynamically more stable ortho product, which is stabilized by chelation between the hydroxyl group, the carbonyl oxygen, and the aluminum catalyst.[9] Conversely, lower temperatures and polar solvents tend to favor the kinetically controlled para product.[8][9]
Validated Synthesis Protocol via Fries Rearrangement
This protocol details the preparation of this compound from 3,4-dimethylphenyl acetate. The procedure is adapted from established methods for Fries rearrangements and is designed to be self-validating through in-process checks.[5][10]
Workflow Diagram:
Caption : Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Part A: Preparation of 3,4-Dimethylphenyl Acetate (Precursor)
-
To a stirred solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a base such as triethylamine or pyridine (1.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add acetic anhydride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work up the reaction by washing with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified by vacuum distillation.
-
-
Part B: Fries Rearrangement
-
Setup : In a dry round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place finely powdered anhydrous aluminum chloride (AlCl₃, ~2.5-3.0 eq).
-
Reaction : Heat the flask in an oil bath to 110-120 °C.
-
Addition : Slowly add 3,4-dimethylphenyl acetate (1.0 eq) to the heated AlCl₃. Note: The reaction is often performed without a solvent.[5]
-
Heating : Increase the temperature to 140-150 °C and maintain for 2-3 hours.[5] The progress can be monitored by quenching small aliquots and analyzing via TLC or HPLC. The reaction mixture will become a thick, pasty mass.
-
Quenching : After cooling to room temperature, very carefully and slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum complexes.
-
Isolation : Collect the resulting solid product by filtration, washing thoroughly with cold water.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.
-
Core Chemical Reactivity: Gateway to Chalcones
The primary utility of this compound in drug development lies in its role as a precursor for chalcones.[5][6] Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.
Caption : Claisen-Schmidt condensation to form chalcones.
This base-catalyzed reaction involves the deprotonation of the α-carbon of the acetophenone's acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.
Applications in Drug Discovery and Development
Chalcones, readily synthesized from this compound, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[11][12]
Synthesis of Antibacterial Chalcone Derivatives
The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents.[11] Chalcone-based compounds have shown significant promise in this area. By reacting this compound with various substituted benzaldehydes, a library of chalcone derivatives can be generated for screening. These compounds have been reported to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[13][14] The ease of synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[11]
Other Pharmaceutical and Industrial Applications
Beyond antibacterial research, this acetophenone derivative is a valuable intermediate for:
-
Anti-inflammatory and Analgesic Agents : It is explored in the development of new drugs for pain and inflammation.[4]
-
Agrochemicals : Used in the synthesis of novel herbicides.[5]
-
Polymer Chemistry : Acts as a photoinitiator in UV-curable coatings and inks, facilitating rapid polymerization.[4]
-
Cosmetics and Fragrances : Employed as a fragrance component in various consumer products.[4]
Analytical Methodologies
Robust and validated analytical methods are essential for confirming the identity, purity, and quantity of this compound and its derivatives.
Chromatographic Analysis: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the compound and monitoring reaction progress.
Workflow for HPLC Method Validation:
Caption : Standard workflow for HPLC method validation.
Recommended HPLC Conditions:
| Parameter | Recommended Setting | Rationale & Source(s) |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for non-polar to moderately polar analytes.[15] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | Provides good peak shape and resolution. Use formic acid for MS compatibility.[16] |
| Elution Mode | Isocratic (e.g., 60:40 MeCN:H₂O) or Gradient | Isocratic is simpler; gradient may be needed for complex mixtures.[15] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[15] |
| Detection | UV at 254 nm or λmax (340 nm) | 254 nm is a common wavelength for aromatics; 340 nm provides higher sensitivity.[5][17] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC.[17] |
| Column Temp. | Ambient or 25 °C | Controlled temperature ensures retention time stability.[15] |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the mobile phase to fall within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[17]
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR (CDCl₃) : Expected signals include singlets for the two aromatic protons, singlets for the two aromatic methyl groups, a singlet for the acetyl methyl group, and a downfield, exchangeable singlet for the phenolic hydroxyl group.[3][18]
-
¹³C NMR : Will show distinct signals for the carbonyl carbon (~200 ppm), aromatic carbons (some quaternary, some protonated), and the three methyl carbons.[3]
-
-
Infrared (IR) Spectroscopy :
-
A broad peak for the O-H stretch (phenolic), often centered around 3000-3400 cm⁻¹, indicative of hydrogen bonding.
-
A strong, sharp peak for the C=O stretch (ketone) around 1640-1680 cm⁻¹.
-
Peaks corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) :
-
The molecular ion peak (M⁺) should be clearly visible, corresponding to the molecular weight (164.2).
-
Expect characteristic fragmentation patterns, such as the loss of a methyl group ([M-15]⁺) or an acetyl group ([M-43]⁺).
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
GHS Hazard Statements :
-
Precautionary Measures :
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and highly functionalized building block with significant potential in drug discovery, particularly for the development of new antibacterial agents. Its synthesis is well-established through the Fries rearrangement, and its reactivity is primed for the creation of diverse chemical libraries, such as chalcones. By leveraging the detailed physical, chemical, and analytical information provided in this guide, researchers and drug development professionals can confidently and effectively incorporate this valuable compound into their synthetic and screening programs.
References
- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025). Current Research in Interdisciplinary Studies, 4(3), 25-27. [Link]
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- This compound.
- Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (2022).
- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.
- Chalcone derivatives and their antibacterial activities: Current development. (2019). Bioorganic Chemistry, 91, 103133. [Link]
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). Research, Society and Development, 10(16). [Link]
- Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (2016). Der Pharma Chemica, 8(19), 41-48. [Link]
- Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. Semantic Scholar. [Link]
- 2,5-dihydroxyacetophenone. Organic Syntheses Procedure. [Link]
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- Production of 2-hydroxy-4-methoxyacetophenone.
- Fries Rearrangement. Organic Chemistry Portal. [Link]
- Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of agricultural bactericide.
- What is the Fries Rearrangement Reaction? BYJU'S. [Link]
- Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. [Link]
- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. (2020).
- Fries rearrangement. Wikipedia. [Link]
- Synthesis of α-hydroxyacetophenones. (2012). The Journal of Organic Chemistry, 77(11), 5144-8. [Link]
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Significance of 2'-Hydroxy-4',5'-dimethylacetophenone and Its Derivatives
Introduction: The Strategic Importance of 2'-Hydroxy-4',5'-dimethylacetophenone in Medicinal Chemistry
This compound is a substituted acetophenone that has garnered significant attention in the field of medicinal chemistry, not primarily for its intrinsic biological activities, but as a crucial starting material for the synthesis of a diverse range of biologically active compounds.[1][2][3] Its chemical structure, featuring a reactive acetyl group and a phenolic hydroxyl group on a dimethyl-substituted benzene ring, makes it an ideal scaffold for generating derivatives with potential therapeutic applications. This guide provides an in-depth exploration of the synthesis of these derivatives and a comprehensive overview of their documented biological activities, with a focus on antimicrobial, antioxidant, and anti-inflammatory properties. While the direct biological effects of this compound itself are not extensively studied, its role as a precursor is pivotal in the discovery of novel therapeutic agents.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36436-65-4 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 69-73 °C | [4] |
| Boiling Point | 144°C/18mmHg | [4] |
| Solubility | Slightly soluble in water | [5][6] |
Synthetic Pathway to Bioactive Derivatives: The Claisen-Schmidt Condensation
The primary utility of this compound in drug discovery lies in its role as a key reactant in the Claisen-Schmidt condensation to produce chalcones. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. The resulting chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and isoflavonoids and exhibit a wide spectrum of biological activities.
Caption: Figure 1: Claisen-Schmidt condensation workflow.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Dissolution: Dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in ethanol.
-
Catalysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water until neutral, and then purify by recrystallization from a suitable solvent like ethanol.
Biological Activities of this compound Derivatives
The true biological significance of this compound is realized through the activities of its derivatives, most notably the chalcones.
Antimicrobial Activity
Chalcones derived from this compound have demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi.[1][7] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with microbial nucleophiles, such as sulfhydryl groups in enzymes and proteins, leading to microbial cell death.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test chalcone in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Figure 2: Workflow for MIC determination.
Antioxidant Activity
The phenolic hydroxyl group and the extended conjugation in chalcone derivatives contribute to their antioxidant potential. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress. While direct antioxidant data for this compound is scarce, a structurally similar compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has been reported to exhibit strong free radical scavenging activity with an IC₅₀ of 157 µg/mL in a DPPH assay.[8]
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compound.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Ascorbic acid or BHT can be used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Quantitative Data for a Structurally Related Compound
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Radical Scavenging | 157 | [8] |
Anti-inflammatory Activity
Derivatives of acetophenones have been explored for their anti-inflammatory properties.[2][9] The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as the NF-κB pathway.[10][11] This leads to a reduction in the production of inflammatory mediators like prostaglandins and cytokines.[9][11]
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 72°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm. Diclofenac sodium can be used as a reference standard.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Caption: Figure 3: Simplified anti-inflammatory mechanism.
Conclusion and Future Perspectives
This compound stands out as a valuable and versatile precursor in the realm of medicinal chemistry. While its intrinsic biological profile remains to be fully elucidated, its utility in the synthesis of chalcones and other derivatives with potent antimicrobial, antioxidant, and anti-inflammatory activities is well-established. Future research should focus on a more direct and systematic evaluation of the biological activities of this compound itself to determine if it possesses any inherent therapeutic properties. Furthermore, the continued exploration of its derivatives through combinatorial synthesis and high-throughput screening will undoubtedly lead to the discovery of new and effective therapeutic agents for a variety of diseases.
References
- ResearchGate. (n.d.). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH.
- PubChem. (n.d.). This compound.
- Sung, W. S., & Lee, D. G. (2007). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. Life sciences, 80(8), 745–750.[7]
- Al-Harrasi, A., Ali, L., Hussain, J., Ahmed, M., Al-Rawahi, A., & Rehman, N. U. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules (Basel, Switzerland), 25(23), 5547.[10]
- Khan, K. M., Saad, S. M., Shaikh, A. J., Al-Harrasi, A., Hussain, H., Ahmad, A., Adnan, M., & Perveen, S. (2022). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Molecular biotechnology, 65(6), 881–890.[8]
- Sung, W. S., & Lee, D. G. (2010). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. ResearchGate.
- Zepeda-Vallejo, L. G., García-Lara, S., & Borunda-Pacheco, E. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules (Basel, Switzerland), 27(23), 8408.[9]
- Lee, J. H., Kim, D. H., & Choi, J. S. (2023). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. European journal of medicinal chemistry, 247, 115045.[11]
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An In-depth Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone Derivatives and Analogs for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of 2'-Hydroxy-4',5'-dimethylacetophenone and its derivatives, with a primary focus on their synthesis, biological activities, and potential applications in drug discovery and agrochemical development. The document delves into the synthetic pathways, particularly the Claisen-Schmidt condensation for the preparation of chalcone analogs, and outlines detailed protocols for their biological evaluation. A significant emphasis is placed on the structure-activity relationships (SAR) of these compounds, particularly concerning their antibacterial and herbicidal properties. Furthermore, this guide discusses the known mechanisms of action and the importance of early-stage ADMET profiling for advancing these molecules as potential therapeutic or agrochemical agents.
Introduction: The 2'-Hydroxyacetophenone Scaffold
Acetophenones, the simplest aromatic ketones, are a class of organic compounds that have garnered significant interest in medicinal and agricultural chemistry.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of biological activities.[1] Within this class, hydroxyacetophenones are particularly noteworthy due to their prevalence in natural products and their role as key intermediates in the synthesis of various bioactive molecules.[2]
The position of the hydroxyl and acetyl groups on the phenyl ring significantly influences the physicochemical properties and biological activities of hydroxyacetophenone isomers.[2] The 2'-hydroxy substitution, in particular, is a key feature in many biologically active compounds, contributing to their chelating ability and influencing their interaction with biological targets.
This guide focuses specifically on This compound , a polysubstituted acetophenone that serves as a valuable building block for the synthesis of novel derivatives, most notably chalcones. These derivatives have shown promise as antibacterial and herbicidal agents. Understanding the synthesis, biological activities, and structure-activity relationships of this specific class of compounds is crucial for researchers and drug development professionals seeking to exploit their therapeutic and agrochemical potential.
Synthesis of this compound and its Derivatives
Synthesis of the Core Moiety: Fries Rearrangement
The primary method for synthesizing this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[3] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
Reaction Principle: The Fries rearrangement is an electrophilic aromatic substitution reaction where the acyl group migrates from the phenolic oxygen to the aromatic ring, preferentially to the ortho and para positions. The regioselectivity can be influenced by reaction conditions such as temperature and solvent. For the synthesis of 2'-hydroxyacetophenones, the ortho-directing nature of the hydroxyl group is exploited.
Experimental Protocol: Fries Rearrangement of 3,4-dimethylphenyl acetate
Materials:
-
3,4-dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, inert solvent (e.g., nitrobenzene or no solvent)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Round-bottom flask with a reflux condenser and a gas trap
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask, combine 3,4-dimethylphenyl acetate and anhydrous aluminum chloride. The reaction can be performed without a solvent or in a dry, inert solvent like nitrobenzene.
-
Slowly heat the mixture to a temperature between 110°C and 150°C.[3] The reaction progress can be monitored by the evolution of HCl gas, which should be captured in a gas trap.
-
Maintain the reaction at this temperature for several hours until the evolution of HCl ceases.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Acidify the mixture with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry reaction setup is critical because AlCl₃ readily reacts with water, which would deactivate the catalyst and inhibit the reaction.
-
Temperature Control: The reaction temperature is a key parameter that influences the regioselectivity of the Fries rearrangement. Higher temperatures can favor the formation of the para-isomer. Therefore, maintaining the temperature in the specified range is important for maximizing the yield of the desired ortho-isomer.
-
Acidic Workup: The addition of hydrochloric acid during the workup is necessary to protonate the phenoxide intermediate and to dissolve the aluminum salts, allowing for the isolation of the hydroxyacetophenone product.
reactant [label="3,4-dimethylphenyl acetate"]; catalyst [label="Anhydrous AlCl₃", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Acylium ion-AlCl₃ complex\n(Electrophilic attack at ortho position)"]; product [label="this compound"]; workup [label="Acidic Workup\n(HCl, H₂O)"];
reactant -> intermediate [label="Coordination & Rearrangement"]; catalyst -> intermediate [style=dashed]; intermediate -> workup; workup -> product [label="Protonation & Isolation"]; }
Figure 1: Fries Rearrangement Workflow.
Synthesis of Chalcone Derivatives: Claisen-Schmidt Condensation
The most common and versatile method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[5]
Reaction Principle: The reaction proceeds via an aldol condensation mechanism. A strong base abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40-60% aqueous)
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The chalcone product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Base Catalyst: The hydroxide base is essential for the deprotonation of the α-carbon of the acetophenone, generating the nucleophilic enolate required for the condensation reaction.
-
Aromatic Aldehyde without α-Hydrogens: The use of an aromatic aldehyde that lacks α-hydrogens prevents self-condensation of the aldehyde, leading to a higher yield of the desired chalcone product.
-
Low Temperature: Maintaining a low temperature during the addition of the base helps to control the exothermic reaction and minimize side reactions.
-
Acidification: Neutralization with acid is necessary to protonate the phenoxide and to precipitate the chalcone product from the reaction mixture.
acetophenone [label="this compound"]; aldehyde [label="Substituted Aromatic Aldehyde"]; base [label="Base (NaOH or KOH)", shape=ellipse, fillcolor="#EA4335"]; enolate [label="Enolate Formation"]; aldol_adduct [label="Aldol Adduct"]; chalcone [label="Chalcone Derivative"];
acetophenone -> enolate; base -> enolate [style=dashed]; enolate -> aldol_adduct [label="Nucleophilic Attack"]; aldehyde -> aldol_adduct; aldol_adduct -> chalcone [label="Dehydration"]; }
Figure 2: Claisen-Schmidt Condensation Workflow.
Biological Activities of this compound Derivatives
The primary biological activities reported for derivatives of this compound are antibacterial and herbicidal.
Antibacterial Activity
Chalcones derived from 2'-hydroxyacetophenones have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[6] The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in bacterial proteins and enzymes, leading to cell death.[5]
Mechanism of Action: The antibacterial mechanism of chalcones is multifaceted and can involve:
-
Cell Wall Damage: Some chalcones have been shown to disrupt the integrity of the bacterial cell wall.[3]
-
Enzyme Inhibition: Chalcones can inhibit essential bacterial enzymes, such as DNA gyrase and MurA transferase, which are involved in DNA replication and cell wall biosynthesis, respectively.[7]
-
Inhibition of Efflux Pumps: Some chalcones can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby restoring the efficacy of conventional antibiotics.[7]
-
Inhibition of FtsZ: Chalcones can also target the FtsZ protein, which is crucial for bacterial cell division.[8]
chalcone [label="Chalcone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; target1 [label="Bacterial Cell Wall"]; target2 [label="Essential Enzymes\n(e.g., DNA Gyrase, MurA)"]; target3 [label="Efflux Pumps"]; target4 [label="FtsZ Protein"]; outcome [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
chalcone -> target1 [label="Disruption"]; chalcone -> target2 [label="Inhibition"]; chalcone -> target3 [label="Inhibition"]; chalcone -> target4 [label="Inhibition"]; {target1, target2, target3, target4} -> outcome; }
Figure 3: Antibacterial Mechanisms of Chalcones.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Solvent for dissolving chalcones (e.g., DMSO)
Procedure:
-
Preparation of Chalcone Stock Solutions: Dissolve the synthesized chalcones in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the chalcone stock solution to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and DMSO without any chalcone), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the chalcone at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Herbicidal Activity
Chalcones have also been investigated for their phytotoxic or herbicidal properties.[10][11] The mechanism of action for the herbicidal activity of chalcones is not as well-defined as their antibacterial action but is thought to involve the inhibition of key plant enzymes.
Mechanism of Action: Potential herbicidal mechanisms of chalcones include:
-
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage. Inhibition of HPPD leads to bleaching of the plant tissues.[1]
-
Inhibition of Cellulose Biosynthesis: Some studies suggest that chalcones may interfere with the synthesis of cellulose, a major component of the plant cell wall, leading to growth inhibition.[10]
-
Disruption of Photosystem II (PSII): Some fluorinated chalcones have been shown to inhibit the electron transport chain in PSII, thereby disrupting photosynthesis.[12]
chalcone [label="Chalcone Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; target1 [label="HPPD Enzyme"]; target2 [label="Cellulose Biosynthesis"]; target3 [label="Photosystem II (PSII)"]; outcome [label="Plant Growth Inhibition & Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
chalcone -> target1 [label="Inhibition"]; chalcone -> target2 [label="Inhibition"]; chalcone -> target3 [label="Disruption"]; {target1, target2, target3} -> outcome; }
Figure 4: Potential Herbicidal Mechanisms of Chalcones.
Experimental Protocol: Seed Germination and Seedling Growth Inhibition Assay
This protocol is used to assess the phytotoxic effects of compounds on the early development of plants.[6][10]
Materials:
-
Synthesized chalcone derivatives
-
Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
-
Solvent for dissolving chalcones (e.g., acetone or ethanol)
Procedure:
-
Preparation of Test Solutions: Dissolve the chalcone derivatives in a minimal amount of solvent and then dilute with distilled water to the desired test concentrations. Include a solvent control.
-
Seed Plating: Place a sterile filter paper in each Petri dish and add a known number of seeds of the target weed species.
-
Treatment Application: Add a specific volume of the test solution or control solution to each Petri dish to moisten the filter paper.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), measure the following parameters:
-
Germination percentage: The number of germinated seeds as a percentage of the total number of seeds.
-
Radicle length: The length of the primary root of the seedlings.
-
Hypocotyl/Coleoptile length: The length of the embryonic shoot.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Dose-response curves can be generated to determine the IC₅₀ (the concentration that causes 50% inhibition).
Structure-Activity Relationship (SAR) Insights
The biological activity of chalcones is highly dependent on the nature and position of substituents on both aromatic rings (Ring A, derived from the acetophenone, and Ring B, derived from the aldehyde).
For Antibacterial Activity:
-
2'-Hydroxyl Group: The presence of a hydroxyl group at the 2'-position of Ring A is often associated with increased antibacterial activity. It is thought to contribute to the stability of the molecule and may be involved in binding to the target site.[13]
-
Substituents on Ring B:
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross bacterial cell membranes. A balance between hydrophilic and lipophilic properties is necessary for optimal activity.[3]
For Herbicidal Activity:
-
Substituents on Ring A and B: The presence of specific functional groups on both rings is critical. For instance, derivatives containing a thiophenyl group on Ring A and a phenoxyacetic acid group on Ring B have shown potent herbicidal activity.[16]
-
Fluorine Substitution: The introduction of fluorine atoms can enhance herbicidal activity, potentially by increasing the compound's stability and its ability to interact with the target enzyme.[12]
-
Heterocyclic Rings: The incorporation of heterocyclic rings in the chalcone structure can also modulate herbicidal potency.[11]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
For any compound to be developed as a drug or a safe agrochemical, it is essential to evaluate its ADMET properties early in the discovery process. In vitro ADMET assays provide crucial information about a compound's pharmacokinetic and safety profile.
Key In Vitro ADMET Assays:
-
Solubility: Determines the aqueous solubility of the compound, which is critical for absorption.
-
Permeability: Assessed using models like Caco-2 cell monolayers to predict intestinal absorption.[17]
-
Metabolic Stability: Evaluated using liver microsomes or hepatocytes to determine the compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: Measured to determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.
-
CYP450 Inhibition: Assesses the potential of the compound to inhibit major cytochrome P450 isoforms, which can lead to drug-drug interactions.
-
Cytotoxicity: Evaluated in various cell lines to determine the compound's potential for causing cell death.
Table 1: Summary of Key ADMET Parameters and their Significance
| Parameter | Assay | Significance |
| Absorption | Caco-2 Permeability | Predicts oral absorption and bioavailability. |
| Distribution | Plasma Protein Binding | Determines the extent of distribution in the body. |
| Metabolism | Microsomal Stability | Predicts the rate of metabolic clearance. |
| Excretion | - | Inferred from metabolism and other properties. |
| Toxicity | Cytotoxicity Assays | Provides an early indication of potential toxicity. |
Future Perspectives and Conclusion
This compound serves as a valuable and readily accessible starting material for the synthesis of a diverse range of chalcone derivatives and other analogs. The existing body of research strongly suggests that these compounds possess significant potential as novel antibacterial and herbicidal agents.
The key to unlocking their full potential lies in a systematic approach to their design, synthesis, and biological evaluation. By leveraging the principles of structure-activity relationships, medicinal and agricultural chemists can rationally design and synthesize new derivatives with improved potency, selectivity, and favorable ADMET properties.
Future research in this area should focus on:
-
Synthesis of Novel Analogs: Exploring a wider range of substituents on both aromatic rings of the chalcone scaffold to expand the chemical space and identify new leads.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds to enable target-based drug design.
-
In Vivo Efficacy and Safety Studies: Progressing the most promising in vitro hits to in vivo models to evaluate their efficacy and safety in a more complex biological system.
-
Formulation Development: For agrochemical applications, developing stable and effective formulations will be crucial for their practical use.
References
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- Antibacterial mechanisms of chalcone and its derivatives. Reproduced with permission from Ref.. (n.d.). ResearchGate.
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- Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv. | ACS Omega. (2019). ACS Publications.
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Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2'-Hydroxy-4',5'-dimethylacetophenone Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Acetophenone derivatives, a class of phenolic compounds, are emerging as promising scaffolds in drug discovery due to their diverse biological activities. This technical guide delves into the potential mechanisms of action of 2'-Hydroxy-4',5'-dimethylacetophenone and its derivatives, offering a comprehensive exploration of their anti-inflammatory, antioxidant, and anticancer properties. We will dissect the key signaling pathways likely modulated by these compounds, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide provides not only a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously investigate these mechanisms. Our synthesis of technical accuracy and practical insights aims to accelerate the translation of these promising compounds from the laboratory to clinical applications.
Introduction: The Therapeutic Promise of a Phenolic Scaffold
This compound belongs to the acetophenone family, characterized by a ketone group attached to a phenyl ring.[1] These compounds are widely recognized for their potential therapeutic applications, including analgesic and anti-inflammatory effects.[2] The presence of hydroxyl and methyl groups on the phenyl ring of this compound suggests a high potential for biological activity, a notion supported by studies on structurally similar phenolic compounds. A closely related derivative, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has demonstrated significant anticancer activity against various human leukemic cell lines and notable antioxidant properties.[3] This guide will, therefore, extrapolate from the known activities of similar compounds to build a comprehensive hypothesis for the mechanism of action of this compound derivatives and provide the experimental blueprints to validate these hypotheses.
Core Mechanistic Hypotheses: A Multi-pronged Approach to Cellular Regulation
Based on the established pharmacology of phenolic compounds, we hypothesize that this compound derivatives exert their therapeutic effects through the modulation of three critical signaling pathways that govern inflammation, oxidative stress, and cell survival.
Anti-inflammatory Activity via NF-κB and MAPK Signaling Inhibition
Chronic inflammation is a hallmark of numerous diseases. The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[4] We postulate that this compound derivatives can inhibit this pathway, likely by preventing IκBα degradation or by directly interfering with NF-κB's nuclear translocation or DNA binding. Molecular docking studies on similar compounds suggest potential binding interactions with key residues in the NF-κB complex.[5]
-
MAPK Pathway: The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6] Phosphorylation activates these kinases, leading to the downstream activation of transcription factors that drive inflammatory gene expression. We hypothesize that these acetophenone derivatives can suppress the phosphorylation of key MAPK proteins, thereby dampening the inflammatory cascade.
Diagram 1: Hypothesized Anti-inflammatory Mechanism
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by the acetophenone derivative.
Antioxidant Effects through Nrf2 Pathway Activation
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and disease. The Nrf2-Keap1 pathway is a primary regulator of cellular antioxidant responses.[7]
Under basal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Electrophiles and ROS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of antioxidant and cytoprotective genes. We propose that this compound derivatives, as phenolic compounds, can act as Nrf2 activators, thereby bolstering the cell's antioxidant capacity.
Diagram 2: Proposed Nrf2-Mediated Antioxidant Mechanism
Caption: Proposed activation of the Nrf2 antioxidant pathway by the acetophenone derivative.
Anticancer Activity via Apoptosis Induction
The uncontrolled proliferation of cancer cells is often linked to the evasion of apoptosis, or programmed cell death. Many anticancer agents function by inducing apoptosis in malignant cells. Caspase-3 is a key executioner caspase in the apoptotic cascade.[9][10]
We hypothesize that this compound derivatives can induce apoptosis in cancer cells, potentially through the activation of intrinsic or extrinsic apoptotic pathways, culminating in the activation of caspase-3. This hypothesis is supported by the observed anticancer activity of the closely related 2'-Hydroxy-4',5'-dimethoxyacetophenone on various leukemic cell lines.[3]
Experimental Validation: A Practical Guide for Researchers
To rigorously test these mechanistic hypotheses, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
Data Presentation: Quantifying Biological Activity
A crucial aspect of drug discovery is the quantitative assessment of a compound's potency. The following table illustrates how to present key data obtained from the described assays.
| Assay | Parameter | 2'-Hydroxy-4',5'-dimethoxyacetophenone | Reference Compound |
| Antioxidant Activity | DPPH Scavenging IC₅₀ | 157 µg/mL[3] | BHT (comparable)[3] |
| Anti-inflammatory Activity | NO Production IC₅₀ (LPS-stimulated RAW 264.7) | Data to be determined | L-NMMA |
| Anticancer Activity | Cell Viability IC₅₀ (e.g., HL-60 cells) | Potent activity observed[3] | Doxorubicin |
| Apoptosis Induction | Caspase-3 Activity | Data to be determined | Staurosporine |
Experimental Protocols
Diagram 3: General Experimental Workflow
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- 9. caspase3 assay [assay-protocol.com]
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A Comprehensive Technical Guide to 2'-Hydroxy-4',5'-dimethylacetophenone: Synthesis, Characterization, and Applications
This guide provides an in-depth review of 2'-Hydroxy-4',5'-dimethylacetophenone, a versatile ketone that serves as a crucial building block in organic synthesis. We will explore its fundamental properties, detail its primary synthetic route via the Fries rearrangement, outline its spectral characterization, and delve into its significant applications, particularly in the synthesis of bioactive chalcones. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important chemical intermediate.
Introduction and Core Properties
This compound, also known as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, is an aromatic organic compound featuring a phenolic hydroxyl group ortho to an acetophenone moiety.[1][2] This structural arrangement, particularly the hydroxyl group, is key to its reactivity and utility as a precursor in various chemical reactions.[1] It is typically a white to light yellow crystalline solid.[3][4] Its primary significance lies in its role as a versatile intermediate for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals.[1][3]
The strategic placement of the hydroxyl and ketone groups allows for a range of chemical transformations. The hydroxyl group can be alkylated or acylated, while the ketone's alpha-methyl group is amenable to condensation reactions. This dual reactivity makes it a valuable starting material in medicinal chemistry and material science.[4]
Physicochemical and Structural Data
A summary of the compound's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 36436-65-4 | [2][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][5] |
| Molecular Weight | 164.20 g/mol | [2][5] |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [2][5] |
| Appearance | White to light yellow crystalline powder/solid | [3][4] |
| Melting Point | 68-74 °C | [4] |
| Boiling Point | 144°C (at 18 mmHg) | [3][6] |
| Solubility | Slightly soluble in water | [3][5] |
| SMILES | CC1=CC(=C(C=C1C)O)C(=O)C | [2][5] |
| InChIKey | YXVSURZEXVMUAM-UHFFFAOYSA-N | [2][5] |
Synthesis via Fries Rearrangement
The most common and industrially relevant method for preparing this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[3][6][7] This reaction is a classic organic transformation that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9]
Mechanism and Rationale
The Fries rearrangement is an electrophilic aromatic substitution reaction. The mechanism, while complex and subject to debate regarding its intra- or intermolecular nature, is generally understood to proceed as follows:
-
Catalyst Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[9]
-
Acylium Ion Formation: This coordination weakens the ester linkage, facilitating the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.
-
Electrophilic Attack: The acylium ion, a potent electrophile, then attacks the electron-rich aromatic ring of the phenoxide. The directing effect of the oxygen atom favors substitution at the ortho and para positions.[8]
-
Rearomatization and Hydrolysis: The resulting intermediate rearomatizes, and subsequent aqueous workup hydrolyzes the aluminum complex to yield the final hydroxyacetophenone product.
The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the thermodynamically more stable ortho-isomer, this compound.[9] The solvent-free preparation at 110-150°C specifically aims to maximize the yield of this ortho product.[3][6]
Caption: Fries Rearrangement for synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reported Fries rearrangement method.[3][6]
Materials:
-
3,4-Dimethylphenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser (with a gas outlet connected to a scrubber for HCl gas), add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents).
-
Addition of Reactant: Begin stirring and slowly add 3,4-dimethylphenyl acetate (1.0 molar equivalent) to the flask. The addition may be exothermic; maintain control over the temperature if necessary.
-
Heating: Once the addition is complete, heat the reaction mixture to between 110°C and 150°C.[3] Maintain this temperature with vigorous stirring for 2-4 hours. The mixture will become a thick, dark slurry.
-
Quenching: After the reaction period, cool the flask to room temperature and then place it in an ice bath. Cautiously and slowly quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl. This step is highly exothermic and will release HCl gas.
-
Extraction: Once the dark complex has fully decomposed, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Structural Characterization
Confirming the identity and purity of the synthesized compound is critical. This is achieved through a combination of spectroscopic techniques.
| Technique | Key Observations |
| ¹H NMR | Expect signals for two aromatic protons, a phenolic -OH proton (often a broad singlet), two distinct methyl groups on the aromatic ring, and a methyl group from the acetyl moiety.[10][11] |
| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (phenolic) around 3000-3400 cm⁻¹, a sharp C=O stretch (ketone) around 1650 cm⁻¹, and C-H stretches for aromatic and aliphatic protons.[2] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 164, corresponding to the molecular weight of C₁₀H₁₂O₂.[2] |
| UV-Vis | A maximum absorbance (λmax) is reported at 340 nm in ethanol.[3][6] |
Key Applications and Chemical Reactivity
This compound is not typically an end-product but rather a valuable starting material. Its applications span pharmaceuticals, agrochemicals, and material science.[4][12]
A. Synthesis of Chalcone Derivatives
The most prominent application is in the preparation of chalcones, which are precursors to flavonoids and possess a wide range of biological activities.[1][5] this compound serves as the ketone component in the Claisen-Schmidt condensation with various aromatic aldehydes.
Reaction Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates (often spontaneously or upon gentle heating) to form the α,β-unsaturated ketone, known as a chalcone. The presence of the ortho-hydroxyl group in the starting ketone leads to hydroxychalcone derivatives, which have demonstrated significant antibacterial activity.[5][13]
Caption: Claisen-Schmidt condensation.
General Protocol: Synthesis of a Chalcone Derivative
-
Dissolution: Dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.0-1.1 eq) in ethanol in a round-bottom flask.
-
Base Addition: While stirring at room temperature, add an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide dropwise.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight. Often, a precipitate of the chalcone product will form.
-
Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the solid product by filtration, wash with water until neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol.
B. Other Industrial and Research Applications
-
Pharmaceuticals: The core structure is explored for developing potential analgesic and anti-inflammatory agents.[4][12]
-
Fragrance and Cosmetics: It is used as a fragrance component in perfumes and other cosmetic formulations.[4][12]
-
Polymer Chemistry: It can act as a photoinitiator in UV-curable coatings and inks, facilitating polymerization upon exposure to UV light.[4]
-
Herbicides: The molecule is also a precursor in the synthesis of certain herbicides.[3][6]
Safety and Handling
This compound is classified as an irritant.[3]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[6]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands and skin thoroughly after handling.[6] Store in a cool, dry, well-sealed container away from oxidizing agents.[5]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis via the Fries rearrangement and the versatile reactivity of its functional groups. Its primary role as a precursor to bioactive chalcones underscores its importance in medicinal chemistry research. Furthermore, its applications in materials science and agrochemicals highlight its broader industrial relevance. A thorough understanding of its synthesis, characterization, and reaction pathways is essential for any scientist looking to leverage this compound in their research and development endeavors.
References
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Solubility Profile of 2'-Hydroxy-4',5'-dimethylacetophenone: A Theoretical and Practical Guide
An In-Depth Technical Guide for Researchers
Abstract
The solubility of an active compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. It is a cornerstone of process development, formulation science, and analytical method design. This technical guide provides a comprehensive analysis of the solubility of 2'-Hydroxy-4',5'-dimethylacetophenone, a substituted aromatic ketone of interest in chemical synthesis and drug discovery. Moving beyond simple qualitative descriptors, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in predicting, measuring, and manipulating the solubility of this compound. We will explore its molecular characteristics, apply fundamental and advanced solubility theories, and provide a detailed, self-validating methodology for its empirical determination.
Introduction: The Significance of this compound
This compound is an organic compound featuring a core acetophenone structure substituted with a hydroxyl group and two methyl groups on the phenyl ring. Its molecular structure, possessing both hydrogen bond-donating (hydroxyl) and accepting (hydroxyl, carbonyl) capabilities, alongside a nonpolar aromatic backbone, imparts a nuanced solubility profile that is highly dependent on the chosen solvent system.
Understanding this profile is not merely an academic exercise; it is paramount for practical applications. In synthetic chemistry, solvent selection dictates reaction kinetics, yield, and purity. For drug development professionals, solubility is a primary determinant of a compound's dissolution rate and subsequent bioavailability. This guide serves as a foundational resource for any scientist seeking to work with this molecule, providing the necessary framework to make informed decisions regarding solvent selection and handling.
Physicochemical Characterization
A molecule's intrinsic properties are the primary determinants of its solubility. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 69-73 °C | [2] |
| Boiling Point | 144 °C (at 18 mmHg) | [1][4] |
| Predicted pKa | 10.59 ± 0.23 | [4][5] |
| Computed XLogP3 | 2.5 | [3] |
The predicted pKa of ~10.6 indicates the phenolic hydroxyl group is weakly acidic. The XLogP3 value of 2.5, a measure of lipophilicity, suggests that the compound has a preference for an organic phase (like octanol) over water, predicting limited aqueous solubility.[3]
Theoretical Principles of Solubility
The "Like Dissolves Like" Paradigm: A Molecular Interaction Perspective
The adage "like dissolves like" is a foundational concept in chemistry, explaining that substances with similar intermolecular forces are likely to be soluble in one another.[6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The structure of this compound presents a fascinating case study in competing intermolecular forces:
-
Polar, Protic Group (–OH): The phenolic hydroxyl group can both donate and accept hydrogen bonds, a strong type of dipole-dipole interaction. This feature promotes solubility in polar protic solvents (e.g., water, ethanol, methanol).
-
Polar, Aprotic Group (C=O): The ketone's carbonyl group can accept hydrogen bonds but cannot donate them. This contributes to the molecule's overall polarity and allows for favorable interactions with both protic and polar aprotic solvents (e.g., acetone, DMSO).
-
Nonpolar Aromatic System (Dimethyl-substituted benzene ring): The core aromatic ring and the two methyl groups are hydrophobic. These regions interact primarily through weaker London dispersion forces, favoring solubility in nonpolar or moderately polar solvents (e.g., toluene, diethyl ether).
The overall solubility in a given solvent is therefore a result of the balance between these competing polar and nonpolar characteristics.
Hansen Solubility Parameters (HSP): A Quantitative Approach
For a more sophisticated prediction, the Hansen Solubility Parameter (HSP) model provides a powerful framework.[8] It deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular force:
-
δD: Energy from d ispersion forces.
-
δP: Energy from dipolar intermolecular p olar forces.
-
δH: Energy from h ydrogen bonding.
The table below lists the HSP values for several common solvents, which can be used to rationalize and predict solubility.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| DMSO | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
| Source: Data compiled from various publicly available Hansen Solubility Parameter lists.[12] |
Predicted Solubility Profile
Based on the theoretical principles discussed, we can construct a predicted qualitative solubility profile for this compound. This serves as a practical starting point for solvent screening in the laboratory.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Slightly Soluble to Soluble | The aromatic ring and methyl groups will interact favorably with these solvents via dispersion forces. However, the polar hydroxyl and carbonyl groups will be disfavored, limiting high solubility, especially in purely aliphatic solvents like hexane. |
| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Soluble to Highly Soluble | These solvents effectively solvate the polar carbonyl group. Their moderate polarity also accommodates the nonpolar part of the molecule. Solvents like Acetone can also accept hydrogen bonds from the hydroxyl group. |
| Polar Protic | Ethanol, Methanol | Highly Soluble | These solvents are ideal. They can act as both hydrogen bond donors and acceptors, interacting strongly with the hydroxyl and carbonyl groups, while their alkyl chains can solvate the nonpolar aromatic ring. |
| Aqueous (Neutral) | Water | Slightly Soluble | Despite the presence of hydrogen-bonding groups, the large, nonpolar carbon framework (C₁₀) significantly limits water solubility, consistent with its XLogP3 of 2.5.[4][13][14] |
| Aqueous (Basic) | 5% aq. NaOH | Soluble | The weakly acidic phenolic proton (pKa ≈ 10.6) will be deprotonated by a strong base like NaOH to form the corresponding sodium phenoxide salt. This ionic salt will be significantly more polar and thus much more soluble in water. |
| Aqueous (Acidic) | 5% aq. HCl | Slightly Soluble | The compound lacks a basic functional group that can be protonated. Therefore, its solubility in dilute acid is expected to be similar to its solubility in neutral water. |
Standardized Methodology for Experimental Solubility Determination
Empirical measurement is the gold standard for determining solubility. The thermodynamic solubility is best measured using the Equilibrium Shake-Flask Method , a robust and reliable technique outlined in guidelines such as OECD 105.[15][16][17]
Experimental Protocol: Equilibrium Shake-Flask Method
This protocol provides a self-validating system by ensuring that a true equilibrium saturation has been reached.
Objective: To determine the saturation mass concentration of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
Solvent of interest (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to at least three separate glass vials. "Excess" ensures that undissolved solid remains at equilibrium. A starting point is to add ~10-20 mg of solid for every 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at 25 °C) to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (25 ± 0.5 °C). Agitate the vials for a sufficient duration to reach equilibrium.
-
Causality Insight: A preliminary time-to-equilibrium study is crucial. A common practice is to agitate for 24 hours for the first two samples and 48 hours for the third.[18] If the measured concentrations at 24 and 48 hours are statistically identical, equilibrium was likely reached by 24 hours.
-
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the sedimentation of undissolved solids. For finer particles, centrifuge the vials at the same temperature to ensure clear separation.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
-
Trustworthiness Check: Avoid disturbing the solid material at the bottom. The sampling depth should be consistent and well below the liquid surface to avoid any floating particulates.
-
-
Filtration: Immediately filter the collected sample through a solvent-compatible 0.22 µm syringe filter into a clean vial.
-
Causality Insight: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution and Analysis: Accurately dilute the clear, filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV at the compound's λmax).
-
Calculation: Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Report the final solubility in units such as mg/mL or g/L. The results from the replicate vials should agree within an acceptable margin of error.
Experimental Workflow Diagram
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2'-Hydroxy-4',5'-dimethylacetophenone safety and hazards information
An In-depth Technical Guide on the Safety and Hazards of 2'-Hydroxy-4',5'-dimethylacetophenone
Introduction
This compound (CAS No. 36436-65-4) is an aromatic ketone that serves as a valuable intermediate in various fields of chemical synthesis.[1][2] Its molecular structure, featuring a hydroxyl group and two methyl groups on the acetophenone backbone, makes it a versatile building block.[1] In research and development, it is frequently utilized in the preparation of chalcone derivatives, which are investigated for activities such as antibacterial properties.[3][4][5] Furthermore, it finds application as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a photoinitiator in UV-curable coatings and inks.[1][3]
Given its role as a reactive chemical intermediate, a thorough and nuanced understanding of its safety and hazard profile is paramount for researchers, chemists, and drug development professionals. This guide provides a comprehensive technical overview of the known hazards, safe handling protocols, and emergency procedures associated with this compound, grounded in authoritative safety data. The objective is to empower scientific professionals to manage the risks associated with this compound effectively, ensuring both personal safety and experimental integrity.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior under laboratory conditions and for implementing appropriate safety controls.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 36436-65-4 | [4][6][7] |
| Molecular Formula | C₁₀H₁₂O₂ | [4][6][7] |
| Molecular Weight | 164.20 g/mol | [4][6][7] |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [2][6] |
| Synonyms | 2-Acetyl-4,5-dimethylphenol; 4',5'-Dimethyl-2'-hydroxyacetophenone | [7] |
| EC Number | 253-035-0 |[6][7] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow crystalline powder/solid | [1][3][5] |
| Melting Point | 68-74 °C / 88-90 °C | [1][3][4] |
| Boiling Point | 144 °C @ 18 mmHg | [3][5][7] |
| Water Solubility | Slightly soluble | [3][4][7] |
| Predicted pKa | 10.59 ± 0.23 |[3][7][8] |
Note: Discrepancies in the reported melting point exist across suppliers, which may be due to varying purity levels. Users should consult the certificate of analysis for their specific batch.
Section 2: Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.[6]
GHS Classification:
-
Skin Corrosion/Irritation: Category 2[6]
-
Serious Eye Damage/Eye Irritation: Category 2A[6]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[6]
The GHS pictograms and associated hazard statements provide an immediate visual and written summary of the risks.
Caption: GHS pictogram and associated hazard statements.
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
|---|---|---|
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H335 | May cause respiratory irritation | [6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6][9] |
| P264 | Wash skin thoroughly after handling | [6] |
| P280 | Wear protective gloves/eye protection/face protection | [6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [6][9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[6][9] |
Section 3: Toxicological Profile
The toxicological data for this compound is not exhaustive.[10] The current GHS classification is based on available data and computational models that point towards irritant effects.
-
Irritation: The primary toxicological concern is irritation.
-
Skin: Direct contact can cause redness, itching, and inflammation.[6]
-
Eyes: The compound is classified as a serious eye irritant, capable of causing significant, potentially damaging, inflammation upon contact.[6]
-
Respiratory: Inhalation of the dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6]
-
-
Chronic Exposure, Carcinogenicity, and Mutagenicity: There is no specific data available from agencies like IARC or NTP to classify this compound as a carcinogen. Similarly, data on mutagenicity and reproductive toxicity are lacking. In the absence of data, it is prudent to minimize exposure and treat the compound as having unknown long-term effects.
Section 4: Safe Handling and Storage Protocols
A multi-layered approach incorporating engineering controls, personal protective equipment, and stringent work practices is essential for safely handling this compound.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of airborne dust.
-
Fume Hood: All weighing and transfer operations involving the solid compound should be conducted in a certified chemical fume hood.[10][11]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors or dust.[12][13]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing skin and eye contact. The causality behind PPE selection is to create an impermeable barrier between the user and the chemical hazard.
Caption: Decision workflow for selecting appropriate PPE.
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 standards.[13] A face shield may be required for operations with a high splash potential.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. For handling aromatic ketones, nitrile gloves offer good splash protection. For prolonged contact or immersion, heavier-duty options like butyl rubber or PVA-coated gloves should be considered, though PVA is not suitable for use with water-based solutions.[14][15][16] Always inspect gloves before use and remove them using the proper technique to avoid contaminating the skin.[17]
-
Lab Coat: A clean, buttoned lab coat, preferably of a flame-resistant material, should be worn at all times.
-
-
Respiratory Protection: Respiratory protection is generally not required when working in a functional fume hood. If engineering controls are not available and dust can be generated, a NIOSH-approved respirator with a particulate filter is necessary.[10]
General Hygiene and Handling Practices
-
Avoid contact with skin, eyes, and clothing.[18]
-
Avoid the formation and inhalation of dust.[9]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[13]
Storage Procedures
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[4][18] Some suppliers recommend refrigerated storage (0-8°C).[1]
-
Container: Keep in a tightly sealed, properly labeled container.[4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[4][20]
Section 5: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures Protocol
Objective: To decontaminate the affected area and seek medical attention.
-
General Advice: Move the victim out of the dangerous area. Show this safety data sheet to the doctor in attendance.[9]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[9][12]
-
Specific Hazards: The compound is combustible. When heated to decomposition, it may emit toxic and irritating fumes, including carbon monoxide and carbon dioxide.[12][19]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[12]
Accidental Release Measures (Spills)
Objective: To contain and clean up the spill safely, preventing exposure and environmental release.
Caption: Step-by-step workflow for responding to a solid spill.
-
Personal Precautions: Evacuate unnecessary personnel. Wear the appropriate PPE as described in Section 4.2, including respiratory protection. Avoid breathing dust.[12][17]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[11]
-
Containment and Cleaning:
-
Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[11][12]
-
Avoid creating dust.[10]
-
Carefully sweep or scoop the material into a suitable, sealable container for disposal.[11][17]
-
Once the material is collected, decontaminate the spill area with soap and water.
-
-
Disposal: Dispose of the waste material and contaminated absorbents as hazardous waste in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a valuable chemical intermediate with a well-defined hazard profile centered on its properties as a skin, eye, and respiratory irritant. While acute toxicity data is limited, the potential for harm necessitates a consistently cautious and informed approach to its handling. Adherence to the protocols outlined in this guide—utilizing appropriate engineering controls, rigorously selecting and using personal protective equipment, and being prepared for emergency situations—is essential for mitigating risks. For any chemical, particularly one without a complete long-term toxicological profile, the guiding principle must be the minimization of exposure.
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A Comprehensive Technical Guide to 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone
Abstract
This technical guide provides an in-depth exploration of 2'-Hydroxy-4',5'-dimethylacetophenone, identified by its IUPAC name 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. This document is tailored for researchers, chemists, and professionals in drug development and material science. We will cover the compound's fundamental chemical identity, a detailed, mechanistically-grounded synthesis protocol via the Fries rearrangement, comprehensive spectroscopic characterization, and its significant applications as a versatile chemical intermediate. The guide emphasizes the causality behind experimental choices and adheres to rigorous standards of scientific integrity, providing actionable protocols and supporting data for laboratory application.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound begins with its precise identification and physical characteristics. These data are foundational for its synthesis, handling, and application.
Nomenclature and Chemical Identifiers
The compound is an aromatic ketone featuring a hydroxyl group and two methyl groups on the phenyl ring, which modulate its reactivity and physical properties.[1]
Diagram 1: Chemical Structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone
Caption: Molecular structure of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | PubChem[2] |
| Common Name | This compound | ChemicalBook[3] |
| CAS Number | 36436-65-4 | Echemi[4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[2] |
| Molecular Weight | 164.20 g/mol | PubChem[2] |
| Canonical SMILES | CC1=CC(=C(C=C1C)O)C(=O)C | PubChem[2] |
| InChIKey | YXVSURZEXVMUAM-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
The physical properties of the compound are critical for determining appropriate solvents, reaction conditions, and purification methods.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | ChemicalBook[3][6] |
| Melting Point | 69-73 °C | ChemicalBook[6][7] |
| Boiling Point | 144 °C at 18 mmHg | ChemicalBook[3][7] |
| Solubility | Slightly soluble in water | Thermo Scientific[8], Echemi[4] |
| Storage | Store in a cool, dry, inert atmosphere | Thermo Scientific[8], ChemicalBook[7] |
Synthesis via Fries Rearrangement
The most common and industrially relevant synthesis of this compound is achieved through the Fries rearrangement of 3,4-dimethylphenyl acetate.[3][6] This reaction is a classic example of a Lewis acid-catalyzed acyl group migration.[9]
Mechanistic Insights
The Fries rearrangement is an ortho, para-selective electrophilic aromatic substitution reaction.[10] The choice of reaction conditions is paramount as it dictates the isomeric distribution of the product.
-
Catalyst Complexation: The reaction initiates with the complexation of the Lewis acid catalyst (typically anhydrous AlCl₃) to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[10]
-
Acylium Ion Formation: This complexation polarizes the ester bond, leading to the cleavage of the O-acyl bond and the formation of a resonance-stabilized acylium carbocation (CH₃CO⁺).[10]
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The hydroxyl group (after rearrangement of the AlCl₃ to the phenolic oxygen) is a strong ortho, para-director.
-
Thermodynamic vs. Kinetic Control: The regioselectivity is temperature-dependent.
-
Low temperatures (<60 °C) favor the formation of the para-isomer. This is the kinetically controlled product, as the acylium ion can diffuse more easily to the sterically less hindered para position.[9][11]
-
High temperatures (>160 °C) favor the ortho-isomer.[11] The ortho product can form a stable bidentate chelate with the aluminum catalyst, making it the thermodynamically more stable product.[9] Since our target is 2'-hydroxy (ortho), higher temperatures are required.
-
Diagram 2: Mechanism of the Fries Rearrangement
Caption: Mechanistic pathway of the Fries rearrangement for ortho-isomer synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3,4-dimethylphenyl acetate, optimized for the ortho-isomer.[3][6]
Materials:
-
3,4-Dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
5% NaOH solution
-
Brine solution
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and condenser, place 3,4-dimethylphenyl acetate (1 equivalent).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 equivalents) in portions to the flask. The reaction is exothermic; control the addition rate to maintain control. Causality Note: A supra-stoichiometric amount of AlCl₃ is required as it complexes with both the starting ester and the product ketone.
-
Heating: Heat the reaction mixture to 120-140 °C.[3] Maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Very slowly and carefully, pour the viscous reaction mixture onto a mixture of crushed ice and concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers. Wash sequentially with water, 5% NaOH solution (to remove any unreacted phenol byproduct), and finally with brine. Causality Note: The NaOH wash deprotonates the phenolic product, moving it to the aqueous layer if not careful. A quick wash is intended to remove more acidic impurities. For isolating the desired phenol, the main product will be in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram 3: Experimental Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The data below are representative of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone.
Table 3: Key Spectroscopic Data
| Technique | Data and Interpretation | Source |
| ¹H NMR | Expected chemical shifts (δ) in CDCl₃: ~12.0 ppm (s, 1H, phenolic -OH, intramolecular H-bonding), ~7.5 ppm (s, 1H, Ar-H), ~6.7 ppm (s, 1H, Ar-H), ~2.5 ppm (s, 3H, -COCH₃), ~2.2 ppm (s, 6H, two Ar-CH₃). | SpectraBase[12] |
| IR Spectroscopy | Key peaks (cm⁻¹): ~3000-2800 (C-H stretch), ~1640 (C=O stretch, lowered due to H-bonding), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch). | PubChem[2] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 164. A prominent peak at m/z = 149 corresponds to the loss of a methyl group ([M-15]⁺). | PubChem[2] |
| UV-Vis | λmax ≈ 340 nm in Ethanol (EtOH). | ChemicalBook[3][7] |
Applications and Research Significance
This compound is not merely a laboratory curiosity; it is a valuable building block in several areas of chemical science.
-
Pharmaceutical and Medicinal Chemistry: The compound is a key precursor for the synthesis of chalcone derivatives.[3][6][8] Chalcones are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific substitution pattern of this acetophenone allows for the creation of novel chalcone libraries for drug discovery programs.
-
Agrochemicals: It serves as an intermediate in the preparation of certain herbicides.[3][6]
-
Material Science: As an aromatic ketone, it has applications as a photoinitiator in UV-curable coatings and inks, where it helps facilitate polymerization upon exposure to UV light.[1]
-
Cosmetics and Fragrances: The compound is utilized as a fragrance component in various cosmetic products and perfumes.[1]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazards: Causes skin and serious eye irritation.[6] May be harmful if swallowed.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
Store in a well-sealed container in a cool, dry place.[8]
-
-
Incompatibilities: Avoid strong oxidizing agents.[8]
References
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- Fries rearrangement. Wikipedia. [Link]
- Preparation of hydroxyacetophenones via the Fries rearrangement.
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Methodological & Application
2'-Hydroxy-4',5'-dimethylacetophenone as a photoinitiator in polymer chemistry
Application Note & Protocol
2'-Hydroxy-4',5'-dimethylacetophenone: A Versatile Type I Photoinitiator for Radical Polymerization
Introduction
In the field of polymer chemistry, particularly in applications requiring rapid, spatially controlled, and solvent-free curing, photopolymerization stands out as a cornerstone technology. The efficacy of this process hinges on the photoinitiator, a molecule that absorbs light energy and transduces it into chemical reactivity, initiating the polymerization of monomers and oligomers. This compound is an aromatic ketone that functions as a highly efficient Type I photoinitiator.[1] As a hydroxyacetophenone derivative, it undergoes a Norrish Type I cleavage upon exposure to ultraviolet (UV) radiation, generating two distinct free radicals that subsequently initiate polymerization.[2][3] This application note provides a comprehensive guide for researchers and professionals on the properties, mechanism, and practical application of this compound in UV-curable formulations.
Physicochemical Properties & Handling
This compound is a white to light yellow crystalline solid.[4] Its key properties are summarized in the table below. Understanding these characteristics is fundamental to its effective use, from formulation and dissolution to selecting an appropriate light source for curing.
| Property | Value | Source |
| CAS Number | 36436-65-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4][6] |
| Melting Point | 68-74 °C | [1] |
| Boiling Point | 144 °C at 18 mmHg | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, DMSO. | [4][7] |
| UV Absorption Max (λmax) | 340 nm (in Ethanol) | [4][6] |
Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] The compound is incompatible with strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses) should be worn during handling, as it may cause skin and eye irritation.[5][7]
Mechanism of Photoinitiation
This compound belongs to the class of Type I, or cleavage, photoinitiators. The initiation process is predicated on the homolytic cleavage of the α-carbon-carbonyl bond upon absorption of UV photons.
-
Photoexcitation: The process begins when the acetophenone derivative absorbs UV light, typically corresponding to its λmax of 340 nm, promoting the molecule to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.
-
α-Cleavage (Norrish Type I): From the excited triplet state, the molecule undergoes efficient intramolecular cleavage of the bond between the carbonyl group and the adjacent carbon atom.[3]
-
Radical Formation: This cleavage event generates two distinct radical species: a benzoyl radical and a substituted ketyl radical.
-
Initiation of Polymerization: Both of these radical species are capable of attacking the double bonds of monomer units (e.g., acrylates, methacrylates), thereby initiating the polymer chain growth.
The efficiency of α-cleavage is a key advantage of hydroxyacetophenone derivatives, leading to rapid cure rates.
Caption: Mechanism of Type I photoinitiation and subsequent polymerization.
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol provides a generalized procedure for the photopolymerization of a simple acrylate monomer blend using this compound. This can be adapted for various applications, including thin films, coatings, or 3D printed objects.
Materials & Equipment:
-
This compound (Photoinitiator)
-
Trimethylolpropane triacrylate (TMPTA) or similar multifunctional acrylate (Oligomer/Crosslinker)
-
Isobornyl acrylate (IBA) or similar monofunctional acrylate (Reactive Diluent)
-
Glass slides or silicone molds
-
Magnetic stirrer and stir bar
-
Amber glass vial
-
UV curing system (e.g., LED lamp with a peak output around 365 nm, or a broad-spectrum mercury lamp)
-
Radiometer for measuring UV intensity
-
Inert gas source (Nitrogen or Argon)
Workflow Overview:
Caption: General workflow for a photopolymerization experiment.
Step-by-Step Procedure:
-
Formulation Preparation (Example Formulation):
-
In an amber glass vial, weigh 0.2 g of this compound (2% by weight).
-
Add 5.8 g of TMPTA and 4.0 g of IBA to the vial. This creates a 10 g formulation with 2% photoinitiator.
-
Causality: The photoinitiator concentration is critical; 2% is a common starting point. Higher concentrations can lead to faster surface cure but may cause yellowing and prevent deep curing due to light absorption at the surface (a "shielding" effect).[8] The use of amber vials prevents premature polymerization from ambient light.
-
-
Mixing:
-
Add a small magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer and mix at a moderate speed in the dark until the photoinitiator is completely dissolved and the solution is homogeneous. Gentle heating (to ~40°C) can be used to accelerate dissolution if needed.
-
-
Application:
-
Apply a thin film of the formulation onto a glass slide using a drawdown bar for uniform thickness (e.g., 50 µm). For bulk polymerization, pour the resin into a silicone mold.
-
-
Curing:
-
Place the sample inside the UV curing chamber.
-
Purge the chamber with an inert gas like nitrogen for 1-2 minutes before and during curing.
-
Causality: Oxygen is a potent inhibitor of free radical polymerization, as it scavenges radicals to form less reactive peroxy radicals. Curing in an inert atmosphere is crucial for achieving a tack-free surface and complete polymerization.
-
Expose the sample to UV light. A typical intensity might be 100 mW/cm². The exposure time will depend on the formulation thickness and desired properties (e.g., 10-60 seconds). A systematic variation of exposure time is recommended to optimize the process.
-
-
Post-Cure Evaluation (Self-Validation):
-
Tack-Free Test: Immediately after curing, gently touch the surface with a cotton swab. A tack-free surface indicates successful surface cure.
-
FTIR Spectroscopy: To quantify the degree of conversion, record the FTIR spectrum of the liquid resin and the cured polymer. Monitor the disappearance of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹). The percentage conversion can be calculated by comparing the peak area before and after curing.
-
Solvent Resistance: Perform a solvent rub test (e.g., with methyl ethyl ketone) to assess the crosslink density and cure completeness. A high number of rubs before the film dissolves or degrades indicates a well-cured network.
-
Performance Characteristics & Optimization
The performance of this compound is influenced by several factors. The following table outlines key parameters and their expected impact, providing a basis for experimental design and optimization.
| Parameter | Typical Range | Impact on Polymerization | Rationale & Insights |
| Photoinitiator Conc. | 0.5 - 5.0 wt% | Higher concentration generally increases cure speed but can reduce cure depth and increase yellowing. | An optimal concentration balances surface and through-cure. High surface absorption can shield the underlying layers from UV light.[8] |
| UV Wavelength | 320 - 380 nm | Must overlap with the initiator's absorption spectrum (λmax = 340 nm). | Efficient energy transfer requires matching the light source emission to the initiator's absorption profile.[9] |
| UV Intensity | 50 - 500 mW/cm² | Higher intensity leads to faster polymerization rates. | Increased photon flux generates a higher concentration of initiating radicals per unit time. |
| Film Thickness | 10 - 1000 µm | Thicker films require longer exposure times or lower initiator concentrations to cure completely. | Light intensity attenuates with depth according to the Beer-Lambert law, making through-cure more challenging in thick sections. |
| Atmosphere | Inert (N₂, Ar) vs. Air | Curing in air leads to oxygen inhibition, resulting in a tacky surface and lower conversion. | Oxygen scavenging of radicals terminates polymerization chains prematurely, especially at the surface. |
Conclusion
This compound is a robust and efficient Type I photoinitiator suitable for a wide range of free-radical photopolymerization applications, including UV-curable coatings, inks, and adhesives.[1] Its key advantages lie in its high reactivity upon UV exposure and its straightforward mechanism of action. By carefully controlling formulation parameters such as initiator concentration, and curing conditions like UV intensity and atmosphere, researchers can achieve rapid and complete polymerization, yielding high-performance polymer networks. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile photoinitiator.
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The Synthetic Versatility of 2'-Hydroxy-4',5'-dimethylacetophenone: A Gateway to Bioactive Heterocycles
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2'-Hydroxy-4',5'-dimethylacetophenone emerges as a highly valuable and versatile building block, particularly for the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a nucleophilic hydroxyl group, an enolizable acetyl moiety, and a substituted aromatic ring, provides a rich platform for a variety of chemical transformations.
This technical guide offers an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the core reactions it undergoes, providing detailed, field-proven protocols for the synthesis of biologically relevant molecules such as chalcones and flavones. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. The inherent reactivity of this acetophenone derivative makes it a cornerstone for generating libraries of compounds with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[1]
Core Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation
The most prominent application of this compound is in the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological activities themselves.[2][3] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is the cornerstone of chalcone synthesis.[4] In this context, this compound serves as the ketone component, reacting with various aromatic aldehydes to yield 2'-hydroxychalcones.
Mechanistic Insight: The Driving Forces of Condensation
The reaction proceeds through a well-established aldol condensation mechanism. The base, typically a hydroxide, abstracts an acidic α-proton from the acetyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone system of the chalcone, driven by the formation of an extended conjugated system.[5]
Caption: Mechanism of the Claisen-Schmidt condensation.
Detailed Protocol: Synthesis of a 2'-Hydroxy-4',5'-dimethylchalcone Derivative
This protocol outlines a standard laboratory procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol with stirring.
-
To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde and continue stirring at room temperature.
-
Slowly add a 40-50% (w/v) aqueous solution of KOH or NaOH (2.0-3.0 equivalents) dropwise to the reaction mixture. Maintain the temperature between 20-25°C, using an ice bath if necessary.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by the slow addition of a dilute HCl solution until the pH is acidic (approximately pH 2-3). This will cause the chalcone product to precipitate.[7]
-
Collect the solid product by vacuum filtration, wash with cold distilled water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Reactant A | Reactant B | Base | Solvent | Yield (%) | Reference |
| This compound | Substituted Benzaldehydes | KOH | Ethanol | 68-88 | [8] |
| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | Isopropyl Alcohol | >80 | [9] |
Core Application II: Synthesis of Flavones
Flavones are a class of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a key precursor for the synthesis of dimethyl-substituted flavones. Two primary synthetic routes are commonly employed: the oxidative cyclization of 2'-hydroxychalcones and the Baker-Venkataraman rearrangement.
Route A: Oxidative Cyclization of 2'-Hydroxychalcones
This method involves the synthesis of a 2'-hydroxychalcone as described previously, followed by a cyclization step. Various reagents can be used for this oxidative cyclization, with one common method utilizing iodine in dimethyl sulfoxide (DMSO).[8]
Detailed Protocol: Flavone Synthesis from a 2'-Hydroxychalcone
Materials:
-
2'-Hydroxy-4',5'-dimethylchalcone derivative (from the previous protocol)
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (catalytic amount)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve the 2'-hydroxychalcone (1.0 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture in an oil bath at 110-120°C for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Remove excess iodine by the slow addition of a sodium thiosulfate solution.
-
The precipitated flavone is collected by vacuum filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[8]
Route B: The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are immediate precursors to chromones and flavones.[10] The process involves the O-acylation of a 2'-hydroxyacetophenone, followed by a base-catalyzed intramolecular rearrangement.[11]
Mechanistic Insight: The reaction begins with the O-acylation of the hydroxyl group of this compound with an appropriate acyl chloride (e.g., benzoyl chloride). The resulting ester then undergoes a base-catalyzed intramolecular rearrangement. The base abstracts a proton from the acetyl group, forming an enolate. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to the formation of a 1,3-diketone after workup.[10][12] Subsequent acid-catalyzed cyclodehydration of the 1,3-diketone yields the flavone.
Caption: The Baker-Venkataraman rearrangement pathway.
Detailed Protocol: Flavone Synthesis via Baker-Venkataraman Rearrangement
Materials:
-
This compound
-
Aroyl chloride (e.g., benzoyl chloride)
-
Potassium carbonate (anhydrous)
-
Pyridine or Acetone (as solvent for acylation)
-
Acetic acid or Hydrochloric acid (for cyclization)
Procedure:
-
O-Acylation: Dissolve this compound (1.0 eq) in pyridine or acetone. Add the aroyl chloride (1.1 eq) and stir at room temperature for 4-6 hours. Monitor by TLC. Work up by pouring into ice-water, extracting with an organic solvent, and washing the organic layer.[11]
-
Rearrangement: Dissolve the crude O-aroyl ester in a suitable solvent and add a base such as potassium carbonate. Stir at room temperature for 3-5 hours. Acidify the reaction mixture to obtain the 1,3-diketone.[11]
-
Cyclodehydration: The isolated 1,3-diketone is then cyclized by heating in the presence of an acid catalyst (e.g., acetic acid or dilute HCl) to yield the flavone.
| Product Type | Starting Material | Key Reagents | Yield (%) | Reference |
| Flavone | 2'-Hydroxychalcone | DMSO/I₂ | 58-85 | [8] |
| 1,3-Diketone | 2'-Hydroxyacetophenone | Aroyl Chloride, K₂CO₃, Microwave | High | [8] |
Broader Synthetic Applications and Future Outlook
While the synthesis of chalcones and flavones represents the primary application of this compound, its reactive nature allows for its potential use in the synthesis of other heterocyclic systems. For instance, modifications of the reaction conditions and choice of reagents could lead to the formation of chromones and coumarins. The Vilsmeier-Haack reaction on 2'-hydroxyacetophenones can yield 3-formyl chromones, which are valuable intermediates.[9]
The derivatives synthesized from this compound have shown significant promise in drug discovery. Chalcones and flavones derived from this precursor have been reported to possess antimicrobial and antifungal activities.[1] The presence of the dimethyl substitution pattern can influence the lipophilicity and steric interactions of the final compounds, potentially enhancing their biological efficacy and target specificity.
Caption: General experimental workflow.
Conclusion
This compound is a readily accessible and highly valuable precursor in organic synthesis. Its application in the Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement provides efficient and versatile routes to chalcones and flavones, respectively. These product classes are of significant interest to the drug development community due to their diverse and potent biological activities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.
References
- Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. (n.d.). PubMed.
- Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola.
- Pandey, A. K., Pednekar, S., & Patil, D. (2016). Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry, 17, 2748-2752.
- Naveen Chandra Talniya and Pallvi Sood. (2016). Synthesis and Antimicrobial Activity of. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613.
- Hasan, S. A., et al. (2015). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 7(2), 39-42.
- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.).
- Baker-Venkatraman Rearrangement. (n.d.).
- Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. (2020). Molecules, 25(17), 3998.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules, 28(22), 7592.
- Flavones and Related Compounds: Synthesis and Biological Activity. (2022). Molecules, 27(11), 3563.
- Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.
- Patel, S. G., & Shah, V. H. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Asian Journal of Pharmaceutical and Clinical Research, 10(1), 123-128.
- Dittmer, D. C., et al. (2005). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. The Journal of Organic Chemistry, 70(12), 4682-4686.
- Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.
- Ameen, D., & Snape, T. J. (2015). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Tetrahedron Letters, 56(14), 1816-1819.
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). World Journal of Organic Chemistry, 7(2), 19-27.
- SYNTHESIS OF CHALCONES. (2020). Journal of Emerging Technologies and Innovative Research, 7(7).
- This compound. (n.d.). PubChem.
- Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1105-1120.
- Claisen–Schmidt condensation. (n.d.). In Wikipedia.
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The Pivotal Role of 2'-Hydroxy-4',5'-dimethylacetophenone in Elucidating Reaction Mechanisms: An Application & Protocol Guide
In the intricate world of organic synthesis and drug discovery, a deep understanding of reaction mechanisms is paramount. It is this understanding that allows for the optimization of existing synthetic routes and the rational design of novel molecular entities. 2'-Hydroxy-4',5'-dimethylacetophenone, a seemingly simple aromatic ketone, serves as a powerful tool for researchers to probe the subtleties of several fundamental organic reactions. Its unique structural features—an ortho-hydroxyl group, a nucleophilic acetyl moiety, and activating methyl groups—make it an ideal model substrate for studying reaction kinetics, intermediate stability, and the influence of electronic and steric effects on reaction pathways.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of how this compound can be effectively utilized to investigate reaction mechanisms. We will delve into its synthesis, its application in studying the Fries rearrangement and the Claisen-Schmidt condensation, and provide detailed, field-proven protocols to facilitate the practical application of these concepts in the laboratory.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the substrate's properties is the foundation of any mechanistic study.
| Property | Value | Source |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [1] |
| CAS Number | 36436-65-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 69-73 °C | [2] |
| Solubility | Slightly soluble in water | [2] |
The synthesis of this compound is most commonly achieved through the Fries rearrangement of 3,4-dimethylphenyl acetate. This reaction is a classic example of an intramolecular electrophilic aromatic substitution and provides an excellent opportunity to study the factors governing ortho versus para selectivity.
The Fries Rearrangement: A Mechanistic Playground
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[3]. The reaction proceeds through the formation of an acylium ion intermediate. The regioselectivity of the acylation (ortho vs. para) is highly dependent on reaction conditions, particularly temperature and solvent polarity.
-
Low temperatures generally favor the formation of the para isomer, which is the thermodynamically more stable product.
-
High temperatures tend to favor the ortho isomer. This is often attributed to the formation of a chelated intermediate between the Lewis acid, the carbonyl oxygen, and the phenolic oxygen, which directs the acylium ion to the ortho position[4].
The presence of the ortho-hydroxyl group in 2'-hydroxyacetophenone allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This structural feature significantly influences its physical properties, such as its lower boiling point compared to its para-isomer, 4'-hydroxyacetophenone, which exhibits intermolecular hydrogen bonding[5][6]. This intramolecular hydrogen bond also plays a crucial role in its reactivity in subsequent reactions.
Diagram 1: Proposed Mechanism of the Fries Rearrangement
Caption: Fries rearrangement of 3,4-dimethylphenyl acetate.
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol is adapted from established procedures for the Fries rearrangement[4][7].
Materials:
-
3,4-Dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent, for para-selectivity) or no solvent (for ortho-selectivity)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous AlCl₃ (1.2 equivalents). For para-selective reactions, add nitrobenzene as a solvent. For ortho-selective reactions, the reaction can be run neat.
-
Addition of Substrate: Cool the flask in an ice bath. Slowly add 3,4-dimethylphenyl acetate (1 equivalent) to the stirred suspension of AlCl₃.
-
Reaction Conditions:
-
For ortho-product (this compound): Heat the reaction mixture to 160-165°C and maintain this temperature for 2-3 hours[4]. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For para-product: Stir the reaction at a lower temperature (e.g., 25°C) for several hours, monitoring by TLC[4].
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol-water mixture).
Characterization:
-
¹H NMR (CDCl₃): δ (ppm) = 12.09 (s, 1H, -OH), 7.44 (s, 1H, Ar-H), 6.77 (s, 1H, Ar-H), 2.59 (s, 3H, -COCH₃), 2.26 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃)[7].
-
¹³C NMR (CDCl₃): δ (ppm) = 203.8, 160.7, 147.0, 130.8, 127.2, 118.9, 117.7, 26.5, 20.5, 18.9[7].
-
IR (KBr, cm⁻¹): Look for characteristic peaks for O-H stretching (broad, ~3000-3400 cm⁻¹), C=O stretching (~1640-1660 cm⁻¹), and aromatic C-H and C=C stretching.
Elucidating the Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens[8]. This reaction is a cornerstone for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities[8]. This compound is an excellent substrate for studying this reaction mechanism due to its well-defined α-protons and the electronic influence of its substituents.
The reaction mechanism proceeds through the following key steps[9]:
-
Enolate Formation: A base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetyl group of this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone (chalcone). This step is often the rate-determining step and is driven by the formation of a highly conjugated system[10].
By systematically varying the substituents on the aromatic aldehyde and monitoring the reaction kinetics (e.g., via UV-Vis spectrophotometry), one can construct a Hammett plot to determine the electronic effects on the rate-determining step. The use of this compound provides a consistent ketone component for such studies.
Diagram 2: Claisen-Schmidt Condensation Workflow
Caption: General workflow for chalcone synthesis.
Protocol 2: Mechanistic Study of the Claisen-Schmidt Condensation using this compound
This protocol is based on the synthesis of chalcones from this compound as described in the literature[11].
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40% w/v)
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and filtration apparatus.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen aromatic aldehyde (1.0-1.1 equivalents) in a minimal amount of ethanol with stirring at room temperature.
-
Reaction Initiation: Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. The reaction is often exothermic, so an ice bath may be used to control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate often indicates product formation.
-
Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl to a pH of 6-7. This will precipitate the chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water until the washings are neutral.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol or another suitable solvent to obtain a pure crystalline solid.
Kinetic Analysis (Optional): To study the reaction kinetics, the reaction can be monitored using UV-Vis spectrophotometry.
-
Prepare stock solutions of this compound, the aromatic aldehyde, and the base in a suitable solvent (e.g., ethanol).
-
Initiate the reaction in a cuvette by mixing the reactants at a known concentration.
-
Record the absorbance of the chalcone product at its λ_max over time.
-
Determine the initial rate of the reaction from the absorbance versus time plot.
-
Repeat the experiment with different concentrations of reactants to determine the reaction order with respect to each component.
-
By using a series of substituted benzaldehydes, a Hammett plot can be generated to correlate the reaction rate with the electronic properties of the substituent.
Conclusion
This compound is more than just a synthetic intermediate; it is a versatile tool for the practical exploration of fundamental reaction mechanisms. Its well-defined structure allows for the systematic study of electronic and steric effects in reactions such as the Fries rearrangement and the Claisen-Schmidt condensation. The protocols provided herein offer a starting point for researchers to not only synthesize valuable compounds but also to gain a deeper, more tangible understanding of the principles that govern chemical reactivity. By employing this molecule in mechanistic studies, scientists can build a more robust foundation for the rational design of new synthetic methodologies and the development of novel therapeutic agents.
References
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- Chang, K.-L. (n.d.). The Complete Mechanism of Chalcone Formation. eScholarship.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (2020). Molecules, 25(21), 5092. [Link]
- Discuss, in detail, why 2-hydroxyacetophenone boils at a lower temperature. (2025). Filo.
- A Theoretical Kinetic and Thermodynamics Study about the Effect of Substituents in the Synthesis of Chalcones. (2018). Journal of the Mexican Chemical Society, 62(1). [Link]
- What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone? (n.d.). Homework.Study.com.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2017). International Journal for Research in Applied Science & Engineering Technology, 5(8), 223-228. [Link]
- The intramolecular hydrogen bond in ortho-hydroxy acetophenones. (2012). Journal of Molecular Structure, 1011, 89-97. [Link]
- Synthesis and Characterization of Some Chalcone Derivatives. (2012). Science Alert.
- PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. National Center for Biotechnology Information.
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- Steric and aromatic impact on intramolecular hydrogen bonds in o‐hydroxyaryl ketones and ketimines. (2005). Journal of Physical Organic Chemistry, 18(10), 994-1003. [Link]
- World Wide Journals. (n.d.). Synthesis And Characterization Of Some 2-hydroxy-4, 5-dimethyl Substituted Chalcones.
- Why is 2-hydroxyacetophenone more volatile than 4-hydroxyacetophenone? (n.d.). Homework.Study.com.
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2015). Catalysis Science & Technology, 5(3), 1756-1767. [Link]
- Fries rearrangement of 3,5-dimethoxyphenyl acetate. (2010). National Journal of Chemistry, 37, 18-22. [Link]
- Mechanism of Claisen–Schmidt condensation. (2021). ResearchGate.
- claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. (2024). ResearchGate.
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- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). Royal Society of Chemistry.
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Synthesis of Chalcones via Claisen-Schmidt Condensation: An Application Note for 2'-Hydroxy-4',5'-dimethylacetophenone
Introduction
Chalcones, belonging to the flavonoid class of natural products, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] This structural motif, featuring an α,β-unsaturated ketone system, imparts a wide range of biological activities, making chalcones and their derivatives significant scaffolds in drug discovery and medicinal chemistry.[3][4] Their therapeutic potential spans anticancer, anti-inflammatory, antimicrobial, and antioxidant applications.[1][5] The most prevalent and efficient method for synthesizing these valuable compounds is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3][6]
This application note provides a comprehensive, in-depth guide for the synthesis of chalcones utilizing 2'-Hydroxy-4',5'-dimethylacetophenone as the ketone precursor. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles and practical insights for successful synthesis, purification, and characterization.
Theoretical Framework: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a specific type of crossed aldol condensation.[7][8] The reaction occurs between a ketone containing α-hydrogens (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[7] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[9][10]
The mechanism proceeds through three principal steps:
-
Enolate Formation: The base abstracts an acidic α-proton from the acetophenone, forming a resonance-stabilized enolate ion.[11][12]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[11][12]
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, the chalcone.[12][13]
The presence of the hydroxyl group at the 2'-position of the acetophenone can influence the reactivity and may lead to the formation of intramolecular hydrogen bonding in the final product.
Experimental Design & Workflow
A successful synthesis relies on careful planning and execution. The overall workflow for the synthesis of chalcones from this compound is depicted below.
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Application Notes & Protocols: 2'-Hydroxy-4',5'-dimethylacetophenone as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis, application, and analysis of 2'-Hydroxy-4',5'-dimethylacetophenone (HDMA). HDMA is a versatile substituted hydroxyacetophenone that serves as a critical building block in medicinal chemistry, particularly for the synthesis of bioactive molecules like chalcones, which are explored for their therapeutic potential.[1][2] This guide details a robust protocol for the laboratory-scale synthesis of HDMA via the Fries rearrangement, its subsequent use in the Claisen-Schmidt condensation to yield chalcone derivatives, and the analytical methods required for quality control. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, safety, and validation.
Compound Profile and Significance
This compound, also known as 2-Acetyl-4,5-dimethylphenol, is an organic compound featuring a phenolic hydroxyl group ortho to an acetyl moiety on a dimethyl-substituted benzene ring.[3][4] This specific arrangement of functional groups makes it a valuable precursor in organic synthesis.
The hydroxyl and ketone groups provide two distinct points for chemical modification. The phenolic hydroxyl group can be alkylated or acylated, while the methyl ketone is susceptible to a variety of reactions, including alpha-halogenation, and condensation reactions at the alpha-carbon. This reactivity is harnessed in pharmaceutical research to construct more complex molecular scaffolds.[2] Its primary application lies in serving as a key intermediate for producing chalcone derivatives, which have shown a wide range of biological activities, including potential antibacterial, anti-inflammatory, and antimalarial effects.[2][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 36436-65-4 | [3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3][6] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Melting Point | 69-90 °C (Range varies by purity) | [5][7] |
| Boiling Point | 144 °C @ 18 mmHg | [4][7] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol. | [4][5][7] |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone |[3] |
Synthesis Protocol: Fries Rearrangement
The most common and efficient method for synthesizing HDMA is the Fries rearrangement of 3,4-dimethylphenyl acetate.[6][7] This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[8][9] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate which then performs an electrophilic aromatic substitution on the activated ring.[9] The reaction temperature is a critical parameter for controlling regioselectivity between the ortho and para products; higher temperatures generally favor the formation of the thermodynamically more stable ortho isomer (the desired product in this case).[9]
Caption: Workflow for the synthesis of HDMA via Fries Rearrangement.
Materials
| Reagent | Quantity | Purpose |
| 3,4-Dimethylphenyl Acetate | 1 equivalent | Starting Material |
| Anhydrous Aluminum Chloride (AlCl₃) | 2.5 - 3 equivalents | Lewis Acid Catalyst |
| Nitrobenzene or Dichloromethane | As required | Solvent |
| Ice | As required | Cooling |
| 1 M Hydrochloric Acid (HCl) | As required | Quenching Agent |
| Dichloromethane (for extraction) | As required | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | As required | Drying Agent |
| Ethanol/Hexane mixture | As required | Recrystallization Solvent |
Step-by-Step Protocol
-
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully charge the flask with anhydrous aluminum chloride (2.5 equiv.). Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.
-
Solvent and Reactant Addition: Add the solvent (e.g., nitrobenzene) to the flask and cool the resulting suspension in an ice-water bath. Slowly add 3,4-dimethylphenyl acetate (1 equiv.) dropwise from the dropping funnel with vigorous stirring.[10]
-
Rearrangement Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110-150 °C.[6][7] Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature and then place it in a large beaker containing crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with stirring. Add 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to yield pure this compound.[11]
Application Protocol: Synthesis of Chalcone Derivatives
HDMA is an excellent precursor for synthesizing chalcones via the Claisen-Schmidt condensation reaction.[2] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of a chalcone.[12]
Caption: General scheme for Claisen-Schmidt condensation.
Materials
-
This compound (HDMA)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 40%)
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve equimolar amounts of HDMA and the chosen aromatic aldehyde in ethanol.[12]
-
Base Addition: Cool the solution in an ice bath. While stirring, add a catalytic amount of aqueous KOH or NaOH solution dropwise. Causality Note: The base is the catalyst that generates the reactive enolate intermediate from HDMA.
-
Reaction: Allow the reaction to stir at room temperature. The formation of a solid precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Quality Control and Analytical Protocols
Ensuring the purity and identity of the synthesized HDMA is crucial for its use as a pharmaceutical intermediate. HPLC is the preferred method for quantitative purity analysis, while spectroscopic methods confirm the structure.
HPLC Method for Purity Assessment
This protocol provides a general reverse-phase HPLC method for analyzing HDMA.[13]
Table 2: Representative HPLC Operating Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 340 nm |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Injection Volume | 10 µL |
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized HDMA in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards and samples by diluting the stock solution.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Data Evaluation: Determine the purity of the synthesized HDMA by calculating the area percentage of the main peak relative to the total peak area.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum should confirm the presence of two distinct methyl singlets on the aromatic ring, a methyl singlet for the acetyl group, two aromatic protons, and a hydroxyl proton.[14]
-
GC-MS: Gas Chromatography-Mass Spectrometry can confirm the molecular weight (m/z = 164) and provide fragmentation patterns consistent with the structure.[3]
-
FTIR: The Infrared spectrum will show characteristic peaks for the phenolic -OH stretch, aromatic C-H stretches, and a strong C=O stretch for the ketone.[3]
Safety and Handling
HDMA must be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Code | Description | Precautionary Statement(s) |
|---|---|---|
| H315 | Causes skin irritation | P280: Wear protective gloves. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously... |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust. |
Data sourced from PubChem[3]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important intermediate whose value is defined by its versatile reactivity. The protocols outlined in this guide for its synthesis via Fries rearrangement and its application in chalcone formation provide a reliable foundation for researchers. Adherence to the detailed analytical and safety procedures is essential to ensure the quality and safe handling of this compound, facilitating its successful application in the discovery and development of new pharmaceutical agents.
References
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- Smolecule. This compound. (2023-08-15).
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
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- Thermo Scientific Chemicals. This compound, 98% 1 g.
- ChemicalBook. This compound | 36436-65-4. (2025-07-14).
- Echemi. This compound.
- ChemicalBook. This compound | 36436-65-4.
- 2-Hydroxy-4-methoxyacetophenone - Safety D
- BenchChem. Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.
- Thermo Fisher Scientific.
- Organic Chemistry Portal. Fries Rearrangement.
- Wikipedia. Fries rearrangement.
- ResearchGate.
- ChemicalBook. This compound(36436-65-4) 1 h nmr.
- Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone. (2020-02-06).
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Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone via Fries Rearrangement: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone, a valuable intermediate in pharmaceutical and fine chemical industries. The synthesis is achieved through the Fries rearrangement of 3,4-dimethylphenyl acetate. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides critical insights into process optimization and troubleshooting. The content is structured to empower researchers with the necessary knowledge to successfully and safely perform this important transformation.
Introduction
The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst.[1] This rearrangement is a cornerstone of aromatic chemistry, enabling the direct acylation of the aromatic ring, a transformation not achievable through standard Friedel-Crafts acylation of phenols, which typically results in ester formation.[1] The reaction proceeds via the migration of an acyl group from the phenolic oxygen to either the ortho or para position of the aromatic ring, with the regioselectivity being highly dependent on reaction conditions such as temperature and solvent polarity.[1][2]
This compound is a key building block in the synthesis of various biologically active molecules, including chalcone derivatives with antibacterial activity. Its synthesis via the Fries rearrangement of the readily accessible 3,4-dimethylphenyl acetate offers a direct and efficient route to this important intermediate. This guide provides a detailed protocol for this specific transformation, emphasizing the scientific rationale behind each step to ensure reproducibility and success.
Mechanistic Insights: The Fries Rearrangement
The Fries rearrangement is generally accepted to proceed through an intermolecular or intramolecular pathway involving the formation of an acylium ion intermediate.[3] The key steps are as follows:
-
Complexation: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of the ester. This is the more electron-rich oxygen atom, making it a better Lewis base than the phenolic oxygen.[2]
-
Acylium Ion Formation: This coordination polarizes the ester C-O bond, facilitating its cleavage to generate a resonance-stabilized acylium ion and an aluminum phenoxide complex.
-
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide at the ortho or para position.
-
Rearomatization and Hydrolysis: A proton is eliminated from the ring to restore aromaticity. Subsequent acidic workup hydrolyzes the aluminum complex to yield the final hydroxy aryl ketone product.
The regioselectivity of the reaction is a critical aspect. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para product, while higher temperatures promote the formation of the ortho product, which is often stabilized by the formation of a bidentate chelate with the aluminum catalyst.[1] The choice of solvent also plays a crucial role; non-polar solvents tend to favor the ortho isomer, whereas polar solvents can favor the para isomer.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3,4-dimethylphenyl acetate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,4-Dimethylphenyl acetate | C₁₀H₁₂O₂ | 164.20 | 10.0 g (60.9 mmol) | Starting material |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 12.2 g (91.4 mmol) | 1.5 equivalents, ensure it is fresh and handled under anhydrous conditions |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 50 mL | Anhydrous, as solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | For extraction |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 100 mL | For quenching |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | For drying |
| Crushed Ice | H₂O | 18.02 | ~200 g | For quenching |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel, add 3,4-dimethylphenyl acetate (10.0 g, 60.9 mmol) and anhydrous nitrobenzene (50 mL).
-
Cool the flask in an ice-water bath to 0-5 °C with stirring.
-
-
Addition of Catalyst:
-
Carefully and portion-wise, add anhydrous aluminum chloride (12.2 g, 91.4 mmol) to the stirred solution over a period of 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70 °C using a heating mantle and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (20 mL) in a beaker with vigorous stirring.[5] This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]
-
Combine the organic layers and wash with 1 M HCl (50 mL), followed by water (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent like ethanol-water or hexane can be employed to obtain pure this compound.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst (moisture contamination). | Use fresh, anhydrous AlCl₃ and handle it under inert conditions. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. Optimize temperature and time. | |
| Unsuitable substrate. | While 3,4-dimethylphenyl acetate is suitable, heavily substituted esters may give low yields.[2] | |
| Poor regioselectivity (mixture of ortho and para isomers) | Inappropriate reaction temperature. | For the desired ortho product, higher temperatures are generally favored. For the para product, lower temperatures are preferred.[1] |
| Solvent polarity. | Non-polar solvents like nitrobenzene or carbon disulfide favor the ortho isomer.[2] | |
| Formation of side products | High reaction temperature leading to decomposition. | Optimize the reaction temperature to balance reaction rate and product stability.[5] |
| Presence of water leading to hydrolysis of the ester. | Ensure all reagents and glassware are thoroughly dried. |
Safety Precautions
-
The Fries rearrangement should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Nitrobenzene is toxic and should be handled with care.
-
The quenching step with ice and acid is highly exothermic and can cause splashing. Add the reaction mixture slowly to the ice/acid mixture.
Conclusion
The Fries rearrangement provides an effective method for the synthesis of this compound from 3,4-dimethylphenyl acetate. By carefully controlling the reaction parameters, particularly temperature and the quality of the Lewis acid catalyst, a good yield of the desired product can be achieved. The protocol and insights provided in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient production of this important chemical intermediate.
References
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
- Wikipedia. (2023, December 2). Fries rearrangement.
- ResearchGate. (2014). Optimization of reaction conditions for Fries rearrangement.
- The Royal Society of Chemistry. (2016). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
Sources
Application Note & Protocol: UV-Curing with 2'-Hydroxy-4',5'-dimethylacetophenone
Abstract
This document provides a comprehensive guide to the experimental setup and application of 2'-Hydroxy-4',5'-dimethylacetophenone for ultraviolet (UV) curing processes. UV curing is a photopolymerization technique that utilizes UV light to rapidly convert a liquid formulation into a solid, crosslinked material.[1][2] The efficiency and success of this process are critically dependent on the photoinitiator, a compound that absorbs UV energy to generate reactive species.[3] We will delve into the specific properties, mechanism, and practical application of this compound, a Type I photoinitiator, providing researchers and drug development professionals with a robust framework for its use. The protocols herein are designed to be self-validating, incorporating methods for assessing the degree of cure to ensure reliable and reproducible results.
Introduction to the Photoinitiator: this compound
This compound is a hydroxyacetophenone derivative belonging to the class of Type I, or free-radical, photoinitiators.[4] Its chemical structure and properties make it a valuable tool in polymer chemistry and other specialized applications.[5]
Key Properties:
-
IUPAC Name: 1-(2-hydroxy-4,5-dimethylphenyl)ethanone[6]
-
CAS Number: 36436-65-4[7]
-
Molecular Formula: C₁₀H₁₂O₂[6]
-
Molecular Weight: 164.20 g/mol [6]
-
Appearance: White to light yellow crystalline powder[7]
-
UV Absorption Maximum (λmax): ~340 nm (in Ethanol)[7]
Mechanism of Action: Norrish Type I Cleavage
Upon exposure to UV radiation, particularly in the UV-A range (320-400 nm), this compound undergoes a unimolecular bond scission known as a Norrish Type I cleavage.[4][8] This homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom generates two distinct free radicals. These highly reactive radical species then initiate the polymerization of monomers and oligomers (commonly acrylates) in the formulation, leading to the rapid formation of a crosslinked polymer network.[1][4]
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid generating dust. Keep the container tightly closed when not in use.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Experimental Protocol for UV Curing
This protocol outlines a general procedure for UV curing a simple acrylate-based formulation. The causality behind each step is explained to empower the researcher to adapt the protocol for specific needs. The concentration of the photoinitiator directly affects the polymerization rate and the final properties of the material; therefore, optimization is key.[11]
Materials and Equipment
| Category | Item | Purpose/Rationale |
| Chemicals | This compound | Photoinitiator |
| Acrylated Oligomer (e.g., Epoxy Acrylate) | Provides the core properties of the cured film (hardness, chemical resistance).[2] | |
| Reactive Diluent (e.g., Tripropyleneglycol diacrylate, TPGDA) | Reduces viscosity for application and participates in the crosslinking reaction. | |
| Substrate (e.g., glass slides, metal panels) | The surface to be coated. | |
| Acetone or Isopropanol | For cleaning substrates and post-cure testing. | |
| Equipment | Analytical Balance (±0.1 mg) | For accurate weighing of formulation components. |
| Magnetic Stirrer and Stir Bars | To ensure a homogeneous mixture. | |
| Amber Glass Vials | To protect the photosensitive formulation from ambient light. | |
| Film Applicator or Wire-Wound Rod | To apply a uniform, controlled thickness of the liquid formulation. | |
| UV Curing System (e.g., Mercury Arc Lamp or 365 nm LED) | Provides the UV energy to initiate polymerization. The lamp's spectral output must match the photoinitiator's absorbance. | |
| UV Radiometer | To measure and standardize the UV light intensity (irradiance). | |
| FTIR Spectrometer with ATR accessory | For quantitative analysis of the degree of cure. |
Step-by-Step Formulation & Curing Procedure
1. Formulation Preparation:
-
Rationale: Creating a stable, homogeneous liquid resin is the foundation for a uniform cured film. All work must be done under yellow light or in amber glassware to prevent premature polymerization.
-
Procedure:
- Create a sample formulation by weight percentage. For example:
-
Epoxy Acrylate (Oligomer): 68%
-
TPGDA (Reactive Diluent): 30%
-
This compound: 2% 2. In an amber glass vial, add the oligomer and reactive diluent. 3. Begin stirring with a magnetic stir bar. 4. Slowly add the weighed photoinitiator powder to the vortex of the stirring liquid. 5. Continue stirring until the photoinitiator is completely dissolved and the solution is clear and homogeneous. This may take 30-60 minutes.
2. Substrate Preparation and Film Application:
-
Rationale: A clean substrate is essential for good adhesion. A uniform film thickness ensures consistent curing throughout the sample.
-
Procedure:
- Thoroughly clean the substrate surface with isopropanol or acetone and allow it to dry completely.
- Place the substrate on a flat surface.
- Apply a line of the prepared formulation at one end of the substrate.
- Using a film applicator or wire-wound rod of a defined size (e.g., 25 µm), draw the formulation down the length of the substrate with a smooth, steady motion to create a uniform wet film.
3. UV Curing Process:
-
Rationale: The total UV energy (dose), which is a product of intensity and time, determines the extent of the reaction. These parameters must be carefully controlled and recorded.
-
Procedure:
- Turn on the UV lamp and allow it to warm up for the manufacturer-recommended time to ensure a stable output.
- Measure the UV intensity (irradiance, in mW/cm²) at the substrate distance using a radiometer.
- Place the coated substrate under the UV lamp.
- Expose the film for a predetermined time (e.g., 5-30 seconds). The optimal time will depend on the formulation, film thickness, and lamp intensity.
Protocol Validation: A Self-Validating System
A protocol is only trustworthy if its outcome can be verified. The following steps are essential for validating the cure.
Qualitative Assessment
These are rapid, initial checks performed immediately after curing.
-
Tack-Free Test: Gently touch the surface with a cotton swab or a gloved finger. A fully cured surface will be smooth and non-tacky.
-
Solvent Rub Test (ASTM D5402):
-
Take a cotton swab saturated with acetone.
-
Rub it back and forth over the cured surface with moderate pressure. One back-and-forth motion constitutes a "double rub".
-
Count the number of double rubs required to break through the coating to the substrate. A high number (e.g., >100) indicates good cure and high chemical resistance.[12]
-
Quantitative Assessment: FTIR Spectroscopy
This provides definitive, quantitative data on the degree of polymerization.
-
Rationale: The curing process consumes the carbon-carbon double bonds (C=C) of the acrylate groups. FTIR spectroscopy can measure the disappearance of the characteristic acrylate peak.
-
Procedure:
-
Record an FTIR spectrum of the uncured liquid formulation. Identify the acrylate C=C peak, typically found around 810 cm⁻¹ (for the C-H out-of-plane bend) or 1635 cm⁻¹ (C=C stretch). The 810 cm⁻¹ peak is often preferred as it has less interference.
-
Record an FTIR spectrum of the same sample after UV curing.
-
The degree of conversion can be calculated by measuring the area of the chosen acrylate peak before and after curing, using an internal standard peak that does not change during the reaction (e.g., a C=O ester peak around 1725 cm⁻¹).
-
Formula: % Conversion = [1 - ( (Area_acrylate_cured / Area_internal_cured) / (Area_acrylate_uncured / Area_internal_uncured) )] * 100
-
Summary Data & Troubleshooting
Key Experimental Parameters
| Parameter | Value / Range | Rationale / Notes |
| Photoinitiator Concentration | 0.5 - 5.0 wt% | Higher concentrations can increase cure speed but may lead to yellowing or surface-only curing.[11] |
| Recommended UV Wavelength | 320 - 390 nm | Matches the absorbance spectrum of hydroxyacetophenone-type initiators.[8] A 365 nm LED is a common choice. |
| Typical Film Thickness | 10 - 100 µm | Thicker films may require longer exposure times or dual-wavelength photoinitiators for through-cure.[13] |
| Typical UV Irradiance | 50 - 1000 mW/cm² | Higher intensity reduces cure time but requires careful control to avoid overheating or material degradation. |
| Validation Metric (FTIR) | Acrylate Peak | ~810 cm⁻¹ or ~1635 cm⁻¹ |
| Validation Metric (Solvent) | Acetone Double Rubs | >50 for moderate cure; >100 for excellent cure. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Surface Remains Tacky | Oxygen Inhibition: Atmospheric oxygen scavenges free radicals at the surface.[13] | Increase photoinitiator concentration; Cure in an inert (Nitrogen) atmosphere; Use a higher intensity UV source to generate radicals faster than oxygen can quench them. |
| Incomplete Cure (Bulk) | Insufficient UV Dose: Light intensity is too low, or exposure time is too short.[14]UV-Blocking: Pigments or thick films are blocking UV light from reaching the bottom layers. | Increase exposure time or lamp intensity; Ensure lamp wavelength matches the photoinitiator; For thick/pigmented systems, consider a longer wavelength photoinitiator. |
| Yellowing of Cured Film | Photoinitiator Byproducts: High concentration or prolonged UV exposure can lead to colored degradation products. | Reduce photoinitiator concentration to the minimum effective level; Optimize exposure time to avoid over-curing. |
| Poor Adhesion | Substrate Contamination: Surface is not clean.Shrinkage Stress: High crosslink density can cause stress at the interface. | Ensure thorough substrate cleaning; Modify formulation with adhesion promoters or more flexible oligomers. |
References
- Jinan Qinmu Fine Chemical Co., Ltd. (2023, May 25). How Do Photoinitiators for UV Curing Work.
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- Royal Society of Chemistry. Chapter 2: UV-Curable Coating Technologies.
- J&K Scientific. This compound.
- Sigma-Aldrich. (2013, March 19). 2-4-Dihydroxyacetophenone - Safety Data Sheet.
- Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators.
- metasci. Safety Data Sheet 2',4'-Dimethylacetophenone.
- ChemicalBook. (2023, August 29). 2-Hydroxy-2-methylpropiophenone: properties and applications.
- ScholarWorks@BGSU. Radical Photoinitiators for UV-Curing In Industrial Applications.
- Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing.
- MDPI. (2022, December 26). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology.
- Thermo Scientific Chemicals. This compound, 98% 1 g.
- American Coatings Association. Cationic UV-Curable Formulations Containing Hydroxy Functional Fluoropolymer Resins.
- ResearchGate. (2021, December 12). Facing problem in UV curing. Why is UV curing not happening even at the desired concentration and wavelength?.
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Application Notes and Protocols for Evaluating the Antibacterial Activity of Chalcones Derived from 2'-Hydroxy-4',5'-dimethylacetophenone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antibacterial activity of chalcones derived from 2'-Hydroxy-4',5'-dimethylacetophenone. This document outlines detailed protocols for chemical synthesis, determination of antibacterial efficacy, and assessment of cytotoxicity, grounded in established scientific principles.
Introduction: The Promise of Chalcones as Novel Antibacterial Agents
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery and development of new antimicrobial agents.[1] Chalcones, with their diverse biological activities and amenability to synthetic modification, represent a promising scaffold for the development of novel therapeutics to combat bacterial infections.[4]
The antibacterial effect of chalcones is often attributed to the presence of hydroxyl (-OH) groups and other substituents on their aromatic rings.[5] The α,β-unsaturated ketone moiety is also a key feature, acting as a Michael acceptor that can interact with biological nucleophiles such as cysteine residues in bacterial proteins, thereby disrupting essential cellular functions.[6][7] This document focuses on chalcones synthesized from this compound, exploring how modifications to the second aromatic ring influence their antibacterial potency.
Part 1: Synthesis of Chalcone Derivatives
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[2][6] This reaction provides a straightforward and versatile route to a diverse library of chalcone analogues.[6]
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcones from this compound and various substituted aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in an appropriate volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[2]
-
Catalyst Addition: Prepare a 50% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the reaction mixture while stirring, maintaining the temperature below 25°C using an ice bath if necessary.[8]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate often indicates product formation. Reaction times can vary from 4 to 48 hours depending on the reactivity of the substrates.[6]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[2]
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.[2] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Diagram of Synthesis Workflow:
Caption: Workflow for determining MIC and MBC of chalcone derivatives.
Part 3: Cytotoxicity Assessment
It is crucial to evaluate the cytotoxicity of novel antibacterial compounds to ensure they are not harmful to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability. [9][10]
Protocol 4: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability. [9] Materials:
-
Mammalian cell line (e.g., HEK293 - non-cancerous human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone analogues
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment. [11]2. Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones and incubate for a specified period (e.g., 24 or 48 hours). [10]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [9][11]4. Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [10]The intensity of the purple color is proportional to the number of viable cells. 6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 2: Hypothetical Cytotoxicity of Synthesized Chalcones on HEK293 Cells
| Compound ID | Substituent on Ring B | IC₅₀ (µM) after 24h |
| CH-1 | 4-Chloro | >100 |
| CH-2 | 4-Nitro | 75.2 |
| CH-3 | 4-Methoxy | >100 |
| CH-4 | Unsubstituted | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A higher IC₅₀ value indicates lower cytotoxicity and a better safety profile for the compound.
Part 4: Mechanism of Action
Chalcones can exert their antibacterial effects through various mechanisms. The α,β-unsaturated ketone system can react with nucleophilic groups in proteins and enzymes, leading to their inactivation. [6]Additionally, chalcones have been shown to disrupt bacterial cell membranes, inhibit DNA gyrase, and interfere with bacterial cell division by targeting the FtsZ protein. [7] Diagram of Potential Antibacterial Mechanisms of Chalcones:
Caption: Potential mechanisms of antibacterial action of chalcones.
Conclusion
The protocols and information presented in these application notes provide a robust framework for the synthesis and evaluation of chalcones derived from this compound as potential antibacterial agents. By systematically synthesizing derivatives and assessing their antibacterial activity and cytotoxicity, researchers can identify lead compounds for further development. The structure-activity relationship data generated from these studies is invaluable for the rational design of more potent and selective antibacterial agents to address the growing threat of antibiotic resistance.
References
- BenchChem. (2025).
- Sekar, P., Raju, S. K., Velnayagam, A., & Somasundharam, S. (2025). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
- BenchChem. (2025).
- SciSpace. (n.d.).
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- BenchChem. (2025).
- Semantic Scholar. (n.d.). Synthesis, Biological Evaluation, Mechanism of Action and Quantitative Structure–Activity Relationship Studies of Chalcones as Antibacterial Agents. Semantic Scholar.
- ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus.
- ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives.
- YouTube. (2024, February 10).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- PubMed. (2020, August 1). Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. PubMed.
- Worldwidejournals.com. (n.d.). Synthesis and characterization of some 2-hydroxy- 4, 5-dimethyl substituted chalcones. Worldwidejournals.com.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- JoVE. (2013, June 26). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. JoVE.
- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. BenchChem.
- ScienceDirect. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. ScienceDirect.
- National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
- Asian Journal of Chemistry. (2005, August 5). Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry.
- ResearchGate. (2025, August 11). (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity.
- National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics.
- BenchChem. (2025).
- PubMed. (2008, November 15). Structure-activity relationship of antibacterial chalcones. PubMed.
- Natural Volatiles and Essential Oils. (n.d.). Investigation Into The Antimicrobial Properties Of A Dehydrochalcone.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 7). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
- ACS Publications. (2014, September 19). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives.
- RSC Publishing. (2023, February 27). Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2. RSC Publishing.
- Semantic Scholar. (n.d.). Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. Semantic Scholar.
- Der Pharma Chemica. (n.d.). Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica.
- SpringerLink. (2024, June 26). Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. SpringerLink.
- BenchChem. (n.d.). Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem.
- International Journal of Biological and Pharmaceutical Sciences Archive. (2023, March 2). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive.
- National Institutes of Health. (2020, September 4). Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity.
- ResearchGate. (2023, November 10). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
- ResearchGate. (2025, August 6). Synthesis, biological and pharmacological activities of 2′-hydroxy-4′5′-dimethyl substituted chalcones and flavones | Request PDF.
- MDPI. (n.d.). Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI.
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The Evolving Role of 2'-Hydroxy-4',5'-dimethylacetophenone: From Aromatic Precursor to Bioactive Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of fragrance and flavor chemistry, certain molecules stand out not just for their direct sensory contributions, but for the potential they unlock. 2'-Hydroxy-4',5'-dimethylacetophenone is one such compound. While its inherent aromatic profile is of interest, its primary value in modern research lies in its role as a versatile synthetic intermediate. This guide provides a comprehensive overview of its synthesis, analytical characterization, and its pivotal application in the generation of chalcone derivatives with significant biological activities.
Section 1: Physicochemical and Sensory Profile
This compound, with the CAS number 36436-65-4, is a white to light yellow crystalline powder.[1] Its core structure consists of an acetophenone skeleton substituted with a hydroxyl group at the 2' position and two methyl groups at the 4' and 5' positions of the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [2] |
| Melting Point | 69-73 °C | [3] |
| Boiling Point | 144 °C at 18 mmHg | [1] |
| Solubility | Slightly soluble in water | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [2] |
Sensory Profile: An Extrapolated Perspective
Direct and detailed sensory data for this compound is not extensively documented in publicly available literature. However, by examining the profiles of structurally related acetophenones, a likely sensory character can be inferred. The presence of the hydroxyl group ortho to the acetyl group is known to impart phenolic and sweet notes. The dimethyl substitution on the phenyl ring would likely modulate this, potentially adding a slightly woody or herbaceous nuance. It is plausible that this compound possesses a complex aroma with sweet, phenolic, and herbaceous facets, making it a potentially interesting, though not widely utilized, component in certain fragrance and flavor formulations.[4]
Section 2: Synthesis and Analytical Characterization
The primary route for the synthesis of this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[5] This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters.
Protocol 1: Synthesis of this compound via Fries Rearrangement (General Procedure)
This protocol is a generalized procedure based on the principles of the Fries rearrangement for the synthesis of hydroxyacetophenones.[6] Optimization may be required to achieve high yields and purity for this specific compound.
Materials:
-
3,4-Dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and dry nitrobenzene.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Substrate: Slowly add a solution of 3,4-dimethylphenyl acetate (1 equivalent) in dry nitrobenzene via the dropping funnel, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 25 °C) for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Fries rearrangement is highly sensitive to moisture, which can decompose the Lewis acid catalyst (AlCl₃) and hydrolyze the starting ester.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the ester, facilitating the acyl group migration to the aromatic ring.
-
Temperature Control: The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures can favor the ortho-isomer. Careful temperature control is crucial for maximizing the yield of the desired 2'-hydroxy isomer.
Analytical Characterization Protocols
Accurate identification and purity assessment of this compound are critical. The following are standard analytical techniques and general protocols.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms or equivalent)
General GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 2 minutes
-
Ramp: Increase to 250-280 °C at a rate of 10-15 °C/min
-
Final hold: 5-10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Expected Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight.[2] A prominent fragment ion would likely be observed at m/z 149, resulting from the loss of a methyl group (-CH₃).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Dissolve a small amount of the purified compound in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Signals (in CDCl₃):
-
Singlets for the two methyl groups on the aromatic ring.
-
A singlet for the methyl protons of the acetyl group.
-
Singlets for the two aromatic protons.
-
A singlet for the hydroxyl proton (which may be broad and its chemical shift can be concentration-dependent).
Section 3: Application in the Synthesis of Bioactive Chalcones
The most significant application of this compound in contemporary research is as a starting material for the synthesis of chalcone derivatives. Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[7]
Diagram 1: General Workflow for Chalcone Synthesis and Bioactivity Screening
Caption: Workflow from precursor to bioactive chalcone derivative.
Protocol 4: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.[8][9][10]
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol (95%)
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.
-
Base Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH or KOH. Maintain the temperature below 25 °C.
-
Reaction: After the addition of the base, continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate often indicates product formation.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 5: In Vitro Antibacterial Activity Testing of Chalcone Derivatives
The antibacterial activity of the synthesized chalcones can be assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][11][12][13]
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., ampicillin)
-
Negative control (solvent, e.g., DMSO)
Procedure (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of the chalcone derivatives in the nutrient broth in the 96-well plates.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Protocol 6: In Vitro Antioxidant Activity Assay (DPPH Method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.[14][15][16][17]
Materials:
-
Synthesized chalcone derivatives
-
DPPH solution in methanol or ethanol
-
Methanol or ethanol
-
96-well microtiter plates or cuvettes
-
UV-Vis spectrophotometer or microplate reader
-
Positive control (e.g., ascorbic acid or Trolox)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the chalcone derivatives and the positive control in methanol or ethanol.
-
Reaction Mixture: In each well or cuvette, add a specific volume of the chalcone solution at different concentrations. Then, add the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the chalcone.
Diagram 2: Mechanism of DPPH Radical Scavenging by an Antioxidant
Caption: DPPH radical scavenging mechanism.
Section 4: Concluding Remarks and Future Perspectives
This compound stands as a testament to the evolving landscape of fragrance and flavor research, where the utility of a molecule is increasingly defined by its synthetic versatility. While its direct application as a fragrance or flavor ingredient may be limited, its role as a key building block for bioactive chalcones is of significant interest to researchers in medicinal chemistry and drug development. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of this compound and its derivatives.
Future research should aim to definitively characterize the sensory properties of this compound to explore any untapped potential in the fragrance and flavor industry. Furthermore, the exploration of a wider range of chalcone derivatives synthesized from this precursor could lead to the discovery of novel therapeutic agents with enhanced efficacy and specificity. The interplay between the chemical structure of these derivatives and their biological activity will continue to be a fertile ground for scientific investigation, bridging the gap between fragrance chemistry and pharmaceutical innovation.
References
- BenchChem. (2025).
- Rasayan Journal of Chemistry. (2023).
- J&K Scientific. (n.d.). This compound | 36436-65-4.
- Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Capacity of Chalcones. BenchChem.
- Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (2021).
- Claisen-Schmidt Condens
- Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Deriv
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone deriv
- Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. (n.d.). MDPI.
- BenchChem. (2025). Technical Support Center: Fries Rearrangement for Acetophenone Synthesis. BenchChem.
- BenchChem. (2025).
- Synthesis & Antioxidant Activity of Certain Chalcones & Their Derivatives. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Solvent-Free Synthesis of Chalcones and Antioxidant Activity. (2016). JACS Directory.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement. BenchChem.
- Merck Millipore. (n.d.). Fries Rearrangement.
- BenchChem. (2025). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. BenchChem.
- BenchChem. (2025).
- Preparation of hydroxyacetophenones via the Fries rearrangement. A:... (n.d.).
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- Echemi. (n.d.). This compound.
- Perfumer & Flavorist. (2021).
- PubChem. (n.d.). This compound.
- Thermo Scientific Chemicals. (n.d.). This compound, 98% 1 g.
- NIST. (n.d.). 2'-hydroxy-4',6'-dimethylacetophenone.
- ResearchGate. (2025). DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone)
- The Role of Chemistry in Flavor Cre
- Sigma-Aldrich. (n.d.). 2'-HYDROXY-4',6'-DIMETHYLACETOPHENONE AldrichCPR.
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Application Note: High-Performance Analytical Strategies for the Quantification and Characterization of 2'-Hydroxy-4',5'-dimethylacetophenone
Introduction and Analyte Overview
2'-Hydroxy-4',5'-dimethylacetophenone (CAS: 36436-65-4) is a substituted hydroxyacetophenone with significant utility across various industries. It serves as a critical intermediate in the synthesis of pharmaceuticals, such as chalcone derivatives with antibacterial activity, and agrochemicals like herbicides[1][2][3]. Furthermore, its photochemical properties make it a valuable photoinitiator in UV-curable coatings and inks[4]. Given its role in synthesis and formulation, the development of precise and reliable analytical methods is paramount for quality control, impurity profiling, and pharmacokinetic studies.
This application note provides detailed protocols and the underlying scientific principles for the analysis of this compound.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development. Key properties are summarized in the table below. The compound's moderate polarity, aromatic structure, and ionizable hydroxyl group are critical considerations for selecting appropriate chromatographic and detection systems.
| Property | Value | Source |
| IUPAC Name | 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | [5] |
| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |
| Molecular Weight | 164.20 g/mol | [4][5] |
| Melting Point | 69-73 °C | [1] |
| Boiling Point | 144°C / 18 mmHg | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and acetonitrile | [1][2][6] |
| UV λmax | 340 nm (in Ethanol) | [1][2] |
General Analytical Workflow
A robust analytical workflow ensures sample integrity and data accuracy from receipt to final report. The choice of specific techniques is dictated by the sample matrix, required sensitivity, and the analytical objective (e.g., quantification vs. identification).
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2'-Hydroxy-4',5'-dimethylacetophenone
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of 2'-Hydroxy-4',5'-dimethylacetophenone using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible method to obtain high-purity material. This guide explains the rationale behind crucial experimental parameters, from mobile phase selection to fraction collection, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a substituted hydroxyacetophenone derivative utilized in the synthesis of various biologically active compounds, including chalcones with antibacterial properties and certain herbicides.[1][2][3][4] Given its role as a key intermediate, ensuring its purity is paramount for the successful synthesis and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such moderately polar small molecules, offering high resolution and efficiency.[5]
This application note details a reverse-phase HPLC protocol optimized for the purification of this compound. The choice of a C18 stationary phase in conjunction with an acetonitrile-water mobile phase system provides an effective means of separating the target compound from potential impurities arising from synthesis, such as starting materials, by-products, or degradation products.[6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [9][10][11] |
| Molecular Weight | 164.20 g/mol | [9][10][11][12] |
| Appearance | White to light yellow crystalline powder | [1][3][4] |
| Melting Point | 69-73 °C | [1][3] |
| Boiling Point | 144 °C at 18 mmHg | [1][3][4][9][10] |
| Solubility | Slightly soluble in water | [2][3][4][9][10] |
| pKa | 10.59 ± 0.23 (Predicted) | [1][4] |
| UV λmax | 340 nm (in Ethanol) | [1][3][4] |
The presence of a hydroxyl group and a ketone moiety, combined with the aromatic ring and methyl substituents, gives the molecule moderate polarity. Its slight solubility in water necessitates the use of an organic modifier in the mobile phase for effective elution in a reverse-phase system.[2][3][4][9][10]
Materials and Methods
Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size for analytical method development; larger dimensions for preparative scale).[6][7]
-
Reagents:
-
Sample Vials: Appropriate vials for sample injection.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[7][15]
Method Development Rationale
The chosen method is based on the principles of reverse-phase chromatography, where a non-polar stationary phase (C18) is used with a polar mobile phase.[16]
-
Stationary Phase Selection: A C18 column is a versatile and common choice for separating moderately polar compounds like acetophenone derivatives.[6][7] Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte, allowing for effective separation based on subtle differences in polarity.
-
Mobile Phase Selection: An acetonitrile/water mixture is selected as the mobile phase. Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which is beneficial for detection at lower wavelengths.[13] The ratio of acetonitrile to water is the primary lever for controlling the retention and elution of the target compound. Increasing the acetonitrile concentration will decrease the retention time.[7]
-
Detection Wavelength: Based on available spectral data, this compound has a UV absorbance maximum (λmax) at 340 nm in ethanol.[1][3][4] For sensitive detection, monitoring at or near this wavelength is recommended. A wavelength of 280 nm can also be used, as is common for many aromatic compounds.[7][17]
Experimental Protocol
This protocol is divided into three key stages: preparation, execution, and post-purification analysis.
Stage 1: Preparation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump and detector.[15]
-
Rationale: Dissolved gases can come out of solution under pressure changes within the HPLC system, leading to unstable baselines and inaccurate results.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude this compound.
-
Dissolve the sample in a solvent that is compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.[6] Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[8]
-
Rationale: The sample must be fully dissolved in the mobile phase to ensure it is carried onto the column effectively. Filtering prevents particulates from clogging the column frit or injector, which can cause high backpressure and damage the system.[8][15]
-
Stage 2: HPLC Purification Workflow
The purification process begins with an analytical-scale run to determine the retention time of the target compound, followed by scaling up to a preparative run for purification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Decrease the percentage of acetonitrile to increase retention and potentially improve separation. Switch to a gradient elution. [7] |
| High Backpressure | Clogged column frit or system tubing. | Filter the sample and mobile phases. Flush the system and column (in reverse direction for column). |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Reduce the sample concentration/injection volume. |
| No Peaks Detected | Incorrect detection wavelength; sample not eluted. | Check the UV spectrum of the compound and set the detector accordingly. Run a steep gradient (e.g., 5-95% ACN) to ensure the compound is eluting. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC purification of this compound. By following the outlined steps for method development, sample preparation, and execution, researchers can reliably obtain a high-purity product suitable for further synthetic applications. The key to a successful purification lies in the systematic optimization of the mobile phase composition and careful fraction collection based on real-time UV detection.
References
- Benchchem. Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
- LabSolutions. This compound.
- ECHEMI. Buy this compound from Conier Chem&Pharma Limited.
- Benchchem. Technical Support Center: HPLC Separation of Acetophenone Isomers.
- SIELC Technologies. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- PubChem. This compound.
- StudyRaid. Understand TLC and HPLC Analysis of Acetophenone.
- PubChem. 2'-Hydroxy-4'-methylacetophenone.
- SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts.
- Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?.
- Quora. How do you choose a mobile phase in HPLC?.
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum.
- SIELC Technologies. 2'-Hydroxy-4',6'-dimethylacetophenone.
- PubMed. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection].
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Application Notes and Protocols for the Development of Novel Herbicides Based on 2'-Hydroxy-4',5'-dimethylacetophenone
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the discovery and development of novel herbicidal compounds with diverse modes of action. Acetophenone derivatives have emerged as a promising class of natural and synthetic molecules with potential phytotoxic properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2'-Hydroxy-4',5'-dimethylacetophenone as a potential novel herbicide. These application notes and protocols are designed to provide a robust framework for screening, characterizing, and formulating this compound, underpinned by scientific integrity and field-proven insights. The causality behind experimental choices is explained to empower researchers in their quest for next-generation weed management solutions.
Introduction: The Rationale for Investigating this compound as a Herbicide
The acetophenone scaffold is a recurring motif in natural products exhibiting a wide range of biological activities, including phytotoxicity.[1][2][3][4] Studies on various acetophenone derivatives have demonstrated their potential as herbicides, with the position and number of substituents on the aromatic ring significantly influencing their efficacy. Notably, research on propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone has shown their inhibitory effects on the germination and growth of various plant species.[5] This provides a strong rationale for investigating this compound, a structurally related compound, for its herbicidal potential.
Key Attributes of this compound:
| Property | Value | Source |
| CAS Number | 36436-65-4 | [6][7][8][9][10] |
| Molecular Formula | C₁₀H₁₂O₂ | [6][7][8][9][10] |
| Molecular Weight | 164.20 g/mol | [7][9] |
| Appearance | White to light yellow crystalline powder | [6][8][9][10] |
| Melting Point | 69-73 °C | [6][9] |
| Boiling Point | 144 °C @ 18 mmHg | [6][8][10] |
| Solubility | Slightly soluble in water | [6][8][10] |
The hydroxyl and dimethyl substitutions on the phenyl ring of this compound present unique electronic and steric properties that may contribute to a novel mode of action against target weeds. The protocols outlined herein provide a systematic approach to unlock this potential.
Foundational Protocols: Initial Screening for Herbicidal Activity
The initial phase of development involves robust and reproducible bioassays to determine the phytotoxic effects of this compound. Both pre-emergence and post-emergence assays are crucial to understand the full spectrum of its potential application.
Pre-Emergence Bioassay: Seed Germination and Seedling Vigor
This protocol assesses the effect of the compound on seed germination and early seedling growth when applied to the soil before weed emergence.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Tween-20 or other suitable non-ionic surfactant
-
Petri dishes (90 mm) or multi-well plates
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
Controlled environment growth chamber
Protocol:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in acetone.
-
Test Solution Preparation: Create a dilution series (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20. The final acetone concentration should be kept below 1% to avoid solvent-induced phytotoxicity. A control solution containing the same concentration of acetone and surfactant without the test compound is essential.
-
Assay Setup:
-
Place a sterile filter paper in each petri dish.
-
Evenly apply 5 mL of the respective test or control solution to each filter paper.
-
Place a predetermined number of seeds (e.g., 20) of the target weed species onto the moistened filter paper.
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection and Analysis: After 7-14 days, record the following parameters:
-
Germination rate (%)
-
Root length (mm)
-
Shoot length (mm)
-
Visual signs of phytotoxicity (e.g., necrosis, chlorosis, discoloration).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Dunnett's test) to determine significant differences between treatments and the control. Calculate the GR₅₀ (concentration for 50% growth reduction) for root and shoot length.
Post-Emergence Bioassay: Whole-Plant Foliar Application
This protocol evaluates the herbicidal efficacy of the compound when applied directly to the foliage of emerged and actively growing weeds.
Materials:
-
This compound
-
Acetone, Tween-20, and distilled water for formulation
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix
-
Seeds of target monocot and dicot weed species
-
Greenhouse or controlled environment growth chamber
-
Laboratory spray chamber or a handheld sprayer capable of delivering a consistent spray volume.
Protocol:
-
Plant Propagation: Sow the seeds of the target weed species in pots and grow them in a greenhouse or growth chamber until they reach the 2-3 true leaf stage.
-
Formulation Preparation: Prepare a series of test solutions of this compound (e.g., 100, 500, 1000, 2000 ppm) in a water-acetone mixture (e.g., 9:1 v/v) with a non-ionic surfactant (e.g., 0.2% v/v Tween-20). A control solution without the test compound should also be prepared.
-
Herbicide Application:
-
Uniformly spray the foliage of the plants with the test and control solutions until runoff.
-
Ensure even coverage of all plant surfaces.
-
-
Post-Application Care: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.
-
Efficacy Evaluation:
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the evaluation period, harvest the above-ground biomass and determine the fresh and dry weights.
-
-
Data Analysis: Calculate the percentage of growth inhibition compared to the control. Determine the ED₅₀ (effective dose for 50% growth reduction).
Delving Deeper: Investigating the Mode of Action
Understanding the mode of action (MoA) is paramount for the strategic development of a new herbicide.[11][12][13][14][15] It informs its spectrum of activity, potential for resistance, and compatibility with other herbicides.[11][12][13][14][15]
Workflow for Mode of Action Determination:
Caption: Workflow for determining the mode of action of a novel herbicide.
Based on the chemical structure of this compound, initial investigations could focus on pathways affected by phenolic compounds, such as:
-
Photosynthesis Inhibition: Evaluate the effect on chlorophyll fluorescence and oxygen evolution in treated plants.
-
Pigment Synthesis Inhibition: Assess for bleaching symptoms and quantify carotenoid and chlorophyll content.
-
Disruption of Cell Membranes: Measure electrolyte leakage from treated leaf discs.
Formulation for Enhanced Efficacy: The Role of Adjuvants
The "slightly soluble in water" nature of this compound necessitates a well-designed formulation to ensure its effective delivery to the target site.[6][8][10] Adjuvants are critical for improving the performance of a herbicide formulation.[16][17][18][19][20]
Types of Adjuvants and Their Functions:
| Adjuvant Type | Function | Examples |
| Surfactants (Non-ionic) | Reduce surface tension of spray droplets, improving wetting and spreading on leaf surfaces.[16][17][18][19][20] | Tween-20, Triton X-100 |
| Crop Oil Concentrates (COC) | Enhance penetration of the herbicide through the waxy cuticle of the leaf. | Petroleum-based oils with emulsifiers |
| Methylated Seed Oils (MSO) | Similar to COCs but often provide enhanced penetration for certain herbicides. | Modified vegetable oils |
| Ammonium Fertilizers | Can improve uptake and translocation of some herbicides, especially in hard water. | Ammonium sulfate (AMS) |
Protocol for Adjuvant Screening:
-
Prepare a Base Formulation: Create a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Incorporate Adjuvants: Prepare a series of spray solutions by adding different types and concentrations of adjuvants to the base formulation.
-
Conduct Whole-Plant Bioassays: Use the post-emergence bioassay protocol (Section 2.2) to evaluate the efficacy of each formulation.
-
Evaluate and Select: Compare the herbicidal activity of the different formulations to identify the adjuvant or combination of adjuvants that provides the greatest enhancement of efficacy.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[21][22] Handle in a well-ventilated area.[21][22]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][23]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[21][22]
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for the initial evaluation of this compound as a novel herbicide. The journey from a promising compound to a commercial product is long and requires a multidisciplinary approach. Future research should focus on:
-
Spectrum of Activity: Testing against a broader range of weed species, including those with known herbicide resistance.
-
Crop Selectivity: Evaluating the potential for selective weed control in major crops.
-
Environmental Fate: Studying its persistence and degradation in soil and water.
-
Toxicology: Conducting comprehensive toxicological studies to ensure human and environmental safety.
The exploration of novel chemical scaffolds like this compound is essential for the future of sustainable agriculture and effective weed management.
References
- Di-wakar, P. (n.d.). Herbicide Surfactants and Adjuvants. Cooperative Extension.
- Holm, F. A. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan Harvest.
- AgraCity. (2024, November 25). Understanding Different Kinds of Adjuvants And Surfactants. AgraCity.
- Jordan, T. N. (2001). Adjuvant Use With Herbicides: Factors to Consider. Purdue University Cooperative Extension Service.
- Getting Rid Of Weeds. (2018, October 8). How to Interpret Herbicide Mode of Action? Getting Rid Of Weeds.
- Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University.
- Colorado State University. (2006). Adjuvants & Surfactants. Colorado Environmental Pesticide Education Program.
- CropWatch. (n.d.). Weeds: Mode of Action. University of Nebraska–Lincoln.
- Armstrong, J. (n.d.). Understanding Herbicide Mode of Action. Oklahoma State University Extension.
- Burgos, N. R., & Scott, R. C. (2012). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 60(S1), 12-20.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register.
- Bayer Crop Science Canada. (2021, December 3). Understanding Cereal Herbicide Modes of Action. Bayer Crop Science Canada.
- Varela, R. M., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants, 12(5), 1187.
- Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds.
- Kim, J., et al. (2020). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 9(10), 1335.
- ResearchGate. (n.d.). Herbicide tests in the whole-plant bioassay (WPB). ResearchGate.
- Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52852.
- Macías, F. A., et al. (2021). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules, 26(16), 4965.
- Travlos, I., et al. (2021). Novel sensor-based method (quick test) for the in-season rapid evaluation of herbicide efficacy under real field conditions in durum wheat. Weed Science, 69(2), 233-241.
- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Bioprospecting, 14(1), 28.
- ResearchGate. (n.d.). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.
- Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Bioprospecting, 14(1), 28.
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The Versatile Role of 2'-Hydroxy-4',5'-dimethylacetophenone in Advanced Material Science: Application Notes and Protocols
Introduction: Unveiling a Key Building Block in Material Science
2'-Hydroxy-4',5'-dimethylacetophenone, a substituted aromatic ketone, has emerged as a molecule of significant interest in the realm of material science. Its unique structural features, including a reactive hydroxyl group, a photosensitive acetophenone moiety, and methyl groups that enhance solubility and reactivity, make it a versatile precursor for a range of applications. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the synthesis and application of this compound in the development of advanced materials. We will delve into its role as a robust photoinitiator for UV-curable coatings and its utility as a foundational building block for synthesizing novel chalcone-based functional polymers. The protocols provided herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 36436-65-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 144 °C at 18 mmHg | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and DMSO. | [1] |
| UV-Vis λmax | 340 nm (in Ethanol) | [2] |
Synthesis of this compound via Fries Rearrangement
The Fries rearrangement is a classic and efficient method for the synthesis of hydroxyaryl ketones from phenolic esters, making it the preferred route for producing this compound.[3][4] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3] The regioselectivity (ortho- vs. para-acylation) can be controlled by reaction conditions such as temperature and solvent.[3]
Reaction Mechanism: A Tale of Two Pathways
The mechanism of the Fries rearrangement can proceed through both intramolecular and intermolecular pathways. The process begins with the coordination of the Lewis acid to the carbonyl oxygen of the acyl group. This polarizes the ester linkage, facilitating the formation of an acylium ion intermediate. This electrophilic intermediate can then attack the aromatic ring at the ortho and para positions.[3] Higher temperatures tend to favor the formation of the ortho-isomer, this compound.[5]
Caption: Fries Rearrangement for this compound Synthesis.
Protocol for Fries Rearrangement
This protocol is optimized for the synthesis of the ortho-isomer, this compound.
Materials:
-
3,4-Dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, inert solvent (e.g., nitrobenzene or perform neat)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 to 2.5 equivalents).
-
Slowly add 3,4-dimethylphenyl acetate (1 equivalent) to the flask. The reaction can be exothermic, so controlled addition is crucial.
-
Heat the reaction mixture to 160-165 °C in an oil bath.[5] This high temperature favors the formation of the ortho-isomer.
-
Maintain this temperature and stir the mixture for the duration of the reaction, which should be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The ortho-isomer, this compound, can be purified by steam distillation due to its volatility arising from intramolecular hydrogen bonding.[3]
Application 1: Photoinitiator for UV-Curable Coatings
This compound functions as a Type I photoinitiator, which upon exposure to ultraviolet (UV) light, undergoes intramolecular cleavage to generate free radicals. These radicals then initiate the polymerization of monomeric and oligomeric species, leading to the rapid formation of a cross-linked polymer network, a process known as UV curing. This technology is widely used in coatings, inks, and adhesives due to its speed, energy efficiency, and low environmental impact.[6]
Mechanism of Photoinitiation
Upon absorption of UV photons, this compound is promoted to an excited state. This is followed by a Norrish Type I cleavage of the bond between the carbonyl group and the adjacent carbon atom, generating two radical species: a benzoyl radical and a substituted alkyl radical. Both of these radicals are capable of initiating the polymerization of acrylate or methacrylate monomers.[6]
Caption: Mechanism of Photoinitiation by this compound.
Protocol for UV Curing of an Acrylate Formulation
This protocol provides a general guideline for the use of this compound as a photoinitiator in a simple acrylate-based coating formulation.
Materials:
-
This compound
-
Urethane acrylate or epoxy acrylate oligomer (e.g., 60% by weight)[6]
-
Reactive diluent monomer (e.g., 1,6-hexanediol diacrylate, HDDA) (36% by weight)[7]
-
Substrate (e.g., glass slide, metal panel)
-
UV curing system with a high-pressure mercury lamp (main wavelength 365 nm)[6]
-
Film applicator (e.g., drawdown bar)
Procedure:
-
In a light-protected container, dissolve this compound (1-4% by weight) in the reactive diluent monomer.[6]
-
Add the oligomer to the solution and mix thoroughly until a homogeneous formulation is obtained.
-
Apply a thin film of the formulation onto the substrate using a film applicator to a desired thickness (e.g., 30 µm).[6]
-
Expose the coated substrate to UV radiation from a high-pressure mercury lamp. The curing time will depend on the lamp intensity, film thickness, and photoinitiator concentration, but is typically in the range of a few seconds to a minute.
-
The curing progress can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the acrylate double bond absorption peak (around 1635 cm⁻¹).[7]
Performance Evaluation: The properties of the cured coating can be evaluated using various standard tests, including:
-
Hardness: Pencil hardness test (ASTM D3363) or pendulum hardness (ISO 1522).
-
Adhesion: Cross-hatch adhesion test (ASTM D3359).
-
Solvent Resistance: MEK rub test (ASTM D5402).
-
Gloss: Measured using a glossmeter at a specific angle (e.g., 60°).
Application 2: Synthesis of Chalcone-Based Functional Materials
This compound is an excellent starting material for the synthesis of chalcones via the Claisen-Schmidt condensation.[8][9] Chalcones are α,β-unsaturated ketones that serve as versatile building blocks for various functional materials, including polymers with interesting optical and electronic properties, and corrosion inhibitors.[4]
Synthesis of a Chalcone Derivative
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that does not possess α-hydrogens.[8][9]
Protocol for Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[8]
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare an aqueous solution of NaOH or KOH and add it dropwise to the reaction mixture, maintaining a low temperature.[8]
-
Allow the reaction to stir at room temperature for a specified time (typically a few hours to overnight), monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl.
-
The precipitated chalcone product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.
From Chalcone to Functional Polymer: A Conceptual Workflow
Chalcones bearing polymerizable groups (e.g., acrylate, methacrylate, or vinyl groups) can be synthesized and subsequently polymerized to create novel functional materials. For instance, a chalcone derivative can be functionalized with a polymerizable moiety and then copolymerized with other monomers to tailor the properties of the resulting polymer for applications in non-linear optics or as specialized coatings.
Conceptual Steps for Polymer Synthesis:
-
Functionalization of Chalcone: Introduce a polymerizable group (e.g., an acrylate group via reaction with acryloyl chloride) onto the hydroxyl group of the chalcone synthesized in the previous step.
-
Polymerization: Perform a free-radical polymerization of the functionalized chalcone monomer, potentially with other comonomers, using a suitable initiator (which could even be another photoinitiator).
-
Characterization: Characterize the resulting polymer for its molecular weight, thermal properties (e.g., using DSC and TGA), and application-specific properties (e.g., non-linear optical response, corrosion inhibition efficiency).
Conclusion and Future Outlook
This compound is a highly valuable and versatile compound in material science. Its utility as a photoinitiator in UV curing and as a precursor for functional chalcone-based materials highlights its potential for the development of advanced coatings, adhesives, and specialty polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon the applications of this remarkable molecule. Future research may focus on the development of novel chalcone-based polymers with enhanced properties for applications in electronics, photonics, and biomedical devices, further solidifying the importance of this compound in the landscape of modern material science.
References
- BenchChem. (2025).
- Kaewpirom, S., & Chirachanchai, S. (2006). Curing behavior of a UV-curable coating based on urethane acrylate oligomer: The influence of reactive monomers. Journal of Applied Polymer Science, 102(4), 3316-3323.
- PHARMD GURU. (n.d.). FRIES REARRANGEMENT.
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- Aakash Institute. (n.d.).
- ChemicalBook. (2023). This compound.
- Ali, M. A., Khan, M. A., & Idriss Ali, K. M. (1995). Role of Photoinitiators in the UV Curing of Urethane Acrylate. Polymer-Plastics Technology and Engineering, 34(5), 723-735.
- Herr, D., Franceschini, L., Ruiz, E., He, Y., McGrail, B., & Klang, J. (2020).
- Wikipedia. (2023).
- PraxiLabs. (n.d.).
- BenchChem. (2025).
- Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity and pharmacological activity.
- Sahu, N. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5046.
- Ramirez-Prada, J., et al. (2020). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules, 25(17), 3995.
- Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132.
- Sun, F., et al. (2016). Design of photoinitiator-functionalized hydrophilic nanogels with uniform size and excellent biocompatibility. Polymer Chemistry, 7(30), 4949-4958.
- Dadashi-Silab, S., et al. (2021). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion.
- Lalevée, J., et al. (2014). Photoinitiators with Functional Groups. Part I. Polymer Photoinitiators. Macromolecules, 47(20), 6933-6940.
- The Royal Society of Chemistry. (2018).
- Wang, D., et al. (2021). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Polymers, 13(18), 3105.
- Sangermano, M., et al. (2018). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 10(11), 1264.
- Vincentz Network. (2019). Understanding Additives, 2nd Revised Edition.
- Decker, C., & Bendaikha, T. (1998). Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. Journal of Applied Polymer Science, 70(13), 2517-2527.
- Ligon, S. C., et al. (2017). Main families of type I photoinitiators. Chemical Reviews, 117(15), 10212-10251.
- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
- BenchChem. (2025). Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.
- OSTI.GOV. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone
Welcome to the technical support center for the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common experimental challenges.
This compound is a valuable building block in the synthesis of various biologically active compounds, including chalcones with antibacterial properties and certain herbicides.[1][2][3] The most common and industrially relevant method for its preparation is the Fries rearrangement of 3,4-dimethylphenyl acetate.[1][2] This guide will focus primarily on this method, addressing potential issues and providing solutions to improve your yield and purity.
Primary Synthetic Route: The Fries Rearrangement
The Fries rearrangement is an organic reaction that converts an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho and para isomers.[4][6]
Reaction Mechanism Overview
The generally accepted mechanism proceeds through an electrophilic aromatic substitution pathway:
-
Activation: The Lewis acid (AlCl₃) coordinates with the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[4][6]
-
Acylium Ion Formation: This coordination polarizes the ester bond, facilitating its cleavage to generate a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum aryloxide complex.[5][7][8]
-
Electrophilic Attack: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at the ortho and para positions.[5][8]
-
Rearomatization & Work-up: A proton is lost from the intermediate sigma complex to restore aromaticity. Subsequent acidic work-up hydrolyzes the aluminum complex to yield the final hydroxy aryl ketone product.[4][5]
Caption: Mechanism of the Fries Rearrangement.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the synthesis.
Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?
A1: Low conversion is a common issue and can stem from several factors:
-
Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Moisture deactivates the catalyst and can hydrolyze your starting ester. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened one stored in a desiccator. Handle it quickly in a dry environment (e.g., under a nitrogen atmosphere in a glove box).[9]
-
Insufficient Catalyst: The Fries rearrangement requires a stoichiometric excess of AlCl₃ (typically 1.1 to 2.5 equivalents). This is because the catalyst complexes with both the starting ester's carbonyl oxygen and the product's phenolic hydroxyl and ketone groups.[9][10] An insufficient amount will result in an incomplete reaction.
-
Low Reaction Temperature: While temperature controls regioselectivity, a temperature that is too low may lead to an incomplete reaction.[9] For the synthesis of this compound, temperatures are often elevated (110-160°C) to favor the ortho product.[1][2][11]
-
Short Reaction Time: Ensure the reaction has run to completion. Monitor the progress using Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (be sure to quench them properly in acidic water before spotting).
Q2: I'm getting a mixture of ortho and para isomers. How can I improve the selectivity for the desired 2'-hydroxy (ortho) product?
A2: The ortho/para ratio is highly dependent on the reaction conditions.[4] To favor the ortho isomer (this compound):
-
Increase Temperature: Higher reaction temperatures (typically >160°C) favor the formation of the ortho product, which is the thermodynamically more stable isomer due to the formation of a stable six-membered chelate ring with the aluminum catalyst.[8][9][11] Lower temperatures (<60°C) tend to favor the para product under kinetic control.[6][8][11]
-
Choice of Solvent: Non-polar solvents (like carbon disulfide or solvent-free conditions) tend to favor ortho substitution.[4][7] In contrast, polar solvents like nitrobenzene can favor the para product.[6][7][8] For this specific synthesis, a solvent-free (neat) reaction at high temperature is often employed.[2]
Q3: My reaction mixture turned into a dark, tarry mess. What happened and can I salvage my product?
A3: Dark coloration and tar formation usually indicate decomposition and side reactions, often caused by excessive heat or prolonged reaction times.
-
Cause: Excessively high temperatures can lead to charring and polymerization of starting materials and products. The presence of impurities can also catalyze these side reactions.
-
Prevention: Carefully control the reaction temperature using a reliable heating mantle with a temperature controller and a thermocouple. Determine the optimal reaction time through TLC monitoring to avoid unnecessarily long heating periods.
-
Salvage: While difficult, you can attempt to salvage the product. After the standard acidic work-up, try a steam distillation. The desired ortho-product, this compound, is often steam volatile, which can help separate it from non-volatile tars and the para-isomer.[11] Alternatively, column chromatography on silica gel can be effective, but may require significant amounts of solvent to separate the product from the complex mixture.
Q4: The work-up is difficult, forming a persistent emulsion or solids that are hard to filter. How can I improve this step?
A4: The work-up involves quenching the reaction by adding the mixture to ice and hydrochloric acid to decompose the aluminum complexes.[9]
-
Procedure: Always pour the reaction mixture slowly and with vigorous stirring into a beaker containing a mixture of crushed ice and concentrated HCl. This order is crucial for managing the highly exothermic quenching process.
-
Emulsions: If an emulsion forms during the extraction step (e.g., with ethyl acetate or dichloromethane), you can try adding a small amount of brine (saturated NaCl solution) to help break it. Letting the mixture stand for an extended period or gentle centrifugation can also be effective.
-
Solids: The aluminum salts formed should be soluble in the acidic aqueous layer. If they are not dissolving, you may need to add more water and/or HCl and stir vigorously until a clear aqueous layer is obtained.
Frequently Asked Questions (FAQs)
What is the typical starting material for this synthesis? The starting material is 3,4-dimethylphenyl acetate. This is typically synthesized by acetylating 3,4-dimethylphenol with acetic anhydride or acetyl chloride.
What are the key safety precautions for this reaction?
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of the dust.
-
Solvents: If using solvents like nitrobenzene or carbon disulfide, be aware of their high toxicity and flammability. Always work in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
How do I purify the final product? Purification can typically be achieved by one or more of the following methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often effective.
-
Column Chromatography: This is very effective for separating the ortho and para isomers and removing other impurities. A silica gel column with a gradient of hexane and ethyl acetate is a common choice.
-
Steam Distillation: As mentioned, the ortho-isomer is often steam volatile, which is an excellent method for separating it from the non-volatile para-isomer and polymeric byproducts.[11]
How can I confirm I have synthesized the correct product? Standard analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. The ¹H NMR spectrum of this compound will show characteristic peaks for the two methyl groups on the aromatic ring, the acetyl methyl group, the aromatic protons, and a downfield singlet for the phenolic hydroxyl group.[12][13]
-
Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 69-73 °C).[2]
-
IR Spectroscopy: Look for characteristic peaks for the hydroxyl (-OH) group (a broad peak around 3000-3400 cm⁻¹) and the conjugated ketone (C=O) group (around 1650 cm⁻¹).
Experimental Protocols & Data
Protocol: Synthesis of this compound
Caption: General workflow for the synthesis.
Materials:
-
3,4-dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a calcium chloride drying tube.
-
To the flask, add 3,4-dimethylphenyl acetate (1.0 eq).
-
Slowly add anhydrous aluminum chloride (2.2 eq) in portions. The mixture will become warm and viscous.
-
Once the addition is complete, heat the mixture in an oil bath to 130-140°C.
-
Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Once all the aluminum salts have dissolved, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Key Parameters for Optimization
| Parameter | Condition | Rationale / Expected Outcome |
| Temperature | Low (~60°C) | Favors para-isomer (kinetic product).[11] |
| High (>160°C) | Favors ortho-isomer (thermodynamic product).[8][11] | |
| Solvent | Non-polar (e.g., CS₂) | Favors ortho-isomer.[6][7] |
| Polar (e.g., Nitrobenzene) | Favors para-isomer.[6][7] | |
| Solvent-free (Neat) | Often used at high temp to favor ortho.[2] | |
| Catalyst Loading | < 1.0 eq AlCl₃ | Incomplete reaction, low yield. |
| > 1.1 eq AlCl₃ | Necessary to complex with starting material and product.[10] |
References
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- Filo. (2025). What is Fries rearrangement? Explain with mechanism.
- PubChem. (n.d.). This compound.
- Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?
Sources
- 1. This compound | 36436-65-4 [chemicalbook.com]
- 2. This compound | 36436-65-4 [amp.chemicalbook.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. What is Fries rearrangement? Explain with mechanism. | Filo [askfilo.com]
- 6. byjus.com [byjus.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. testbook.com [testbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. This compound(36436-65-4) 1H NMR [m.chemicalbook.com]
- 13. This compound | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of 2'-Hydroxy-4',5'-dimethylacetophenone
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 2'-Hydroxy-4',5'-dimethylacetophenone. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the highest purity of your final product.
Introduction to the Purification Challenge
This compound is a valuable intermediate in the synthesis of various bioactive molecules. Its preparation, most commonly via the Fries rearrangement of 3,4-dimethylphenyl acetate, presents a significant purification hurdle. The core challenge lies in the non-selective nature of this reaction, which often yields a mixture of the desired ortho-isomer (this compound) and the undesired para-isomer (4'-Hydroxy-3',5'-dimethylacetophenone), along with unreacted starting material and other byproducts. This guide is designed to equip you with the knowledge and practical strategies to effectively separate these closely related compounds.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My crude product is an oily solid or a difficult-to-handle paste.
-
Question: After the reaction work-up, my product is not a free-flowing solid, making it difficult to proceed with purification. What is the likely cause and how can I resolve this?
-
Answer: This is a common observation and is often due to the presence of unreacted starting material (3,4-dimethylphenyl acetate, which is a liquid at room temperature) and a mixture of the ortho and para isomers which can form a eutectic mixture, depressing the overall melting point.
-
Troubleshooting Steps:
-
Initial Wash: Begin by triturating the crude material with a cold, non-polar solvent like hexane or petroleum ether. This will help to dissolve the unreacted starting material and some of the less polar impurities, often leaving the isomeric mixture as a more manageable solid.
-
Aqueous Bicarbonate Wash: To remove any acidic byproducts, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.
-
Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent evaporation to prevent water from interfering with subsequent crystallization.
-
-
Issue 2: I am struggling to separate the ortho and para isomers by recrystallization.
-
Question: I've tried recrystallizing my product, but I'm not getting a significant enrichment of the desired this compound. What am I doing wrong?
-
Answer: The structural similarity of the ortho and para isomers makes their separation by recrystallization challenging due to similar solubilities in many common solvents. The key is to exploit the subtle differences in their physical properties, particularly polarity and the ability of the ortho isomer to form intramolecular hydrogen bonds.
-
Causality: The intramolecular hydrogen bond in the ortho isomer masks its polar hydroxyl group, making it less polar and more volatile compared to the para isomer, which can form intermolecular hydrogen bonds.[1][2]
-
Troubleshooting Protocol: Selective Recrystallization
-
Solvent Selection: A mixed solvent system is often more effective than a single solvent. A good starting point is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or heptane).
-
Procedure:
-
Dissolve the crude isomeric mixture in a minimal amount of the hot polar solvent.
-
Slowly add the non-polar solvent dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the hot polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
The less soluble para-isomer is expected to crystallize out first, enriching the mother liquor with the more soluble ortho-isomer.
-
-
Monitoring: Monitor the purity of the crystals and the mother liquor by Thin Layer Chromatography (TLC) to assess the efficiency of the separation.
-
-
Issue 3: My column chromatography separation is not providing baseline resolution.
-
Question: I am attempting to separate the isomers using column chromatography, but the peaks are overlapping. How can I improve the separation?
-
Answer: Poor resolution in column chromatography is typically due to an inappropriate mobile phase polarity or overloading the column.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC First: Always determine the optimal solvent system using TLC before running a column. Aim for a solvent system that gives a good separation of the spots with Rf values between 0.2 and 0.5.
-
Polarity Gradient: Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting point for hydroxyacetophenones is a mixture of hexane and ethyl acetate.
-
Elution Order: Due to its lower polarity from intramolecular hydrogen bonding, the desired ortho-isomer (this compound) will elute before the more polar para-isomer.[1][2]
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column.
-
-
-
Issue 4: I am unsure about the identity of the spots on my TLC plate.
-
Question: I see multiple spots on my TLC plate after running the reaction mixture. How can I identify which spot corresponds to the starting material, the ortho product, and the para product?
-
Answer: Identifying the spots on a TLC plate is crucial for monitoring the reaction progress and guiding the purification strategy.
-
Identification Protocol:
-
Co-spotting: Run a TLC with separate lanes for your starting material, the reaction mixture, and a co-spot lane containing both the starting material and the reaction mixture. The spot for the starting material in the reaction mixture lane should align with the spot in the starting material lane.
-
Rf Values: The starting material, 3,4-dimethylphenyl acetate, is an ester and will be less polar than the phenolic products, thus it will have the highest Rf value. As discussed, the ortho-isomer will have a higher Rf value than the more polar para-isomer.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots, as aromatic compounds typically show up as dark spots on a fluorescent background. Staining with a potassium permanganate solution can also be used to visualize the products.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical yield I can expect for the Fries rearrangement to produce this compound?
-
A1: The yields of the Fries rearrangement can be variable and are highly dependent on the reaction conditions. Generally, yields can range from moderate to good, but the formation of the para-isomer and other byproducts will reduce the isolated yield of the desired ortho-product.[3]
-
-
Q2: Are there any alternative methods to the Fries rearrangement for synthesizing this compound?
-
A2: While the Fries rearrangement is a common method, other synthetic routes to hydroxyacetophenones exist, such as Friedel-Crafts acylation of the corresponding phenol. However, these methods may also present their own set of challenges, including regioselectivity issues.[4]
-
-
Q3: How can I confirm the purity and identity of my final product?
-
A3: A combination of analytical techniques should be used. Purity can be assessed by TLC and High-Performance Liquid Chromatography (HPLC). The identity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, by comparing the obtained spectra with reference data.
-
-
Q4: Can I use acid-base extraction to separate the isomeric products?
-
A4: In principle, the phenolic nature of both the ortho and para isomers means they will both be deprotonated by a strong base. However, there might be slight differences in their pKa values that could potentially be exploited under carefully controlled pH conditions, though this is generally a more complex separation method than chromatography for these isomers.
-
Data and Protocols
Physical Properties of Key Compounds
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | CC1=CC(=C(C=C1C)O)C(=O)C | 164.20 | 69-73[5] | 144 (at 18 mmHg)[5] | Slightly soluble in water.[5] |
| 4'-Hydroxy-3',5'-dimethylacetophenone | CC1=CC(=O)C(=C(C)C=C1)O | 164.20 | 151-155 | Not readily available | Likely slightly soluble in water. |
| 3,4-Dimethylphenyl acetate | CC1=CC(=C(C=C1)OC(=O)C)C | 164.20 | Liquid at room temp. | Not readily available | Insoluble in water. |
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Isomer Separation
Caption: A decision tree for troubleshooting the separation of isomers.
References
- BYJU'S. (n.d.). Fries Rearrangement.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Chegg. (2021, October 22). Questions 1. Explain the structural basis for the observed Rf difference between o- and p-hydroxyacetophenone.
- Chegg. (2019, October 16). TLC 1. Consider a mixture of ortho- and para-hydroxyacetophenone shown below.
- Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4436-4447. [Link]
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.
- Scribd. (2017, August 11). Fries Rearrangement of Phenyl Acetate.
- Wikipedia. (n.d.). Fries rearrangement.
Sources
Technical Support Center: Degradation of 2'-Hydroxy-4',5'-dimethylacetophenone
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 2'-Hydroxy-4',5'-dimethylacetophenone. Understanding the degradation pathways of this compound is critical for ensuring the stability, efficacy, and safety of related formulations and for the development of robust analytical methods. This document provides troubleshooting advice for common experimental challenges and detailed protocols for forced degradation studies.
Frequently Asked Questions (FAQs): Understanding Compound Stability
Q1: What is this compound and what are its key properties?
This compound (CAS No. 36436-65-4) is a hydroxyacetophenone derivative with the molecular formula C10H12O2.[1][2] It typically appears as a white to light yellow crystalline powder.[3][4] It is slightly soluble in water and has a melting point in the range of 69-73 °C.[4][5] This compound serves as an important intermediate in the synthesis of various molecules, including chalcone derivatives with antibacterial activity and certain herbicides.[4][5][6]
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 36436-65-4 | [1] |
| Molecular Formula | C10H12O2 | [2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 69-73 °C | [3] |
| Boiling Point | 144 °C / 18 mmHg | [4] |
| Water Solubility | Slightly soluble | [2][4][6] |
Q2: Why is it critical to study the degradation of this compound?
Forced degradation studies are essential for several reasons:
-
Pathway Identification: They help identify the likely degradation products, which provides insight into the intrinsic stability of the molecule.[7]
-
Method Development: This information is crucial for developing and validating stability-indicating analytical methods (e.g., HPLC) that can separate the active compound from all potential degradants.[8]
-
Formulation & Storage: Understanding how the molecule behaves under stress conditions (light, heat, pH, oxidation) informs the development of stable formulations and defines appropriate storage and packaging conditions.[7][8]
-
Safety Assessment: Identifying degradation products is the first step in assessing their potential toxicity.
Q3: What are the primary environmental factors that can cause degradation?
Based on the structure, which contains a phenolic hydroxyl group and a ketone, the primary factors of concern are:
-
Oxidation: The phenolic group is susceptible to oxidation, which can be initiated by air (autoxidation), peroxides, or metal ions.
-
Photolysis: Aromatic ketones are often sensitive to UV and visible light, which can trigger photodegradation reactions.[7]
-
Hydrolysis: Degradation can be catalyzed by acidic or basic conditions, potentially affecting the stability of the entire molecule.
-
Thermolysis: Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
Q4: How should I store this compound to ensure its stability?
To minimize degradation, the compound should be stored in a well-sealed container to protect it from air and moisture.[6] It should be kept in a cool, dark place to prevent thermal and photodegradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][5]
Troubleshooting Guides for Degradation Studies
This section addresses specific issues you may encounter during experimental analysis, providing insights into the underlying chemistry and validated protocols to investigate the problem.
Issue 1: My HPLC chromatogram shows new, unexpected peaks after preparing a solution of the compound in a standard solvent and letting it sit on the benchtop.
-
Likely Cause: Oxidative Degradation. The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal impurities, or exposure to light. This process can lead to the formation of colored quinone-type structures or, in more advanced stages, ring-opened products.
-
Troubleshooting & Investigation Protocol:
-
Confirm Susceptibility: Prepare a fresh solution and immediately inject it into the HPLC system to get a baseline chromatogram. Sparge your solvent with an inert gas like nitrogen or argon before preparing a second sample and analyze it after several hours to see if the formation of impurities is reduced.
-
Perform a Forced Oxidation Study: A controlled stress study will definitively confirm oxidative liability and help identify the resulting degradants.
-
Experimental Protocol: Forced Oxidative Degradation
| Parameter | Condition | Rationale & Details |
| Oxidizing Agent | 3% Hydrogen Peroxide (H2O2) | A common and effective oxidizing agent for forced degradation studies.[7] |
| Solvent | Acetonitrile/Water (50:50) or other suitable solvent where the compound is soluble. | Co-solvents may be necessary for compounds with poor aqueous solubility.[7] |
| Concentration | 1 mg/mL of this compound | A typical concentration for HPLC analysis. |
| Temperature | Room Temperature (approx. 25 °C) | Start with mild conditions to avoid secondary degradation. |
| Time Points | 0, 2, 4, 8, 24 hours | Monitor the progression of the degradation. |
| Termination | If needed, add a small amount of sodium metabisulfite solution to quench excess peroxide. | This stops the reaction at specific time points for accurate analysis. |
Step-by-Step Methodology:
-
Prepare a 1 mg/mL stock solution of the compound.
-
In a clear glass vial, mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Store the vial at room temperature, protected from light to isolate the oxidative effect.
-
At each time point, withdraw an aliquot, dilute as necessary, and analyze by HPLC-UV and LC-MS to identify and characterize the degradation products.
Issue 2: I'm observing a significant loss of my parent compound when using a mobile phase with a low or high pH.
-
Likely Cause: pH-Catalyzed Hydrolysis. While acetophenones are generally stable, extreme pH conditions can promote degradation. The phenolic hydroxyl group's reactivity is pH-dependent (forming a phenoxide ion at high pH), which can influence the stability of the aromatic ring.
-
Troubleshooting & Investigation Protocol:
-
Verify pH Effect: Prepare your sample in neutral, acidic (e.g., pH 2), and basic (e.g., pH 12) solutions. Analyze them immediately and after 24 hours to compare the stability.
-
Conduct a Forced Hydrolysis Study: Systematically evaluate the compound's stability across a range of pH values as recommended by regulatory guidelines.
-
Experimental Protocol: Forced Hydrolysis
| Parameter | Acidic Condition | Basic Condition |
| Reagent | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Sodium Hydroxide (NaOH) |
| Solvent | Acetonitrile/Water co-solvent may be needed. | Acetonitrile/Water co-solvent may be needed. |
| Concentration | 1 mg/mL of compound | 1 mg/mL of compound |
| Temperature | 60 °C | Room Temperature |
| Time Points | 0, 2, 4, 8, 24 hours | 0, 1, 2, 4, 8 hours |
| Neutralization | Neutralize with an equivalent amount of 0.1 M NaOH before analysis. | Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
Step-by-Step Methodology:
-
For each condition (acidic and basic), prepare a 1 mg/mL solution of the compound in the respective reagent.
-
Maintain the solutions at the specified temperature.
-
At each time point, withdraw an aliquot, neutralize it carefully, dilute if necessary, and analyze by HPLC. Use LC-MS to investigate the mass of any new peaks.
Issue 3: My solid sample has developed a yellowish tint, and solutions prepared from it show lower-than-expected potency and extra peaks.
-
Likely Cause: Photodegradation. The combination of a phenolic ring and a carbonyl group makes the molecule a chromophore that can absorb UV or visible light. This energy can initiate photochemical reactions, leading to radical formation or molecular rearrangements and subsequent degradation.
-
Troubleshooting & Investigation Protocol:
-
Control for Light: Prepare two solutions from the same solid stock. Protect one completely from light using an amber vial or aluminum foil and expose the other to ambient lab light or sunlight. Compare the chromatograms after 24 hours.
-
Perform a Confirmatory Photostability Study: Expose the compound in both solid and solution states to controlled light conditions according to ICH Q1B guidelines to confirm photosensitivity.[7]
-
Experimental Protocol: Photostability Study
| Parameter | Condition | Details |
| Light Source | Photostability chamber with a calibrated light source. | The source should emit both cool white fluorescent and near-UV light. |
| Exposure Level | Overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter. | These are standard ICH Q1B conditions.[7] |
| Sample State | Solid powder and a 1 mg/mL solution in a suitable solvent. | Degradation can differ significantly between states. |
| Control Sample | A "dark" control, wrapped in aluminum foil, should be placed alongside the exposed sample. | This differentiates between light-induced and thermal degradation. |
| Analysis | Compare the HPLC profiles of the exposed and dark control samples. | Assess for potency loss and the formation of new peaks. |
Proposed Degradation Pathways
While specific degradation pathways for this compound are not extensively published, we can propose scientifically plausible routes based on its chemical structure and known reactions of similar compounds, such as dihydroxyacetophenones.[9] The oxidative pathway is often the most significant for phenolic compounds.
Proposed Oxidative Degradation Pathway
Oxidation is likely initiated by the abstraction of the hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. This radical is resonance-stabilized. It can then undergo several reactions, including dimerization or further oxidation to form a quinone-like intermediate. This intermediate is susceptible to nucleophilic attack (e.g., by water) and subsequent oxidative ring-opening, leading to the formation of various low-molecular-weight carboxylic acids.[9]
Caption: Proposed oxidative degradation pathway of this compound.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Zwirchmayr, N. S., et al. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Cellulose, 25(5), 1-12.
- Ma, Y., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 11(11), 920.
- ResearchGate. A Photodissociation Reaction: Experimental and Computational Study of 2-Hydroxy-2,2-Dimethylacetophenone.
- Patel, K., et al. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmacy and Pharmaceutical Research, 12(2), 265-277.
- SIELC Technologies. This compound.
- NIST. 2'-hydroxy-4',6'-dimethylacetophenone. NIST Chemistry WebBook.
- Alsante, K. M., et al. (2011). Forced Degradation – A Review. In: Separation Science and Technology, 10, 1-38.
- Watanabe, H., et al. (2020). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistrySelect, 5(2), 659-662.
- Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
- Stibal, K., et al. (2016). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 82(9), 2674-2682.
- Eltayeb, E., et al. (2015). The Effect of Cobalt Naphthenate and 2-Hydroxy-4-methoxybenzophenone on Photo-oxidative Degradation of LDPE. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(1), 114-118.
- Kumar, A., et al. (2012). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Journal of Basic Microbiology, 52(4), 383-393.
- Le, T. H., et al. (2019). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 10, 240.
Sources
- 1. This compound | C10H12O2 | CID 118976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 36436-65-4 [m.chemicalbook.com]
- 4. This compound | 36436-65-4 [chemicalbook.com]
- 5. This compound | 36436-65-4 [amp.chemicalbook.com]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2'-Hydroxy-4',5'-dimethylacetophenone
Welcome to the technical support guide for 2'-Hydroxy-4',5'-dimethylacetophenone (CAS 36436-65-4). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's low aqueous solubility. By understanding its physicochemical properties and employing proven solubilization strategies, you can ensure the accuracy and reproducibility of your results.
Section 1: Understanding the Compound (FAQs)
This section addresses the fundamental properties of this compound that dictate its solubility behavior.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of factors related to its molecular structure. It is a white to light yellow crystalline powder that is described as slightly soluble in water.[1][2][3][4][5][6] The key properties are summarized below:
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₀H₁₂O₂[3][7][8] | The carbon-rich structure contributes to its hydrophobic nature. |
| Molecular Weight | 164.20 g/mol [3][9] | A relatively small molecule, but its hydrophobicity dominates. |
| Structure | Phenolic hydroxyl (-OH) group, acetyl group, and two methyl (-CH₃) groups on a benzene ring. | The aromatic ring and methyl groups are nonpolar, leading to poor water solubility. The hydroxyl group offers some polarity and a site for pH manipulation. |
| Predicted pKa | 10.59 ± 0.23[1][4][7] | This value indicates it is a weak acid. The phenolic hydroxyl group can be deprotonated under basic conditions (pH > 10.6) to form a more soluble phenoxide ion. |
| Predicted LogP | 2.78[10] | A positive LogP value indicates that the compound is more soluble in lipids (octanol) than in water, confirming its hydrophobic character. |
| Melting Point | 69-73 °C[1][4][11] | Indicates it is a solid at room temperature. |
| Appearance | White to light yellow crystalline powder.[1][4][5] | Physical form that requires dissolution. |
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility arises from its molecular structure. The molecule has a significant nonpolar character due to the aromatic benzene ring and two methyl groups. These hydrophobic regions are not amenable to forming favorable interactions (like hydrogen bonds) with polar water molecules. While the phenolic hydroxyl group and the acetyl group add some polarity, their influence is outweighed by the larger hydrophobic portion of the molecule. For the compound to dissolve, energy is required to overcome the crystal lattice forces and to disrupt the strong hydrogen-bonding network of water. Because the interactions between the compound and water are not strong enough to compensate for this energy cost, its solubility in neutral aqueous media is low.
Section 2: Troubleshooting and Protocol Guides
This section provides a systematic approach and detailed protocols for dissolving this compound for various experimental needs.
Initial Solubility Strategy Workflow
Before diving into specific techniques, it's helpful to have a general strategy. The following workflow diagram outlines a logical progression for tackling solubility issues.
Caption: A decision workflow for initial attempts at solubilization.
Q3: I am preparing a stock solution. What is the best organic solvent to use?
A3: For creating a high-concentration stock solution, a polar aprotic solvent is typically the best choice. Dimethyl sulfoxide (DMSO) is highly recommended because it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[12][13] Other options include ethanol, which is also widely used.[]
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Place the powder in a sterile, appropriate-sized glass vial (e.g., a 1.5 mL amber glass vial). Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Sonication is another effective method to aid dissolution.[15]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the organic stock solvent, it is not soluble at the desired final concentration in the aqueous medium. To overcome this, you need to modify the aqueous environment to make it more hospitable to the compound. The choice of method depends heavily on your experimental system's tolerance for additives.
Experimental Compatibility Decision Matrix
Use the following diagram to select the most appropriate solubilization strategy for your specific application.
Caption: A decision matrix for selecting a solubilization method.
Technique A: pH Adjustment
Mechanism: this compound is a weak acid with a predicted pKa of ~10.6.[1][4][7] By increasing the pH of the aqueous buffer to a value significantly above the pKa (e.g., pH 11.5-12), the phenolic hydroxyl group deprotonates to form a negatively charged phenoxide ion. This charged species is much more polar and thus more soluble in water.[16][17][18] This is a powerful technique for weakly acidic or basic compounds.[19]
Protocol 2: Solubilization via pH Adjustment
-
Buffer Selection: Choose a buffer system that is effective at the desired high pH (e.g., a carbonate-bicarbonate buffer or glycine-NaOH buffer). Ensure this pH will not compromise the stability of your compound or interfere with your assay.
-
pH Titration Test: Prepare a small volume of your final aqueous buffer. Add the required volume of your DMSO stock solution while stirring.
-
Adjust pH: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Observe Dissolution: Continue adding base until the precipitate dissolves completely. Note the final pH.
-
Validation: Run a control experiment at this high pH to ensure it does not affect your assay's outcome (e.g., cell viability, enzyme activity).
Technique B: Using Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[20][21] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar part of this compound can be encapsulated within the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous solution, thus increasing the apparent solubility of the compound.[21][22] Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 are often preferred due to their lower toxicity in biological systems.[23]
Protocol 3: Solubilization Using Tween® 20
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 20 in your experimental buffer. Filter sterilize if using for cell culture.
-
Determine Working Concentration: Start by adding the 10% Tween® 20 stock to your final aqueous buffer to achieve a final concentration of 0.01% - 0.1% (v/v). The optimal concentration should be determined empirically.
-
Add Compound: Add the required volume of your DMSO stock solution to the surfactant-containing buffer while vortexing or stirring to ensure rapid mixing.
-
Equilibrate: Allow the solution to equilibrate for 10-15 minutes.
-
Control Experiment: Always include a "vehicle control" containing the same final concentration of DMSO and Tween® 20 in your experiment to account for any effects of the solubilizing agents themselves.
Technique C: Complexation with Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can encapsulate "guest" molecules, like this compound, within their nonpolar cavity if the size and geometry are compatible.[25][26] This host-guest inclusion complex effectively shields the hydrophobic part of the compound from water, dramatically increasing its aqueous solubility.[27][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[25]
Protocol 4: Solubilization via Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your experimental buffer.
-
Complexation:
-
Method 1 (Direct): Add the DMSO stock of your compound directly to the stirred HP-β-CD solution.
-
Method 2 (Evaporation): Add the required amount of your compound's stock solution to a clean, empty vial. Evaporate the DMSO under a stream of nitrogen gas. Add the HP-β-CD solution to the resulting thin film of the compound.
-
-
Equilibrate: Vigorously vortex or sonicate the mixture. Allow it to shake or stir at room temperature for several hours (or overnight) to ensure maximum complex formation.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material. Use the clear supernatant for your experiments.
-
Control: A vehicle control with HP-β-CD and DMSO (if used) is essential.
Section 3: Advanced Considerations (FAQs)
Q5: How can I confirm my compound is fully dissolved and determine its maximum solubility in my final buffer?
A5: Visual inspection is the first step, but it is not sufficient. To quantitatively determine solubility, you can perform a saturation shake-flask experiment. Add an excess amount of the solid compound to your final buffer (containing any solubilizing agents). Shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached. Afterwards, filter the solution through a 0.22 µm syringe filter to remove undissolved solid. The concentration of the compound in the clear filtrate can then be measured using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing it to a standard curve.
Q6: Can the solubilization method affect my experimental results?
A6: Absolutely. This is a critical consideration.
-
DMSO: While widely used, DMSO can have direct biological effects, including acting as an antioxidant or inducing cell differentiation at higher concentrations (>0.5%).[13] It is crucial to keep the final DMSO concentration as low as possible (ideally ≤0.1%) and consistent across all experimental and control groups.[12][15]
-
pH: Altering the pH can affect protein (e.g., enzyme, receptor) structure and function, cell viability, and the stability of the compound itself. Always run controls to validate that the pH shift itself is not the cause of an observed effect.[]
-
Surfactants: Surfactants can denature proteins and disrupt cell membranes at higher concentrations. Non-ionic surfactants are generally milder, but toxicity should always be tested for your specific cell line or assay system.[29]
-
Cyclodextrins: Cyclodextrins are generally considered safe, but they can sometimes extract cholesterol from cell membranes, which might have downstream effects.[25]
The golden rule is to always run a parallel vehicle control that includes all solubilizing agents at the exact same concentration used for your test compound, but without the compound itself. This allows you to subtract any background effects caused by the formulation.
References
- Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Al-Ghazali, M., & Al-Awady, M. J. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. ResearchGate.
- Lohchab, V., & Singh, G. (2014). Cyclodextrins in delivery systems: Applications. PubMed Central.
- Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Knoerr, A. (2021). Cyclodextrins for drug delivery. ResearchGate.
- J&K Scientific. (n.d.). This compound | 36436-65-4.
- Garg, A., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PubMed Central.
- SIELC Technologies. (n.d.). This compound.
- LabSolutions. (n.d.). This compound.
- Yurtdas, M. (2023). How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic... ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- Kim, H. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central.
- The Science Notes. (2025). Why Does pH Influence A Substance's Dissolution?. YouTube.
- ResearchGate. (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
- ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- The Science Notes. (2025). How Do Acids And Bases Alter Compound Solubility?. YouTube.
- ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). The effect of surfactants on the solubility, zeta potential, and viscosity of soy protein isolates.
- Rahmawati, D., et al. (2021). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. PubMed Central.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Lisa, D. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
- NIST WebBook. (n.d.). 2'-hydroxy-4',6'-dimethylacetophenone.
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Technical Support Center: Troubleshooting Poor Photoinitiation with 2'-Hydroxy-4',5'-dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Issues - Getting Started
Question 1: My formulation isn't curing at all. What are the first things I should check?
Answer: When facing a complete lack of curing, a systematic check of the foundational elements of your experiment is crucial.
-
Light Source Compatibility: 2'-Hydroxy-4',5'-dimethylacetophenone has a maximum UV absorption (λmax) at approximately 340 nm in ethanol.[1][2] Ensure your UV light source has a significant output in this wavelength range. Mercury lamps typically have a broad emission spectrum that includes this range, while LED lamps need to be specifically chosen to match this absorbance peak.[3] Mismatch between the lamp's emission and the photoinitiator's absorption is a primary cause of initiation failure.
-
Photoinitiator Concentration: An insufficient concentration of the photoinitiator will not generate enough free radicals to initiate polymerization effectively.[4] Conversely, an excessively high concentration can lead to an "inner filter" effect, where the surface of the formulation absorbs most of the UV light, preventing it from penetrating deeper and leading to incomplete curing.[5]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[6] It reacts with the initiating and propagating radicals to form unreactive peroxy radicals, effectively terminating the polymerization chain reaction.[1] This is particularly problematic at the surface exposed to air, often resulting in a tacky or uncured top layer.
Section 2: In-Depth Troubleshooting - Fine-Tuning Your System
Question 2: My curing is very slow or incomplete, resulting in a soft or tacky polymer. How can I improve the cure speed and completeness?
Answer: Slow or incomplete curing often points to suboptimal conditions that can be addressed through careful adjustments to your formulation and experimental setup.
-
Optimizing Photoinitiator Concentration: The ideal concentration of this compound will depend on the specific monomer system, the thickness of your sample, and the intensity of your light source. A typical starting concentration range is 0.5% to 5% by weight.[4] It is advisable to perform a concentration optimization study to find the sweet spot for your specific application.
| Parameter | Low Concentration (<0.5%) | Optimal Concentration (0.5-5%) | High Concentration (>5%) |
| Cure Speed | Very Slow | Fast | May decrease due to inner filter effect |
| Through-Cure | Poor | Good | Poor |
| Surface Cure | Poor (tacky) | Good | May be good at the very surface |
| Yellowing | Minimal | Moderate | Can be significant |
-
Mitigating Oxygen Inhibition: Since oxygen inhibition is a major culprit for surface tackiness, several strategies can be employed:
-
Inert Atmosphere: Performing the curing process under an inert gas like nitrogen or argon is the most effective way to eliminate oxygen inhibition.[6][7]
-
Amine Co-initiators: Tertiary amines can act as co-initiators or synergists. They can react with peroxy radicals to regenerate active radicals, thus overcoming oxygen inhibition.[8][9] Common examples include ethyl-4-(dimethylamino)benzoate (EDB) and triethanolamine (TEA). The addition of an amine co-initiator can significantly enhance the rate of polymerization, especially for surface cure.
-
Increased Light Intensity: A higher light intensity can generate free radicals at a faster rate than oxygen can diffuse into the system, helping to overcome inhibition.[6] However, be mindful that excessive intensity can lead to other issues like polymer degradation or yellowing.
-
-
Light Intensity and Exposure Time: Insufficient light intensity or exposure time will result in a low degree of conversion. Increasing either of these parameters can improve curing. However, there is a trade-off, as prolonged exposure can lead to yellowing.[10]
Section 3: Formulation and Compatibility
Question 3: I'm observing phase separation or insolubility of the photoinitiator in my monomer blend. What should I do?
Answer: Proper dissolution of the photoinitiator is essential for a homogeneous polymerization. This compound is described as being slightly soluble in water.[11][12][13] Its solubility in non-polar acrylate and methacrylate monomers can also be limited.
-
Solvent Selection: If your formulation allows, the addition of a small amount of a compatible solvent can aid in dissolving the photoinitiator. Acetone or other ketones are often good choices for acetophenone derivatives.[3] Ensure the solvent is volatile and will be removed during or after curing, or that it does not negatively impact the final properties of the polymer.
-
Gentle Heating and Mixing: Applying gentle heat and ensuring thorough mixing can help dissolve the photoinitiator. Be cautious not to induce thermal polymerization of your monomers.
-
Consider a Different Photoinitiator: If solubility issues persist and are affecting the quality of your final product, you may need to consider a more soluble photoinitiator that is compatible with your monomer system.
Question 4: My cured polymer has a noticeable yellow tint. What is causing this and how can I prevent it?
Answer: Yellowing in UV-cured materials can be a significant issue, particularly for applications requiring high optical clarity.
-
Photoinitiator Byproducts: Acetophenone-based photoinitiators, upon photolysis, can generate byproducts that contribute to yellowing.[4][10] This is often more pronounced at higher concentrations and with prolonged UV exposure.
-
Oxidation: Exposure to oxygen, especially in combination with heat and UV light, can lead to the oxidation of the polymer backbone and residual photoinitiator fragments, forming yellowing-inducing chromophores.[10][14]
-
Amine Co-initiators: While effective at mitigating oxygen inhibition, some amine co-initiators can contribute to yellowing, especially upon aging.[8]
Strategies to Minimize Yellowing:
-
Optimize Photoinitiator Concentration: Use the lowest effective concentration of this compound.
-
Control UV Exposure: Avoid excessive UV exposure beyond what is necessary for complete curing.
-
Select Non-Yellowing Co-initiators: If using an amine synergist, consider those with lower yellowing potential. Acrylated amines are often a better choice than aromatic amines in this regard.[8]
-
Use UV Stabilizers and Antioxidants: Incorporating hindered amine light stabilizers (HALS) and antioxidants into your formulation can help to prevent long-term yellowing caused by environmental factors.
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Photoinitiator Concentration
-
Prepare a series of formulations with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 3%, 4%, 5% by weight).
-
Ensure all other components of the formulation remain constant.
-
Apply a consistent thickness of each formulation onto the substrate.
-
Cure each sample under the same UV light source, intensity, and exposure time.
-
Assess the degree of cure for each sample. This can be done qualitatively by checking for surface tackiness (thumb twist method) or quantitatively using techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the acrylate/methacrylate double bond peak.
-
Evaluate the physical properties of the cured films, such as hardness, and note any yellowing.
-
The optimal concentration will be the lowest concentration that provides a complete, tack-free cure with the desired physical properties and minimal yellowing.
Diagram: Troubleshooting Logic for Poor Curing
Caption: A decision tree for troubleshooting poor curing outcomes.
Diagram: The Photoinitiation Process and Oxygen Inhibition
Caption: The competitive pathways of polymerization and oxygen inhibition.
References
- Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. (2025). Request PDF.
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). PMC - NIH.
- Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. (n.d.).
- How to prevent the yellowing of cured products by using photoiniti
- Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. (2015).
- Synergistic effect combining amines and aminoacrylates with Type I photoiniti
- A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. (n.d.). RadTech.
- Strategies to Reduce Oxygen Inhibition in Photoinduced Polymeriz
- Photoinitiator selection to advance the UV curing industry in an uncertain world. (n.d.). RadTech.
- How to Reduce the Effects of Oxygen Inhibition. (n.d.). Bomar.
- Amine co-initiators for radiation curable compositions. (n.d.).
- 2'-Hydroxy-4',5'-dimethylacetophenone. (n.d.). LabSolutions | Lab Chemicals & Equipment.
- UV Curing: Part Three; Free Radical Photoinitiators. (2016).
- Photoiniti
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- This compound | C10H12O2 | CID 118976. (n.d.). PubChem.
- Acrylates. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University.
- Amines as (co)
- How Do Photoinitiators for UV Curing Work. (2023). Jinan Qinmu Fine Chemical Co., Ltd..
- 2'-hydroxy-4',5'-dimethoxyacetophenone(20628-06-2)ir1. (n.d.). ChemicalBook.
- This compound(36436-65-4) 1 h nmr. (n.d.). ChemicalBook.
- This compound. (n.d.). SIELC Technologies.
- This compound 98.0+%, TCI America 5 g. (n.d.). Fisher Scientific.
- Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. (n.d.). MDPI.
- Specialty Monomers. (n.d.). Kowa Chemicals USA.
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- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis and Purification of 2'-Hydroxy-4',5'-dimethylacetophenone
Welcome to the technical support center for the synthesis and purification of 2'-Hydroxy-4',5'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will explore the common challenges encountered during the synthesis and purification of this compound and offer practical, step-by-step solutions to enhance purity and yield.
Frequently Asked Questions (FAQs)
Synthesis FAQs
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Fries rearrangement of 3,4-dimethylphenyl acetate.[1][2] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4][5] The reaction is ortho, para-selective, and reaction conditions can be optimized to favor the desired ortho-hydroxy isomer.[4][5]
Q2: My Fries rearrangement is resulting in a low yield of the desired 2'-hydroxy isomer. What factors could be contributing to this?
Several factors can influence the regioselectivity and overall yield of the Fries rearrangement. Here are the key aspects to investigate:
-
Temperature: Temperature plays a critical role in directing the acyl group migration. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[5] For this compound, a reaction temperature between 110°C and 150°C is often employed when no solvent is used.[1][2]
-
Catalyst Stoichiometry: An excess of the Lewis acid catalyst (e.g., AlCl₃) is often required because it complexes with both the starting material and the product.[6] Insufficient catalyst can lead to an incomplete reaction.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Premature quenching can result in a low yield, while excessively long reaction times may lead to the formation of byproducts.
-
Moisture: The Fries rearrangement is highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Q3: What are the likely impurities I might encounter in the crude product after synthesis?
The primary impurities in the crude product of a Fries rearrangement synthesis of this compound include:
-
Unreacted 3,4-dimethylphenyl acetate: The starting material may be present if the reaction has not gone to completion.
-
The para-isomer (4'-Hydroxy-3',4'-dimethylacetophenone): As the Fries rearrangement is ortho, para-directing, the formation of the para-isomer is a common byproduct.[4][5]
-
3,4-dimethylphenol: This can be formed by the hydrolysis of the starting ester.
-
Di-acylated products: Under certain conditions, a second acetyl group may be added to the aromatic ring.
A logical workflow for identifying and mitigating these impurities is crucial for obtaining a high-purity final product.
Caption: Troubleshooting workflow for Fries rearrangement synthesis.
Purification FAQs
Q4: My crude this compound is a discolored solid. How can I improve its appearance?
The white to light yellow crystalline powder can sometimes appear discolored due to impurities.[1][2] The use of activated carbon during recrystallization is a highly effective method for removing colored impurities.
Q5: What is the most effective method for purifying crude this compound?
Recrystallization is often the most practical and efficient method for purifying this compound on a laboratory scale. For more challenging separations, column chromatography can be employed.
Q6: I'm struggling to find a suitable solvent for recrystallization. What are my options?
This compound is slightly soluble in water.[1][7][8][9] A mixed solvent system is often ideal for recrystallization. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, methanol, or acetone) and then add a solvent in which it is less soluble (e.g., water or hexane) until the solution becomes turbid. Upon cooling, crystals of the purified product should form.
| Solvent System Component 1 (Soluble) | Solvent System Component 2 (Less Soluble) |
| Ethanol | Water |
| Methanol | Water |
| Acetone | Hexane |
| Ethyl Acetate | Hexane |
Note: The optimal solvent ratio will need to be determined empirically.
Q7: My recrystallization is not yielding pure crystals. What should I do?
If a single recrystallization does not provide a product of sufficient purity, consider the following:
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary.
-
Column Chromatography: If recrystallization fails to separate closely related impurities, such as the ortho and para isomers, column chromatography is the recommended next step.
Troubleshooting Guides
Guide 1: Optimizing Purity via Recrystallization
Issue: The melting point of the synthesized this compound is broad and lower than the reported range of 69-73°C, indicating the presence of impurities.[1]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: Step-by-step recrystallization workflow.
Guide 2: Purification by Column Chromatography
Issue: Recrystallization has failed to separate the desired 2'-hydroxy isomer from the 4'-hydroxy byproduct.
Column Chromatography Protocol:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of acetophenone derivatives.
-
Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the spots of the desired product and impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides good resolution for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the polarity to elute the compounds based on their affinity for the stationary phase. |
| Detection | UV lamp (254 nm) for TLC visualization | Aromatic compounds like acetophenones are UV active. |
Guide 3: Characterization of Purified this compound
Issue: Confirmation of the purity and identity of the final product is required.
Analytical Techniques:
-
Melting Point: A sharp melting point within the literature range of 69-73°C is a good indicator of purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the chemical structure of the synthesized compound.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity, while MS provides the molecular weight of the compound, confirming its identity.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
By following these guidelines and troubleshooting steps, researchers can significantly improve the purity and yield of their synthesized this compound, ensuring a high-quality starting material for subsequent applications in drug discovery and development.
References
- LabSolutions. This compound.
- Google Patents. US4559110A - Acetophenone recovery and purification.
- SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column.
- PubChem. This compound.
- SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
- ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. A:...
- SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts.
- SIELC Technologies. Acetophenone.
- Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone.
- SIELC Technologies. This compound.
- Organic Chemistry Portal. Fries Rearrangement.
- Wikipedia. Fries rearrangement.
- ResearchGate. How to remove unreacted 2-hydroxy acetophenone from chalcone ?.
- Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
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Navigating the Nuances of 2'-Hydroxy-4',5'-dimethylacetophenone: A Technical Support Guide
Welcome to the technical support center for 2'-Hydroxy-4',5'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges encountered when using this versatile compound. Here, we move beyond simple protocols to explain the 'why' behind the 'how,' ensuring your experiments are both successful and reproducible.
Section 1: Understanding the Compound - Key Properties
Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is essential for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 36436-65-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 69-73 °C | [4] |
| Boiling Point | 144 °C at 18 mmHg | [2][4] |
| Solubility | Slightly soluble in water. Soluble in ethanol. | [4][5] |
| Storage Temperature | Room temperature, in an inert atmosphere. | [4] |
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, purification, and application of this compound in a question-and-answer format.
Synthesis via Fries Rearrangement
The Fries rearrangement of 3,4-dimethylphenyl acetate is a common method for synthesizing this compound.[4][6] However, achieving high yield and selectivity for the desired ortho-hydroxy product can be challenging.
Q1: My Fries rearrangement is yielding a high proportion of the para-isomer (4'-Hydroxy-3',4'-dimethylacetophenone) instead of the desired ortho-isomer. What's going wrong?
This is a classic challenge in Fries rearrangements and is primarily influenced by reaction temperature. The para-isomer is the kinetically favored product, meaning it forms faster at lower temperatures.[7] The desired ortho-isomer, however, is the thermodynamically more stable product, favored at higher temperatures due to the formation of a stable chelate with the Lewis acid catalyst (e.g., AlCl₃).[6]
-
Solution:
-
Increase Reaction Temperature: To favor the formation of the ortho-isomer, the reaction temperature should generally be maintained above 160°C.[7]
-
Solvent Choice: The polarity of the solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the formation of the ortho product.[6] Consider using a high-boiling, non-polar solvent or running the reaction neat if feasible.[4]
-
Q2: I am observing significant byproduct formation, including phenol and other acylated species, in my Fries rearrangement reaction. How can I minimize these?
Byproduct formation is often a result of suboptimal reaction conditions or the presence of moisture.
-
Causality & Solutions:
-
Moisture Contamination: Traces of water can hydrolyze the starting material, 3,4-dimethylphenyl acetate, leading to the formation of 3,4-dimethylphenol. This phenol can then undergo intermolecular acylation, generating undesired byproducts.[8]
-
Preventative Measures: Ensure all glassware is thoroughly dried, and use anhydrous reagents and solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Suboptimal Catalyst-to-Substrate Ratio: An incorrect ratio of Lewis acid to the ester can lead to incomplete reaction or side reactions.
-
Optimization: A stoichiometric amount of the Lewis acid is often required as it complexes with both the reactant and the product.[9] Titrate the optimal ratio for your specific conditions.
-
-
Caption: Troubleshooting workflow for the Fries rearrangement.
Application in Chalcone Synthesis
This compound is a key precursor in the Claisen-Schmidt condensation to form chalcones, which are important intermediates in drug discovery.[5][10]
Q3: My Claisen-Schmidt condensation to synthesize a chalcone is resulting in a low yield and a complex mixture of products. What are the likely causes?
The primary culprits in a problematic Claisen-Schmidt condensation are often the base catalyst and reaction conditions.
-
Causality & Solutions:
-
Inappropriate Base Strength: While a strong base (e.g., NaOH or KOH) is required to deprotonate the acetophenone, an excessively high concentration or a very strong base can lead to side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone.[11][12]
-
Optimization: Titrate the base concentration and consider using a milder base if side reactions are prevalent. The reaction progress should be monitored closely by Thin Layer Chromatography (TLC).[12]
-
-
Reaction Temperature: Exothermic reactions can occur upon base addition. If the temperature is not controlled, it can promote side reactions.
-
Temperature Control: Add the base catalyst slowly and maintain the reaction temperature, often between 20-25°C, using an ice bath if necessary.[12]
-
-
Caption: Troubleshooting workflow for chalcone synthesis.
Purification
Q4: I am struggling to purify this compound from my reaction mixture. What is an effective purification protocol?
Recrystallization is a highly effective method for purifying this compound, taking advantage of its differential solubility in a solvent at different temperatures.
-
Detailed Recrystallization Protocol:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many acetophenone derivatives.[13] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate container, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point. Add the minimum amount of the hot solvent to the crude solid with stirring until it is completely dissolved.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[13]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry thoroughly.[13]
-
Application as a Photoinitiator in UV Curing
This compound can be utilized as a photoinitiator in UV-curable coatings and inks.[15]
Q5: My UV curing process is slow, or the coating remains tacky. How can I improve the curing efficiency?
Incomplete or slow curing is a common issue in photopolymerization and can be attributed to several factors.
-
Causality & Solutions:
-
Oxygen Inhibition: Atmospheric oxygen can quench the excited state of the photoinitiator or react with the generated free radicals, inhibiting the polymerization process, especially at the surface.[16]
-
Mitigation Strategies: Increase the photoinitiator concentration, use a higher intensity UV lamp, or conduct the curing process under an inert atmosphere (e.g., nitrogen).
-
-
Insufficient UV Dose: The UV lamp may not be providing enough energy at the appropriate wavelength to efficiently activate the photoinitiator. Hydroxyacetophenone photoinitiators typically absorb in the shorter wavelength UVA range (300-350 nm).[17]
-
Troubleshooting: Ensure your UV source has a significant output in the absorption range of the photoinitiator. Increase the exposure time or the lamp intensity.
-
-
Photoinitiator Concentration: An optimal concentration of the photoinitiator is crucial. Too low a concentration will result in insufficient radical generation, while too high a concentration can lead to "inner filter" effects, where the surface absorbs too much light, preventing curing of the deeper layers.[18]
-
Optimization: The typical concentration of a photoinitiator is in the range of 3-5% by weight.[18] Experiment with different concentrations to find the optimal level for your specific formulation and curing conditions.
-
-
Q6: The cured product is exhibiting significant yellowing. What is causing this and how can I prevent it?
Yellowing of UV-cured products is a common aesthetic and stability issue.
-
Causality & Solutions:
-
Photoinitiator Degradation: The photoinitiator itself or its photodecomposition products can be colored, leading to yellowing of the final product.[19]
-
Selection of Photoinitiator: While this compound is effective, for applications requiring high color stability, consider using a photoinitiator specifically designed for low yellowing.
-
-
Oxidation: Exposure to oxygen, especially in combination with heat or light, can lead to the oxidation of the polymer backbone, causing yellowing over time.[19]
-
Formulation Additives: Incorporate antioxidants or light stabilizers into your formulation to improve the long-term color stability of the cured product.
-
-
Over-curing: Excessive exposure to UV radiation can lead to degradation of the polymer and contribute to yellowing.[19]
-
Process Control: Optimize the curing time and intensity to achieve full cure without over-exposing the material.
-
-
Section 3: Spectroscopic Data for Quality Control
Verifying the identity and purity of this compound is critical. Below are typical spectral data for reference.
-
¹H NMR (CDCl₃): You should expect to see singlets for the two methyl groups on the aromatic ring, a singlet for the acetyl methyl group, two singlets for the aromatic protons, and a singlet for the hydroxyl proton which may be broad and its chemical shift can vary with concentration.[20][21]
-
IR (KBr): Key peaks to look for include a broad O-H stretch from the hydroxyl group, C-H stretches from the methyl and aromatic groups, and a strong C=O stretch from the ketone.[1]
Consulting a spectral database for a reference spectrum is always recommended for confirmation.[20][21]
References
- PubChem. This compound.
- JETIR. SYNTHESIS OF CHALCONES.
- Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- Gaikwad, S. B., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 05(01), 051–072.
- Al-Harrasi, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7629.
- Papakyriakou, A., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 25(23), 5726.
- Polymer Innovation Blog. (2016).
- Physics Wallah. Reaction Mechanism of Fries Rearrangement.
- IGM Resins. Unique photoinitiator combinations for UV curing composites.
- SpectraBase. This compound.
- The Royal Society of Chemistry. (2020).
- Organic Chemistry Portal. Fries Rearrangement.
- J&K Scientific. This compound | 36436-65-4.
- Wikipedia. Fries rearrangement.
- Armstrong, C., & Herlihy, S. (1993). The use of photo initiators in the inks and coatings industry.
- Technology Networks. Drug Discovery Science Application Notes.
- Blog. (2026).
- Popova, E., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Pharmaceuticals, 15(10), 1205.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- NIST. 2'-hydroxy-4',6'-dimethylacetophenone.
- Emmett, E. A. (1979). Phototoxicity occurring during the manufacture of ultraviolet-cured ink.
- Wąsacz, A., et al. (2024). Photoinitiators for Medical Applications—The Latest Advances. International Journal of Molecular Sciences, 25(16), 8809.
- Wang, Y., et al. (2023). Synthesis and application of novel benzophenone photoinitiators.
- Yagci, Y., et al. (2010). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 2(4), 517–543.
- Google Patents. (2022).
- SIELC Technologies. This compound.
- Synopsys. (n.d.). PDF.
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Technical Support Center: Refining HPLC Methods for 2'-Hydroxy-4',5'-dimethylacetophenone Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 2'-Hydroxy-4',5'-dimethylacetophenone. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing, refining, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. Drawing from established chromatographic principles and field experience, this document provides in-depth, actionable solutions to common challenges in a direct question-and-answer format.
Section 1: Analyte Profile & Foundational HPLC Parameters
A robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal starting conditions for separation.
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
Understanding the analyte's characteristics is the first step in method development. This compound is a moderately hydrophobic molecule, making it an excellent candidate for reversed-phase chromatography. Its acidic hydroxyl group is the most critical factor to control for achieving symmetric peak shapes.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₁₀H₁₂O₂[1][2] | Basic information for mass spectrometry and calculations. |
| Molecular Weight | ~164.20 g/mol [1][2] | Foundational data for preparing standard solutions. |
| pKa | 10.59 ± 0.23 (Predicted)[3] | The phenolic hydroxyl group is weakly acidic. To ensure a single, non-ionized state and prevent peak tailing, the mobile phase pH should be maintained at least 2 units below this value (i.e., pH < 8.6).[4] |
| LogP | 2.78[5] | This value indicates moderate hydrophobicity, suggesting good retention on C18 or similar reversed-phase columns. |
| UV λmax | 340 nm (in Ethanol)[3][6] | This is the wavelength of maximum absorbance and should be used for UV detection to achieve the highest sensitivity. A wavelength of 254 nm can also be used, as is common for aromatic compounds.[4][7] |
| Solubility | Slightly soluble in water[3][6] | The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile, methanol, or a mixture of the mobile phase itself, to ensure good peak shape. |
Q2: What is a recommended starting point for an HPLC method for this compound?
For a previously unanalyzed compound, starting with a generic, robust set of conditions is key. The following parameters provide an excellent baseline for this compound, from which optimization can proceed logically. A standard C18 column is the workhorse of reversed-phase HPLC and is the logical first choice.[4]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency, backpressure, and resolving power for initial method development.[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile (ACN) | The acidic mobile phase (pH ≈ 2.7) ensures the analyte's hydroxyl group is fully protonated, preventing peak tailing from ionic interactions.[4][9] Acetonitrile is often a good first choice for organic modifier. |
| Elution Mode | Isocratic, 60% B | An initial isocratic run helps determine the approximate retention time.[4] Adjust the percentage of B to achieve a retention factor (k) between 2 and 10. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing optimal efficiency without excessive pressure.[4][8] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape. |
| Detection Wavelength | 340 nm (Primary), 254 nm (Secondary) | Use 340 nm for maximal sensitivity.[3][6] 254 nm is a good alternative if impurities have different UV spectra. |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of peak distortion due to column overload or solvent effects. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during method development and routine analysis. Each answer provides a causal explanation and a systematic approach to resolution.
Peak Shape Issues
Q3: My peak for this compound is tailing (Tailing Factor > 1.5). What are the likely causes and how do I fix it?
Peak tailing is the most frequent problem for phenolic compounds. The primary cause is secondary interactions between the analyte's hydroxyl group and the stationary phase.
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase are acidic (pKa ~3.5-4.5). These can interact strongly with the basic lone pair of electrons on the oxygen of your analyte's hydroxyl group, causing a portion of the analyte molecules to lag behind, resulting in a tail.
-
Solution 1: Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By using a mobile phase with a low pH (e.g., 2.5-3.5) containing an acid like formic, phosphoric, or trifluoroacetic acid, you ensure the silanols are protonated and far less likely to interact with the analyte.[4][10] This is a cornerstone of robust method development for such compounds.
-
Cause 2: Analyte Ionization: While less likely given the high pKa of the analyte (~10.6), if your mobile phase is neutral or basic, the analyte itself can become partially deprotonated. The presence of both neutral and anionic forms leads to peak splitting or severe tailing.
-
Solution 2: Use a Low pH Mobile Phase: As with Cause 1, maintaining a pH well below the analyte's pKa (e.g., pH < 8) will keep the compound in a single, neutral form, ensuring a symmetric peak.[4]
-
Cause 3: Column Choice: An older or lower-quality C18 column may have a higher concentration of active silanols.
-
Solution 3: Use a High-Purity, End-Capped Column: Modern columns are manufactured using high-purity silica and are exhaustively end-capped to minimize accessible silanols. A column specifically marketed as having low silanol activity can provide significant improvements.[5][9]
Q4: I'm observing a broad or split peak. What's happening?
Broad or split peaks indicate that the analyte band is not moving through the column as a single, cohesive unit.
-
Cause 1: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, the portion of the sample at the leading edge of the injection will travel faster than the rest, causing distortion. For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 40% acetonitrile.
-
Solution 1: Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself. If a stronger solvent is required for solubility, keep the injection volume as low as possible (< 5 µL) to mitigate the effect.
-
Cause 2: Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a "fronting" or broad, triangular peak.
-
Solution 2: Reduce Sample Concentration: Dilute your sample and re-inject. If you need high sensitivity, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.
-
Cause 3: Contamination or Column Void: A blocked inlet frit or a void (a settled area of packing material) at the head of the column can cause the sample path to split, resulting in a split or shouldered peak.
-
Solution 3: Reverse and Flush the Column: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent (e.g., 100% ACN or isopropanol) at a low flow rate.[11] If this doesn't work, the column may need to be replaced. Using a guard column can protect the analytical column from particulate contamination.[11]
Retention & Resolution Issues
Q5: The retention time of my analyte is too short (k < 2) or too long (k > 10). How do I adjust it?
Retention in reversed-phase HPLC is primarily controlled by the strength of the mobile phase.
-
To Decrease Retention Time (if it's too long): Increase the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase.[4] An increase of 5-10% in the organic phase will typically decrease the retention time significantly.
-
To Increase Retention Time (if it's too short): Decrease the percentage of the organic modifier. This makes the mobile phase more polar (weaker), causing the hydrophobic analyte to be retained longer on the stationary phase.[4]
Q6: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?
Improving resolution (Rs) requires changing the selectivity (α) of the chromatographic system. This means altering the chemical interactions to make the HPLC system "see" the two compounds differently.
-
Strategy 1: Change the Organic Modifier: Acetonitrile and methanol interact with analytes in different ways. If you are using acetonitrile, try substituting it with methanol at a concentration that gives a similar retention time for the main peak. This change in solvent can alter the elution order and improve separation.[4]
-
Strategy 2: Adjust the pH: If the impurity has a different pKa from your main analyte, slightly adjusting the mobile phase pH (e.g., from 2.7 to 3.5) can change the ionization state of one compound more than the other, leading to a shift in retention and improved resolution.
-
Strategy 3: Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next logical variable to change.[4] A different stationary phase provides entirely new separation mechanisms.
| Column Type | Primary Separation Mechanism | Best For... |
| C18 (ODS) | Hydrophobic interactions. | General purpose, first choice for non-polar to moderately polar compounds.[4] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | Compounds containing aromatic rings. The phenyl groups on the stationary phase can interact with the aromatic ring of the acetophenone, offering unique selectivity compared to C18.[4] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Aromatic, halogenated, or isomeric compounds where C18 and Phenyl columns fail to provide adequate resolution. |
Section 3: Workflow & Logic Diagrams
Visualizing the troubleshooting process can streamline problem-solving. The following diagrams illustrate a general workflow for addressing HPLC issues and a decision tree for selecting an appropriate column.
Caption: General HPLC Troubleshooting Workflow.
Caption: Decision Tree for HPLC Column Selection.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of Mobile Phase and System Suitability Test (SST) Sample
This protocol ensures that your system is performing correctly before analyzing samples.
-
Mobile Phase Preparation (1 L of 60:40 ACN:Water with 0.1% Formic Acid):
-
Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of high-purity formic acid.
-
Add HPLC-grade acetonitrile to the 1 L mark.
-
Transfer to a clean mobile phase bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.[8]
-
-
SST Sample Preparation (10 µg/mL):
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Perform a 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the prepared mobile phase.
-
-
System Suitability Test:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 15-30 minutes).[10]
-
Make five replicate injections of the SST sample.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, and tailing factor.
-
Acceptance Criteria: RSD for retention time < 1.0%; RSD for peak area < 2.0%; Tailing Factor < 1.5. If the system fails, troubleshoot before proceeding.
-
Protocol 2: Systematic Approach to Optimizing Mobile Phase for Improved Resolution
This protocol provides a structured way to improve the separation between this compound and a closely eluting impurity.
-
Baseline Run: Perform a run using the starting conditions (e.g., 60% ACN with 0.1% Formic Acid) to determine the initial resolution (Rs).
-
Adjust Mobile Phase Strength:
-
Decrease the acetonitrile concentration in 5% increments (e.g., 55%, 50%, 45%).
-
Analyze the resolution at each step. Increased retention may spread the peaks further apart, improving Rs.
-
-
Change Organic Modifier:
-
Prepare a mobile phase using methanol instead of acetonitrile. A good starting point is a similar concentration (e.g., 60% Methanol with 0.1% Formic Acid).
-
Adjust the methanol percentage until the retention time of the main peak is similar to the baseline run.
-
Evaluate the resolution. The change in solvent chemistry may alter the elution order or significantly improve the separation.[4]
-
-
Evaluate and Select: Compare the chromatograms from all runs. Select the condition that provides a resolution (Rs) of > 1.5 with an acceptable run time. If resolution is still inadequate, a change in stationary phase (Protocol 3, not detailed) would be the next step.
References
- Technical Support Center: HPLC Separation of Acetophenone Isomers. (n.d.). Benchchem.
- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound. (n.d.). Chem-Impex.
- This compound. (n.d.). SIELC Technologies.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). PubChem.
- This compound Chemical Properties,Uses,Production. (2025). ChemicalBook.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- 2'-Hydroxy-4',6'-dimethylacetophenone. (2018). SIELC Technologies.
- HPLC Troubleshooting Guide. (n.d.). Chrom Tech.
- HPLC Troubleshooting Guide. (n.d.). Washington State University.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (n.d.). Benchchem.
- Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba L. (2023). Pharmacognosy Journal.
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Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone
Welcome to the technical support resource for the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges and critical parameters of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize for scale-up.
Section 1: Synthesis Overview and Core Mechanism
The industrial synthesis of this compound is predominantly achieved via a two-step process. The first step involves the esterification of 3,4-dimethylphenol to produce the intermediate, 3,4-dimethylphenyl acetate. The second, and more critical step, is the Fries rearrangement of this ester to yield the target hydroxyaryl ketone.[1][2]
This rearrangement is a classic electrophilic aromatic substitution reaction catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4] The reaction yields a mixture of ortho (2'-hydroxy-) and para (4'-hydroxy-) isomers. Controlling the regioselectivity to favor the desired ortho product is a primary challenge and is highly dependent on reaction conditions.[3][5]
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Mechanism of the Fries Rearrangement
The accepted mechanism involves the formation of an acylium ion intermediate.[3][5][6] The Lewis acid (AlCl₃) initially coordinates to the more electron-rich carbonyl oxygen of the ester. This polarizes the ester bond, facilitating a rearrangement where the AlCl₃ shifts to the phenolic oxygen, releasing a free acylium carbocation (CH₃CO⁺). This electrophile then attacks the activated aromatic ring. The final product is liberated upon acidic work-up.[3][4]
Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Question 1: My overall yield is very low, or the reaction failed entirely. What are the likely causes?
Answer: Low yield is the most common complaint and typically points to issues in the critical Fries rearrangement step.
-
Cause A: Catalyst Deactivation. Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reactants, solvent, or glassware will react violently with AlCl₃, quenching its catalytic activity and forming aluminum hydroxides.[7][8]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened, high-purity anhydrous AlCl₃ or a properly stored batch. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.[7]
-
-
Cause B: Insufficient Catalyst. The Fries rearrangement requires a stoichiometric excess of AlCl₃ (typically 1.1 to 2.5 equivalents). This is because the catalyst complexes with both the starting ester and the product hydroxy ketone, which is also a Lewis base.[4] If too little catalyst is used, there won't be enough free AlCl₃ to drive the rearrangement.
-
Solution: Carefully calculate and weigh the required amount of AlCl₃. For scale-up, ensure efficient stirring to prevent the dense AlCl₃ from settling, which can create localized areas of low catalyst concentration.
-
-
Cause C: Inappropriate Reaction Temperature. The reaction temperature is a critical parameter. If the temperature is too low, the activation energy for the rearrangement may not be overcome, leading to a stalled or sluggish reaction.[7]
-
Solution: Monitor the internal reaction temperature closely. For the synthesis of this compound, the reaction is often performed neat (without solvent) at elevated temperatures (110-150°C) to favor the desired ortho product.[2][9] Ensure uniform heating with a suitable heating mantle and overhead stirring.
-
Question 2: My final product is a difficult-to-separate mixture of the desired 2'-hydroxy (ortho) and the 4'-hydroxy (para) isomers. How can I improve the ortho-selectivity?
Answer: Regioselectivity is governed by thermodynamic versus kinetic control.[5] Understanding this allows you to manipulate the outcome.
-
Cause: Reaction Conditions Favoring the Para Isomer. Low reaction temperatures favor the formation of the para-isomer, which is the kinetically controlled product.[3][5] Additionally, highly polar solvents can increase the proportion of the para product.[3][5]
-
Solution 1: Increase Reaction Temperature. Higher temperatures (typically >100°C) favor the formation of the ortho-isomer.[5] This is because the ortho-hydroxy ketone can form a more stable six-membered bidentate chelate complex with the aluminum chloride catalyst, making it the thermodynamically more stable product.[5]
-
Solution 2: Use a Non-Polar Solvent or No Solvent. Running the reaction in a non-polar solvent (like nitrobenzene or o-dichlorobenzene) or, more commonly for this specific synthesis, under neat (solvent-free) conditions, favors the formation of the ortho product.[2][5][10]
-
Question 3: During work-up, I recovered a significant amount of the starting material, 3,4-dimethylphenol. What happened?
Answer: This indicates that the starting ester (3,4-dimethylphenyl acetate) was hydrolyzed either before or during the reaction or work-up, rather than rearranging.
-
Cause: Presence of Water. As mentioned in Question 1, water is detrimental. It can hydrolyze the starting ester back to the corresponding phenol and acetic acid, especially under the acidic conditions of the reaction and work-up.[7]
-
Solution: The most crucial preventative measure is to maintain strictly anhydrous conditions throughout the entire process until the deliberate quenching step.[7]
-
Question 4: The reaction mixture turned into a dark, intractable tar, making purification impossible. How can I prevent this?
Answer: Tar formation is usually a result of side reactions or product degradation at excessively high temperatures.
-
Cause: Overheating or Extended Reaction Times. While high temperatures favor the ortho product, excessively high temperatures or prolonged heating can lead to polymerization, charring, and other side reactions like intermolecular acylation.[3]
-
Solution: Implement precise temperature control. Use a thermocouple to monitor the internal reaction temperature, not just the heating mantle setting. Determine the optimal reaction time by monitoring the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Why is it absolutely critical to use anhydrous AlCl₃? Aluminum chloride reacts violently and exothermically with water in a hydrolysis reaction to form aluminum hydroxide and corrosive hydrochloric acid gas.[8][11][12] This reaction not only deactivates the catalyst required for the Fries rearrangement but also introduces water that can hydrolyze your starting ester. The HCl gas produced also poses a significant safety hazard.[8]
FAQ 2: What is the optimal temperature range to maximize the ortho-isomer yield? For the solvent-free synthesis of this compound, temperatures are typically elevated, generally in the range of 110°C to 150°C.[2][9] The ideal temperature provides enough energy to overcome the activation barrier for the rearrangement and favors the thermodynamically stable ortho product, without causing significant decomposition.[5] It is advisable to perform small-scale optimization studies to determine the ideal temperature for your specific setup.
FAQ 3: Are there alternative catalysts to aluminum chloride? Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be used.[4] Brønsted acids such as hydrogen fluoride (HF) or methanesulfonic acid have also been employed.[4][10] However, many of these alternatives are also corrosive and require careful handling. For industrial applications, AlCl₃ often remains the catalyst of choice due to its effectiveness and cost, despite the handling challenges.[13]
FAQ 4: What are the most effective methods for purifying the final product? The crude product after work-up will be a solid containing the desired ortho-isomer, the para-isomer, and potentially some unreacted starting material or by-products.
-
Recrystallization: This is the most common and scalable method. The ortho- and para-isomers often have different solubilities in various solvents. A solvent system (e.g., ethanol/water, cyclohexane) can be developed where the desired isomer crystallizes out upon cooling, leaving impurities behind.[14][15]
-
Column Chromatography: For very high purity on a laboratory scale, silica gel column chromatography using a solvent system like hexane/ethyl acetate can effectively separate the isomers.[16] However, this is less practical for large-scale production.
-
Base Wash: A wash with a dilute aqueous base (e.g., 10% NaOH solution) can help remove unreacted phenolic starting materials.[13][16]
FAQ 5: What are the primary safety concerns when scaling up this reaction?
-
AlCl₃ Handling: As a fine powder, anhydrous AlCl₃ is a respiratory irritant. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[11][17]
-
Exothermic Reactions: The addition of AlCl₃ to the ester and, especially, the quenching of the reaction mixture with water/ice are highly exothermic.[7][8] For scale-up, this must be done slowly, with efficient cooling (e.g., an ice bath) and vigorous stirring to dissipate the heat and prevent uncontrolled boiling.
-
HCl Gas Evolution: The reaction of AlCl₃ with any trace moisture and the acidic quench step will release HCl gas.[8][12] The reaction apparatus must be equipped with a gas trap (e.g., a bubbler connected to a base solution) to neutralize the corrosive fumes.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylphenyl Acetate (Precursor)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (1.0 eq).
-
Reagent Addition: Under stirring, add acetic anhydride (1.2 - 1.5 eq). A catalytic amount of pyridine or a few drops of concentrated sulfuric acid can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (or maintain at a suitable temperature, e.g., 80-100°C) for 1-2 hours. Monitor the disappearance of the starting phenol by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water with vigorous stirring. The product will often separate as an oil or solid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[18]
-
Washing: Wash the organic layer successively with water, a saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3,4-dimethylphenyl acetate, which can be used in the next step, often without further purification.
Protocol 2: Fries Rearrangement to this compound
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap. Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Catalyst Addition: To the flask, add anhydrous aluminum chloride (1.5 eq) in one portion.
-
Substrate Addition: Begin stirring and slowly add 3,4-dimethylphenyl acetate (1.0 eq) dropwise or in small portions. The addition is exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 130-140°C. The mixture will become a thick, stirrable melt. Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.[2][9]
-
Quenching (Critical Step): Cool the reaction flask in an ice bath to below 10°C. VERY SLOWLY and carefully, add crushed ice to the reaction mixture with vigorous stirring. This is a highly exothermic process that releases HCl gas.[14] Once the initial vigorous reaction subsides, slowly add concentrated hydrochloric acid to fully decompose the aluminum complexes.
-
Isolation: The product will precipitate as a solid. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound as a white to light yellow crystalline powder.[9][15]
Section 5: Data Summary
The regioselectivity of the Fries rearrangement is highly sensitive to the reaction conditions. The following table summarizes the expected outcomes based on key parameters.
| Parameter | Condition | Primary Product Favored | Rationale |
| Temperature | Low (< 60°C) | Para -isomer (4'-hydroxy) | Kinetic Control: Lower activation energy for para attack.[3][5] |
| High (> 100°C) | Ortho -isomer (2'-hydroxy) | Thermodynamic Control: Stable ortho-chelate complex formation.[5] | |
| Solvent | Non-Polar (e.g., Nitrobenzene) | Ortho -isomer | Favors intramolecular rearrangement.[5] |
| Polar (e.g., Dichloromethane) | Para -isomer | Solvates the acylium ion, favoring intermolecular attack.[3][5] | |
| Solvent-Free (Neat) | Ortho -isomer | Typically requires high temperatures, favoring the thermodynamic product.[2] |
References
- McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C.-y. (2012). Synthesis of α-Hydroxyacetophenones. Journal of Organic Chemistry, 77, 5144-5148. ([Link])
- Redox. (2022).
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- Wikipedia. (n.d.). Fries rearrangement.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. ([Link])
- DCM Shriram. (n.d.). Material Safety Data Sheet - Anhydrous Aluminium Chloride. ([Link])
- Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Stolle, A., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales.
- Zhang, M., et al. (2021). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. PMC - NIH. ([Link])
- Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC - NIH. ([Link])
- ResearchGate. (n.d.). Synthesis of o-hydroxy acetophenone derivatives.
- Stolle, A., et al. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- Stolle, A., et al. (2022).
- Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone.
- Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. 7(9), 727-731. ([Link])
- PrepChem.com. (n.d.). Synthesis of 3,5-dimethylphenyl acetate.
- ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone?.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenyl acetate.
- Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
- Google Patents. (n.d.). WO 2007/007347 A1.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN104496809A - Synthesis method of drug intermediate phenyl acetate.
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
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Technical Support Center: Minimizing Impurities in 2'-Hydroxy-4',5'-dimethylacetophenone Reactions
Welcome to the technical support center for the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions, ensuring high purity and yield.
Introduction
This compound is a valuable intermediate in the synthesis of various compounds, including chalcone derivatives with antibacterial activity and herbicides.[1][2][3] Its synthesis, commonly achieved through the Fries rearrangement of 3,4-dimethylphenyl acetate or Friedel-Crafts acylation of 3,4-dimethylphenol, can be prone to the formation of several impurities.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize these impurities and achieve a cleaner reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is crucial for both the Fries rearrangement and Friedel-Crafts acylation.[4][5] Its activity can be compromised by moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or a freshly sublimed/purified batch.
-
-
Incorrect Reaction Temperature: Temperature plays a critical role in directing the regioselectivity of the acylation.
-
Solution: For the Fries rearrangement, higher temperatures generally favor the formation of the ortho isomer (the desired product).[4] However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. A systematic temperature optimization study is recommended, starting from the literature-reported values (e.g., 110-150°C for a solvent-free Fries rearrangement).[1][2]
-
-
Inefficient Mixing: In heterogeneous reactions, particularly solvent-free ones, inefficient stirring can lead to localized overheating and incomplete reaction.
-
Solution: Use a mechanical stirrer to ensure efficient mixing of the reactants and catalyst.
-
-
Premature Quenching: Adding the quenching solution (e.g., water or dilute acid) before the reaction has gone to completion will naturally result in a lower yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Only quench the reaction once the starting material has been consumed to the desired extent.
-
Issue 2: Presence of the para-Isomer (4'-Hydroxy-2',3'-dimethylacetophenone)
Question: My final product is contaminated with a significant amount of the undesired para-isomer. How can I improve the selectivity for the ortho product?
Answer:
The formation of the para-isomer is a common side reaction in both Fries rearrangement and Friedel-Crafts acylation. The ratio of ortho to para products is influenced by several factors:
-
Reaction Temperature: As mentioned, temperature is a key determinant of regioselectivity.
-
Solution: In the Fries rearrangement, higher temperatures favor the formation of the thermodynamically more stable ortho isomer, which can form a chelate with the Lewis acid.[4] Conversely, lower temperatures tend to favor the kinetically controlled para product.[4] Therefore, carefully increasing the reaction temperature can improve the yield of the desired this compound.
-
-
Solvent Polarity: The choice of solvent can influence the reaction pathway.
-
Solution: Non-polar solvents tend to favor the formation of the ortho product.[4] If you are using a solvent, consider switching to a less polar one. In many reported procedures, the Fries rearrangement for this specific compound is conducted without a solvent to maximize the formation of the ortho isomer.[1][2]
-
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids can offer different selectivities.
-
Solution: Experimenting with other Lewis acids like TiCl₄, SnCl₄, or Brønsted acids like methanesulfonic acid might provide a better ortho/para ratio.[5]
-
Issue 3: Contamination with Unreacted Starting Material (3,4-dimethylphenyl acetate or 3,4-dimethylphenol)
Question: After workup, I'm finding a significant amount of unreacted starting material in my product. What should I do?
Answer:
The presence of unreacted starting material indicates an incomplete reaction. Here are the likely causes and how to address them:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress by TLC or HPLC and extend the reaction time until the starting material spot/peak is minimal.[6]
-
-
Inadequate Amount of Catalyst: An insufficient amount of Lewis acid will result in an incomplete reaction.
-
Solution: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with it.[7] For the Fries rearrangement, an excess of the catalyst is typically used.[5] Ensure you are using the correct stoichiometry as per established protocols.
-
-
Deactivated Catalyst: As mentioned in Issue 1, moisture can deactivate the catalyst.
-
Solution: Adhere to strict anhydrous reaction conditions.
-
Issue 4: Formation of Polyacylated Byproducts
Question: I'm observing peaks in my analytical data that suggest the formation of di-acylated products. How can I prevent this?
Answer:
Polyacylation occurs when the product of the initial acylation undergoes a second acylation. This is more common in Friedel-Crafts acylation than in the Fries rearrangement.
-
Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) can drive the reaction towards polyacylation.
-
Solution: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the 3,4-dimethylphenol.
-
-
Highly Activating Substrate: The product, this compound, is still an activated aromatic ring and can be susceptible to further electrophilic substitution.
-
Solution: Carefully control the reaction time and temperature to favor the mono-acylated product. Lowering the temperature can sometimes reduce the rate of the second acylation more than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing isomeric impurities and unreacted starting materials. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen.
-
Column Chromatography: For small-scale purifications or to separate compounds with very similar polarities, silica gel column chromatography can be employed.[8] A common eluent system is a mixture of hexane and ethyl acetate.[6]
-
Washing with Base: Unreacted phenolic starting materials can be removed by washing the crude product (dissolved in an organic solvent) with an aqueous base solution (e.g., 10% NaOH).[8] The desired product, being a ketone, will remain in the organic layer.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[6]
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., hexane:ethyl acetate 9:1 v/v).[6] Visualize the spots under UV light (254 nm).[6] The reaction is complete when the starting material spot in the reaction mixture lane has disappeared or is very faint.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle them with care in a well-ventilated fume hood.
-
Solvents: Use flammable solvents in a fume hood away from ignition sources.
Q4: Can I use a different catalyst besides aluminum chloride?
A4: Yes, other catalysts can be used. For the Fries rearrangement, catalysts like zinc powder, methanesulfonic acid, and zeolites have been reported.[5][9] The choice of catalyst can influence the reaction conditions and the selectivity for the desired product. For instance, using solid acid catalysts like zeolites can offer a more environmentally friendly alternative to traditional Lewis acids.[9]
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Quantitative Data Summary
| Parameter | Typical Range | Effect on Purity/Yield | Reference |
| Fries Rearrangement Temperature | 110 - 160 °C | Higher temperatures favor the ortho isomer. | [1][2][4] |
| Catalyst:Substrate Ratio (Fries) | 1.1 - 2.5 : 1 | Sufficient catalyst is crucial for reaction completion. | [5] |
| Catalyst:Substrate Ratio (Friedel-Crafts) | ≥ 1 : 1 | Stoichiometric amounts are often needed. | [7] |
| Reaction Time | 1 - 6 hours | Should be monitored by TLC/HPLC for completion. | [6] |
Experimental Protocols
Protocol 1: Synthesis via Fries Rearrangement
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3,4-dimethylphenyl acetate (1 eq).
-
With vigorous stirring, add anhydrous aluminum chloride (1.5 eq) portion-wise.
-
Heat the reaction mixture to 140-150°C in an oil bath and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: TLC Analysis
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
On a silica gel plate, spot the starting material, a co-spot, and the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the separated spots under UV light at 254 nm.[6]
References
- The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers - Benchchem. (n.d.).
- Understand TLC and HPLC Analysis of Acetophenone - StudyRaid. (2025, March 15).
- This compound | 36436-65-4 - ChemicalBook. (2025, July 14).
- This compound | 36436-65-4 - ChemicalBook. (n.d.).
- This compound CAS - ChemicalBook. (n.d.).
- Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4436-4447. [Link]
- Fries rearrangement - Wikipedia. (n.d.).
- Fries Rearrangement - Organic Chemistry Portal. (n.d.).
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - The Royal Society of Chemistry. (2020, June 3).
- This compound | C10H12O2 | CID 118976 - PubChem. (n.d.).
- Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility - Scribd. (n.d.).
- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. (n.d.).
- Acetophenone | Structure, Functional Group & Derivatives - Lesson - Study.com. (n.d.).
- How to remove unreacted 2-hydroxy acetophenone from chalcone ? | ResearchGate. (2018, May 10).
- 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015, July 18).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents. (2020, February 6).
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022, January 2).
- (PDF) Friedel-Crafts Acylation - ResearchGate. (2019, April 8).
- US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents. (n.d.).
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Technical Support Center: Optimizing the Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone
Welcome to the technical support guide for the synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone. This valuable hydroxyaryl ketone serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis, focusing primarily on the widely employed Fries Rearrangement of 3,4-dimethylphenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method is the Fries Rearrangement of 3,4-dimethylphenyl acetate.[2][4][5] This reaction involves the intramolecular rearrangement of an aryl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[6][7]
Q2: How is the precursor, 3,4-dimethylphenyl acetate, prepared?
The precursor is typically synthesized by the O-acylation of 3,4-dimethylphenol with an acetylating agent like acetyl chloride or acetic anhydride.[8][9] This esterification is often base-catalyzed to enhance the nucleophilicity of the phenol.
Q3: What is the fundamental mechanism of the Fries Rearrangement?
The reaction proceeds via an electrophilic aromatic substitution pathway. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This polarizes the ester bond, leading to the formation of a highly electrophilic acylium carbocation.[6][10] This cation then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, to form the hydroxyaryl ketone after an aqueous workup.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2'-Hydroxy-4',5'-dimethylacetophenone
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the detailed elucidation of molecular structures in solution.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 2'-Hydroxy-4',5'-dimethylacetophenone, a valuable synthetic intermediate.
The Subject Molecule: this compound at a Glance
This compound (IUPAC Name: 1-(2-hydroxy-4,5-dimethylphenyl)ethanone) is a substituted hydroxyacetophenone derivative.[2] Its utility is noted in the synthesis of various bioactive molecules, including chalcones with potential antibacterial properties. The structural verification of this compound is critical before its use in subsequent synthetic steps.
Molecular Structure:
Image Source: PubChem CID 118976[2]
Fundamentals of ¹H NMR Interpretation
A ¹H NMR spectrum provides four key pieces of information used for structural elucidation[3]:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons in the molecule.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Electronegative atoms or groups deshield a proton, shifting its signal downfield (to a higher ppm value).[4]
-
Integration: The area under each signal is proportional to the number of protons it represents, giving a ratio of the different types of protons.[5]
-
Multiplicity (Splitting Pattern): Caused by spin-spin coupling with neighboring protons, this pattern (singlet, doublet, triplet, etc.) indicates the number of protons on adjacent atoms.[4]
Analysis of the ¹H NMR Spectrum of this compound
Based on its structure, we can predict the ¹H NMR spectrum of this compound. The molecule has five distinct proton environments, which should give rise to five unique signals. A notable feature is the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction significantly influences the chemical shift of the hydroxyl proton.
Predicted and Experimental ¹H NMR Data
The following table summarizes the predicted and experimentally observed ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm)[6] | Multiplicity | Integration | Rationale for Chemical Shift |
| -OH (Phenolic) | 11.5 - 12.5 | 12.09 | Singlet (broad) | 1H | Strongly deshielded due to intramolecular H-bonding with the adjacent carbonyl group. |
| H-6' (Aromatic) | 7.2 - 7.6 | 7.44 | Singlet | 1H | Deshielded by the adjacent electron-withdrawing carbonyl group. Appears as a singlet as there are no adjacent protons. |
| H-3' (Aromatic) | 6.6 - 7.0 | 6.77 | Singlet | 1H | Shielded by the ortho -OH group. Appears as a singlet as there are no adjacent protons. |
| -COCH₃ (Acetyl) | 2.4 - 2.7 | 2.59 | Singlet | 3H | Deshielded by the adjacent carbonyl group. |
| Ar-CH₃ (Aromatic Methyls) | 2.1 - 2.4 | 2.26, 2.22 | Two Singlets | 6H (3H each) | Located in the typical region for methyl groups attached to an aromatic ring. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of spectral data begins with meticulous sample preparation and data acquisition.
Step-by-Step Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[8]
-
Dissolution: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. The solution should be homogeneous and free of any solid particles, which can degrade spectral quality.[9]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Data Acquisition Workflow
The following workflow ensures consistent and high-quality data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Comparative Analysis: Distinguishing this compound from Isomers
The true power of NMR spectroscopy is revealed when distinguishing between structurally similar compounds, such as isomers.[10] A slight change in substituent position leads to a dramatically different and easily identifiable ¹H NMR spectrum.
Comparison with Isomer: 2'-Hydroxy-4',6'-dimethylacetophenone
This isomer differs only in the position of one methyl group, from position 5' to 6'. This seemingly minor change has a profound impact on the aromatic region of the spectrum.
-
Key Distinguishing Feature: In 2'-Hydroxy-4',6'-dimethylacetophenone, the two methyl groups are ortho and para to the hydroxyl group. The single remaining aromatic proton (at the 5' position) is flanked by two carbons with no protons. Consequently, it appears as a single singlet , integrating to 1H. This is in stark contrast to the two distinct singlets observed for the aromatic protons of this compound.
Comparison with Analog: 2'-Hydroxy-4',5'-dimethoxyacetophenone
Replacing the methyl groups with methoxy groups introduces both steric and electronic differences.
-
Key Distinguishing Features:
-
Methoxy Signals: The spectrum will feature two sharp singlets, each integrating to 3H, in the 3.8-4.0 ppm region, characteristic of methoxy (-OCH₃) protons.
-
Aromatic Shifts: Methoxy groups are more strongly electron-donating than methyl groups. This increased shielding will cause the aromatic protons (H-3' and H-6') to shift upfield (to lower ppm values) compared to their positions in the dimethyl analog.
-
Comparative Data Summary
| Compound | Aromatic Proton Signals (δ, ppm) | Aliphatic Proton Signals (δ, ppm) |
| This compound | ~7.44 (s, 1H), ~6.77 (s, 1H) | ~2.59 (s, 3H, COCH₃), ~2.24 (s, 6H, Ar-CH₃) |
| 2'-Hydroxy-4',6'-dimethylacetophenone | ~6.7 (s, 1H) | ~2.6 (s, 3H, COCH₃), ~2.4 (s, 3H), ~2.2 (s, 3H) |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | ~7.2 (s, 1H), ~6.4 (s, 1H) | ~3.9 (two s, 6H, OCH₃), ~2.6 (s, 3H, COCH₃) |
Logical Flow for Isomer Differentiation
The following decision tree illustrates the logic for distinguishing these compounds based on their ¹H NMR spectra.
Caption: Decision tree for distinguishing isomers via key ¹H NMR features.
Advanced Techniques and Troubleshooting
Confirming the Hydroxyl Proton: The D₂O Shake
The phenolic -OH proton signal can sometimes be broad or its position can vary with concentration. To definitively confirm its identity, a "D₂O shake" experiment can be performed.[11]
-
Protocol: After acquiring the initial spectrum, a single drop of deuterium oxide (D₂O) is added to the NMR tube. The tube is shaken, and the spectrum is re-acquired.
-
Result: The labile phenolic proton will exchange with deuterium from the D₂O. Since deuterium is not observed in a ¹H NMR experiment, the signal corresponding to the -OH proton will disappear.[12][13]
Potential Impurities from Synthesis
This compound is often synthesized via the Fries rearrangement of 3,4-dimethylphenyl acetate.[14] An incomplete reaction could leave residual starting material.
-
3,4-dimethylphenyl acetate: This impurity would show characteristic signals for the acetyl group (~2.3 ppm) and two aromatic methyl groups (~2.2-2.3 ppm). However, its aromatic protons would appear as a more complex pattern (an ABX system) rather than two clean singlets, and it would lack the highly deshielded phenolic -OH proton signal seen at ~12 ppm in the product.
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic, defined by five distinct singlets, including a significantly downfield-shifted phenolic proton and two well-resolved aromatic protons. This unique spectral fingerprint allows for its confident identification. Furthermore, as demonstrated, ¹H NMR spectroscopy provides a robust and straightforward method for distinguishing it from its structural isomers and analogs. By applying the principles and protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step for the advancement of chemical and pharmaceutical research.
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A Comparative Guide to the Antibacterial Efficacy of 2'-Hydroxy-4',5'-dimethylacetophenone-Derived Chalcones
In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the myriad of molecular scaffolds explored, chalcones (1,3-diphenyl-2-propen-1-one) have emerged as a particularly promising class of compounds due to their synthetic accessibility and broad spectrum of biological activities.[1] This guide provides an in-depth comparison of the antibacterial efficacy of chalcone derivatives originating from 2'-Hydroxy-4',5'-dimethylacetophenone. We will delve into their synthesis, structure-activity relationships (SAR), and proposed mechanisms of action, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug discovery and development.
The Rationale for the 2'-Hydroxychalcone Scaffold
Chalcones are precursors to flavonoids and isoflavonoids in plants and have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The 2'-hydroxy substitution on the A-ring of the chalcone scaffold has been identified as a critical feature for enhanced antibacterial activity.[4][5] This hydroxyl group can participate in hydrogen bonding, which may be crucial for interaction with biological targets. Furthermore, the dimethyl substitution at the 4' and 5' positions can influence the lipophilicity and electronic properties of the molecule, potentially modulating its ability to penetrate bacterial cell membranes and interact with intracellular targets.
Synthesis of this compound-Derived Chalcones
The synthesis of the target chalcones is typically achieved through the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an acetophenone and a substituted benzaldehyde.[6] The this compound serves as the ketone component, while a variety of substituted benzaldehydes can be employed to generate a library of chalcone derivatives.
General Synthesis Protocol:
-
Reactant Preparation: Equimolar amounts of this compound and the desired substituted benzaldehyde are dissolved in a suitable solvent, typically ethanol.
-
Base Catalysis: A catalytic amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the reaction mixture.[7]
-
Reaction: The mixture is stirred at room temperature for a specified period, often several hours, during which the condensation reaction occurs.
-
Workup: The reaction mixture is then poured into ice-cold water and acidified to precipitate the crude chalcone product.
-
Purification: The precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure chalcone derivative.
Comparative Antibacterial Efficacy
The antibacterial activity of chalcones is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.[8] The following table summarizes the MIC values for a selection of 2'-hydroxychalcone derivatives against various bacterial strains, compiled from multiple studies. It is important to note that direct comparison should be made with caution due to potential variations in experimental protocols between different research groups.
| Chalcone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2',4'-dihydroxychalcone | Staphylococcus aureus (MSSA/MRSA) | 0.39 - 12.5 | [4] |
| 2'-hydroxy-4-chlorochalcone | Staphylococcus aureus DSM 799 | > 25 | [9] |
| 2'-hydroxy-5'-chlorochalcone | Staphylococcus aureus DSM 799 | > 25 | [9] |
| Licochalcone C (a 2'-hydroxychalcone) | Staphylococcus aureus (MSSA/MRSA) | 12.5 | [10] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [11] |
| A 2'-hydroxychalcone derivative | Escherichia coli | 812 | [8] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
The 2'-Hydroxyl Group: The presence of a hydroxyl group at the 2'-position of the A-ring is consistently associated with significant antibacterial activity, particularly against Gram-positive bacteria.[4][5]
-
Substituents on the B-ring: The nature and position of substituents on the B-ring play a crucial role in modulating the antibacterial potency.
-
Lipophilicity: A balanced lipophilicity is essential for the chalcone to effectively traverse the bacterial cell membrane.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[8]
Step-by-Step Methodology:
-
Preparation of Chalcone Stock Solutions: Dissolve the synthesized chalcones in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the chalcone stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no chalcone) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the chalcone at which there is no visible bacterial growth.
Proposed Mechanism of Action
The antibacterial mechanism of chalcones is believed to be multi-targeted, which is a desirable attribute for combating the development of drug resistance. Studies have shown that 2'-hydroxychalcones can disrupt several fundamental cellular processes in bacteria.
One of the proposed mechanisms involves the simultaneous inhibition of macromolecular biosynthesis.[3] These chalcones have been observed to decrease the incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis. This suggests a broad-spectrum disruption of essential cellular functions.[3]
Furthermore, some chalcones have been shown to affect the respiratory activity of bacteria and interfere with cellular energy metabolism by causing a decrease in intracellular ATP levels.[3] Damage to the bacterial cell wall has also been reported as a potential mechanism of action.[13]
Conclusion and Future Directions
This compound-derived chalcones represent a promising scaffold for the development of novel antibacterial agents. Their straightforward synthesis and the potential for diverse functionalization allow for the systematic exploration of structure-activity relationships. The available data consistently points to the importance of the 2'-hydroxyl group and suggests that modulation of the B-ring substituents can fine-tune the antibacterial potency. The multi-targeted mechanism of action is a particularly attractive feature in the context of rising antibiotic resistance.
Future research should focus on synthesizing and screening a broader library of these specific chalcones against a panel of clinically relevant, multidrug-resistant bacterial strains. Further mechanistic studies are also warranted to identify the precise molecular targets of these compounds, which will be invaluable for their future optimization as therapeutic agents.
References
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- Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(19), 7985-8001. [Link]
- Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry, 16(22), 9790-9794. [Link]
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development, 10(6), e54110616035. [Link]
- Structure-activity relationship of antibacterial chalcones.
- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 5. [Link]
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- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 24(18), 3241. [Link]
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- Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules, 25(17), 3998. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 2'-Hydroxy-4',5'-dimethylacetophenone with 13C NMR
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 2'-Hydroxy-4',5'-dimethylacetophenone, a substituted aromatic ketone, precise structural validation is paramount to understanding its chemical properties and potential biological activity. This guide provides an in-depth, experience-driven comparison of analytical techniques, with a primary focus on the power and nuance of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. We will delve into not just the "how," but the critical "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Central Role of 13C NMR in Structural Elucidation
While a suite of analytical techniques is often employed for comprehensive characterization, 13C NMR spectroscopy offers a direct and detailed view of the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing invaluable information about the number and chemical environment of the carbon atoms.[1] This is particularly advantageous for aromatic compounds, where the subtle electronic effects of substituents can be clearly observed. The wide chemical shift range of 13C NMR (typically 0-220 ppm) minimizes signal overlap, a common challenge in proton (1H) NMR.[2]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of this compound.[3] A higher concentration is generally preferred for 13C NMR due to its lower sensitivity compared to 1H NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[3] The choice of solvent is critical; it must dissolve the compound and its deuterium signal is used by the spectrometer for field-frequency locking.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade the spectral quality.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
"Lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
Acquire a standard proton-decoupled 13C NMR spectrum. This involves irradiating the protons to collapse the carbon-proton couplings, resulting in a single sharp peak for each unique carbon.[2]
-
To aid in peak assignment, acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. In a DEPT-135 spectrum, CH3 and CH groups appear as positive peaks, while CH2 groups appear as negative peaks. Quaternary carbons are not observed.[5][6][7][8][9]
-
Workflow for Structural Validation
Caption: Workflow for 13C NMR based structural validation.
Interpreting the 13C NMR Spectrum of this compound
The structure of this compound contains ten unique carbon atoms. The expected chemical shifts can be predicted based on established substituent effects on the benzene ring and the characteristic shifts of the acetyl group.
Molecular Structure with Carbon Numbering
Caption: Numbering scheme for carbon atoms.
Predicted vs. Experimental 13C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected DEPT-135 Signal |
| C=O | ~204 | Absent |
| C1' | ~120 | Absent |
| C2' | ~162 | Absent |
| C3' | ~118 | Positive (CH) |
| C4' | ~140 | Absent |
| C5' | ~130 | Absent |
| C6' | ~132 | Positive (CH) |
| CH3 (acetyl) | ~26 | Positive (CH3) |
| CH3 (at C4') | ~20 | Positive (CH3) |
| CH3 (at C5') | ~19 | Positive (CH3) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. The primary utility is in the relative positions and multiplicities of the signals.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool, a comprehensive structural validation often involves a multi-technique approach.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1H NMR | Number of unique protons, their chemical environments, and proton-proton coupling. | High sensitivity, rapid acquisition. | Signal overlap can be an issue in complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[10][11] | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed connectivity information for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H).[12][13][14] | Rapid and non-destructive. | Provides limited information on the overall carbon skeleton. |
| 2D NMR (COSY, HMBC) | Correlations between nuclei (H-H, C-H).[15][16][17][18][19][20][21][22] | Provides unambiguous connectivity information, crucial for complex structures. | Longer acquisition times. |
In-Depth Comparison:
-
1H NMR would complement the 13C data by showing the proton signals, and their coupling patterns would help to confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry would confirm the molecular weight of this compound (164.20 g/mol ) and its fragmentation pattern, likely showing a characteristic loss of the acetyl group.[11][23]
-
IR Spectroscopy would show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups, confirming their presence in the molecule.[24][25]
-
For even more definitive structural proof, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. HMBC reveals correlations between protons and carbons that are two or three bonds apart, allowing for the unambiguous connection of the acetyl group to the aromatic ring and the precise placement of the methyl and hydroxyl substituents.[15][16][17][18][26]
Conclusion
The structural validation of this compound is most effectively and comprehensively achieved through the application of 13C NMR spectroscopy, including DEPT experiments. The data obtained provides a detailed and unambiguous fingerprint of the carbon skeleton. When integrated with complementary techniques such as 1H NMR, Mass Spectrometry, and IR Spectroscopy, a complete and robust structural elucidation is achieved. This multi-faceted approach embodies the principles of scientific integrity, providing a self-validating system that ensures the identity and purity of the compound, a critical step in any research or development pipeline.
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Comparative study of 2'-Hydroxy-4',5'-dimethylacetophenone and its analogs
As a Senior Application Scientist, this guide provides a comprehensive comparative study of 2'-Hydroxy-4',5'-dimethylacetophenone and its analogs. Given the limited direct literature on this compound, this guide establishes a comparative framework based on well-studied analogs and the principles of structure-activity relationships (SAR) within the hydroxyacetophenone class.
Introduction: The Landscape of Hydroxyacetophenone Derivatives
Hydroxyacetophenone derivatives are a class of organic compounds characterized by a phenyl ring substituted with a hydroxyl group and an acetyl group. These compounds and their analogs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. This guide will focus on this compound and its structural analogs to elucidate the impact of substituent patterns on their physicochemical properties and potential applications.
The core structure, acetophenone, provides a versatile scaffold. The position of the hydroxyl and methyl groups on the phenyl ring dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, and steric profile. These factors, in turn, dictate its reactivity, biological activity, and spectroscopic characteristics.
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound and its analogs is the Fries rearrangement . This electrophilic aromatic substitution reaction involves the rearrangement of a phenyl acetate precursor in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Fries Rearrangement for the Synthesis of this compound
Objective: To synthesize this compound from 3,4-dimethylphenyl acetate.
Materials:
-
3,4-dimethylphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,4-dimethylphenyl acetate (1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 eq.) portion-wise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Mechanistic Insight: The Fries rearrangement proceeds via the formation of an acylium ion intermediate, which then attacks the aromatic ring. The regioselectivity of the rearrangement (ortho vs. para) is influenced by temperature. Lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. In the case of 3,4-dimethylphenyl acetate, the incoming acyl group is directed to the ortho position relative to the hydroxyl group due to the directing effects of the methyl groups and the formation of a stable six-membered chelate ring with the aluminum chloride catalyst.
Workflow Diagram: Synthesis via Fries Rearrangement
Caption: Synthetic workflow for this compound.
Comparative Analysis of Physicochemical Properties
The properties of hydroxyacetophenone analogs are highly dependent on the substitution pattern of the hydroxyl and methyl groups on the aromatic ring. Below is a comparative table of predicted and known properties of this compound and its isomers.
| Property | This compound | 2'-Hydroxy-3',4'-dimethylacetophenone | 4'-Hydroxy-2',3'-dimethylacetophenone |
| Structure | |||
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol |
| Boiling Point (Predicted) | ~250-260 °C | ~245-255 °C | ~260-270 °C |
| Acidity (pKa of -OH, Predicted) | ~9.5 - 10.5 | ~9.8 - 10.8 | ~8.0 - 9.0 |
| Hydrogen Bonding | Intramolecular H-bonding possible | Intramolecular H-bonding possible | Intermolecular H-bonding dominates |
Analysis of Structure-Property Relationships:
-
Acidity: The acidity of the phenolic hydroxyl group is influenced by the electronic effects of the other substituents. In 4'-hydroxy isomers, the acetyl group's electron-withdrawing nature at the para position increases the acidity (lowers the pKa) of the hydroxyl group. In 2'-hydroxy isomers, this effect is less pronounced. The electron-donating methyl groups generally decrease acidity.
-
Hydrogen Bonding: The presence of a hydroxyl group at the 2'-position allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This is a key feature that influences the boiling point, solubility, and spectroscopic properties of these analogs. Analogs with a 4'-hydroxyl group lack this capability and will primarily engage in intermolecular hydrogen bonding, which can lead to higher melting and boiling points in some cases.
Comparative Biological and Chemical Performance
While specific experimental data for this compound is scarce, we can infer its potential performance based on studies of related hydroxyacetophenone derivatives.
Antioxidant Activity
Hydroxyacetophenones are known to possess antioxidant properties due to the phenolic hydroxyl group, which can act as a radical scavenger.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant activity of acetophenone analogs.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds (acetophenone analogs) dissolved in methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Expected Performance: The antioxidant activity is expected to be influenced by the position of the hydroxyl group and the presence of electron-donating methyl groups. The 4'-hydroxy analogs are often more potent antioxidants as the phenoxy radical formed upon hydrogen donation is better stabilized by resonance with the acetyl group. The methyl groups, being electron-donating, can also enhance the antioxidant capacity by stabilizing the radical.
Antimicrobial Activity
Certain hydroxyacetophenone derivatives have demonstrated antimicrobial activity. This is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparative Logic Diagram: Structure-Activity Relationship (SAR)
A Researcher's Guide to Cross-Referencing Spectral Data: A Comparative Analysis of 2'-Hydroxy-4',5'-dimethylacetophenone and its Isomer
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical compounds are paramount. Spectroscopic techniques form the cornerstone of this process, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth, comparative analysis of the spectral data for 2'-Hydroxy-4',5'-dimethylacetophenone, a valuable building block in medicinal chemistry, and its positional isomer, 4'-Hydroxy-3',5'-dimethylacetophenone.
This guide is designed to move beyond a simple data repository. It delves into the causality behind the observed spectral features, providing field-proven insights into data acquisition and interpretation. By understanding why the spectra appear as they do, researchers can enhance their ability to characterize novel compounds and troubleshoot experimental challenges.
Introduction to Hydroxy Dimethylacetophenone Isomers
This compound and its isomers are part of the hydroxyacetophenone class of organic compounds. Their utility in the synthesis of chalcones and other heterocyclic compounds makes them important precursors in the development of new therapeutic agents[1]. The precise arrangement of the hydroxyl, acetyl, and methyl groups on the aromatic ring significantly influences the molecule's chemical reactivity and its interaction with biological targets. Consequently, accurate structural confirmation through spectral analysis is a critical first step in any research endeavor.
This guide will focus on a side-by-side comparison of this compound (Compound A) and its positional isomer, 4'-Hydroxy-3',5'-dimethylacetophenone (Compound B). This comparison will highlight how the shift in substituent positions manifests in their respective ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra.
Structural and Spectral Data Comparison
A direct comparison of the spectral data reveals the subtle yet significant impact of substituent placement on the aromatic ring.
Chemical Structures
To facilitate the discussion of the NMR data, the atoms in both molecules are numbered.
Caption: Numbered structures of the compared compounds.
¹H NMR Data
The proton NMR spectra are particularly informative for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the substituents.
| Assignment | This compound (Compound A) | 4'-Hydroxy-3',5'-dimethylacetophenone (Compound B) |
| Aromatic H (C3') | ~6.7 ppm (s) | - |
| Aromatic H (C6') | ~7.4 ppm (s) | ~7.6 ppm (s, 2H) |
| Acetyl CH₃ | ~2.5 ppm (s, 3H) | ~2.5 ppm (s, 3H) |
| Aromatic CH₃ (C4') | ~2.2 ppm (s, 3H) | - |
| Aromatic CH₃ (C5') | ~2.2 ppm (s, 3H) | ~2.3 ppm (s, 6H) |
| Hydroxyl OH | ~12.0 ppm (s, 1H) | ~8.0 ppm (s, 1H) |
| Note: 's' denotes a singlet. Chemical shifts are approximate and can vary based on solvent and concentration. |
Expertise & Experience: The most striking difference is the chemical shift of the hydroxyl proton. In Compound A, the hydroxyl group is ortho to the acetyl group, leading to strong intramolecular hydrogen bonding. This hydrogen bond deshields the hydroxyl proton significantly, shifting its resonance far downfield to around 12.0 ppm. In contrast, the hydroxyl proton of Compound B, which is para to the acetyl group, experiences less deshielding and appears at a more typical phenolic OH chemical shift of around 8.0 ppm.
The aromatic protons also provide clear differentiation. Compound A exhibits two singlets for the aromatic protons, corresponding to the protons at the C3' and C6' positions. Compound B, due to its symmetry, shows a single singlet for its two equivalent aromatic protons.
¹³C NMR Data
The carbon NMR spectra complement the ¹H NMR data, providing insights into the carbon skeleton.
| Assignment | This compound (Compound A) | 4'-Hydroxy-3',5'-dimethylacetophenone (Compound B) [2][3] |
| Carbonyl C=O | ~204 ppm | ~197 ppm |
| C-OH | ~162 ppm | ~158 ppm |
| Aromatic C (Substituted) | ~118, 138, 148 ppm | ~128, 131 ppm |
| Aromatic C-H | ~117, 125 ppm | ~129 ppm |
| Acetyl CH₃ | ~26 ppm | ~26 ppm |
| Aromatic CH₃ | ~19, 20 ppm | ~21 ppm |
| Note: Chemical shifts are approximate. |
Expertise & Experience: The carbonyl carbon (C=O) of Compound A is shifted downfield relative to Compound B. This is again due to the intramolecular hydrogen bonding in Compound A, which withdraws electron density from the carbonyl group, deshielding the carbon nucleus. The symmetry of Compound B is also evident in its ¹³C NMR spectrum, which shows fewer signals in the aromatic region compared to the less symmetric Compound A.
FT-IR Data
Infrared spectroscopy highlights the differences in the vibrational modes of the functional groups.
| Functional Group | This compound (Compound A) | 4'-Hydroxy-3',5'-dimethylacetophenone (Compound B) |
| O-H Stretch | ~3200-2500 cm⁻¹ (broad) | ~3300 cm⁻¹ (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C=O Stretch | ~1645 cm⁻¹ | ~1670 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-O Stretch (Phenolic) | ~1250 cm⁻¹ | ~1230 cm⁻¹ |
Expertise & Experience: The position of the carbonyl (C=O) stretching vibration is a key diagnostic feature. In Compound A, the intramolecular hydrogen bond weakens the C=O double bond, causing its stretching frequency to decrease to around 1645 cm⁻¹. In Compound B, where this hydrogen bond is absent, the C=O stretch appears at a higher frequency, around 1670 cm⁻¹. The O-H stretching band in Compound A is often broader and shifted to a lower wavenumber due to the strong, constrained hydrogen bond.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Both isomers have the same molecular formula (C₁₀H₁₂O₂) and therefore the same molecular weight (164.20 g/mol ).
Expected Fragmentation Patterns: Both compounds will likely show a prominent molecular ion peak (M⁺) at m/z = 164. The primary fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl group and the methyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
[M - 15]⁺: A major peak at m/z = 149, corresponding to the loss of a methyl group from the acetyl moiety, is expected for both isomers.
The subsequent fragmentation of the m/z 149 ion will differ based on the substituent positions, providing a means of differentiation. For instance, the presence of ortho-hydroxyl groups can lead to characteristic fragmentation pathways involving the loss of water or CO.
Experimental Protocols
To ensure the generation of high-quality, reproducible spectral data, the following protocols are recommended. These protocols are designed to be self-validating by including steps for instrument calibration and the use of internal standards.
Workflow for Spectral Analysis
Caption: General workflow for spectral characterization.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Trustworthiness: This protocol relies on the use of a deuterated solvent with a known residual peak and an internal standard (TMS) for accurate chemical shift referencing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32 for good signal-to-noise.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Use a spectral width of approximately 240 ppm.
-
Set the number of scans to 1024 or higher, as the ¹³C nucleus is less sensitive.
-
Apply a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
For ¹H NMR, integrate the peaks to determine the relative number of protons.
-
Protocol 2: FT-IR Spectroscopy
Trustworthiness: This protocol uses a background scan to subtract atmospheric and instrumental interferences, ensuring the resulting spectrum is solely from the sample.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm, even pressure to the sample.
-
-
Instrument Parameters:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Set the resolution to 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness: The use of a well-characterized GC column and standard MS ionization energy ensures reproducible retention times and fragmentation patterns.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a GC vial.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Column: A nonpolar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Processing:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library databases for confirmation.
-
Conclusion
The cross-referencing of spectral data from multiple analytical techniques provides a robust and confident structural elucidation of organic compounds. As demonstrated with this compound and its isomer, even subtle changes in molecular structure lead to predictable and interpretable differences in their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra. For researchers in drug development and related fields, a thorough understanding of these techniques and the principles that govern their outcomes is not just beneficial but essential for the advancement of their work. This guide provides a framework for such an understanding, emphasizing the importance of rigorous experimental protocols and a deep-seated knowledge of the causal relationships between molecular structure and spectral output.
References
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- University of Illinois, School of Chemical Sciences: Electron Ioniz
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- Bruker: Guide to FT-IR Spectroscopy. (URL: [Link])
- Chemistry LibreTexts: 13C-NMR Spectroscopy. (URL: [Link])
- Royal Society of Chemistry: Optimizing NMR Methods for Structure Elucid
- Chemguide: Fragmentation Patterns in the Mass Spectra of Organic Compounds. (URL: [Link])
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The Pivotal Role of Substitution Patterns in 2'-Hydroxy-4',5'-dimethylacetophenone Derivatives: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Pharmacological Potential of Modified 2'-Hydroxy-4',5'-dimethylacetophenone Scaffolds
Researchers, scientists, and professionals in drug development are constantly seeking novel molecular frameworks to combat a range of pathological conditions. Among these, derivatives of acetophenone have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from this compound, with a focus on their antimicrobial and pharmacological properties. We will explore how specific structural modifications influence their biological efficacy, supported by experimental data and detailed protocols.
Introduction to the this compound Core
The this compound molecule serves as a versatile starting material for the synthesis of a variety of biologically active compounds.[1] Its phenolic hydroxyl group and reactive acetyl moiety provide key sites for chemical modification, allowing for the generation of diverse derivatives, most notably chalcones and their subsequent cyclized products, flavones. These derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] Understanding how the introduction of different substituents on this core structure impacts its biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity: The Impact of Chalcone and Flavone Formation
A key strategy in exploring the SAR of this compound is its conversion into chalcones through Claisen-Schmidt condensation with various substituted benzaldehydes. These chalcones can then be cyclized to form the corresponding flavones. A study by Anil Kumar Pandey and colleagues systematically synthesized a series of these derivatives and evaluated their antimicrobial and pharmacological activities.[1]
Antimicrobial Activity
The investigation into the antimicrobial properties of these synthesized compounds reveals a clear dependence on their structural features. The chalcones, in general, exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The subsequent conversion of these chalcones into flavones was also explored to understand the impact of this structural change on antimicrobial efficacy.[1]
Table 1: Comparative Antimicrobial Activity of this compound Derivatives [1]
| Compound Type | Substitution on Benzaldehyde Ring | Antibacterial Activity | Antifungal Activity |
| Chalcone | Unsubstituted | Moderate | Moderate |
| 4-Chloro | High | High | |
| 4-Nitro | Moderate | High | |
| 3,4-Dimethoxy | Moderate | Moderate | |
| Flavone | Unsubstituted | Low | Low |
| 4-Chloro | Moderate | Moderate | |
| 4-Nitro | Low | Moderate | |
| 3,4-Dimethoxy | Low | Low |
Note: Activity levels are qualitative summaries based on the findings of Pandey et al. For specific quantitative data, direct consultation of the primary literature is recommended.
The data suggests that the presence of an electron-withdrawing group, such as a chloro or nitro group, on the benzaldehyde-derived ring of the chalcone enhances antimicrobial activity.[1] This can be attributed to an increase in the electrophilicity of the α,β-unsaturated ketone system, a key pharmacophore in chalcones, making it more susceptible to nucleophilic attack by biological macromolecules in microbial cells. The conversion to flavones generally resulted in a decrease in antimicrobial potency, indicating the importance of the open-chain chalcone structure for this particular biological activity.[1]
Pharmacological Evaluation
Beyond antimicrobial effects, the synthesized chalcones and flavones were also assessed for other pharmacological activities. While specific quantitative data for anti-inflammatory or antioxidant activity for this exact series of derivatives is not extensively detailed in the initial findings, the broader class of chalcones is well-documented to possess these properties.[2][3] The presence of the phenolic hydroxyl group on the this compound core is a key contributor to antioxidant activity through hydrogen atom donation to scavenge free radicals.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and evaluation of these compounds are crucial.
Synthesis of 2'-Hydroxy-4',5'-dimethyl Substituted Chalcones (General Procedure)
The Claisen-Schmidt condensation is the cornerstone for synthesizing chalcones from this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (40%)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) in ethanol (25 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add aqueous KOH solution (10 mL) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid chalcone is filtered, washed with water until neutral, and dried.
-
The crude product is then purified by recrystallization from ethanol.
Caption: Workflow for Chalcone Synthesis.
Antimicrobial Activity Assay: Agar Well Diffusion Method
This method provides a qualitative and semi-quantitative assessment of the antimicrobial efficacy of the synthesized compounds.
Materials:
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Solvent (negative control)
-
Sterile Petri dishes and cork borer
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with the test microorganisms.
-
Create wells of uniform diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Caption: Agar Well Diffusion Assay Workflow.
Structure-Activity Relationship Insights
The collective findings from studies on this compound derivatives and related structures allow for the formulation of key SAR principles:
-
The Chalcone Backbone is Crucial: The α,β-unsaturated ketone moiety in the open-chain chalcone structure is a critical pharmacophore for antimicrobial activity. Cyclization into flavones often diminishes this effect.[1]
-
Substituents on the Benzaldehyde Ring Dictate Potency: Electron-withdrawing groups (e.g., halogen, nitro) at the para-position of the B-ring of the chalcone generally enhance antimicrobial activity. This is likely due to the increased electrophilicity of the Michael acceptor system.[1]
-
The 2'-Hydroxyl Group is a Key Anchor: The 2'-hydroxyl group on the A-ring is important for activity, potentially through its ability to form hydrogen bonds with target enzymes or receptors. It also plays a role in the antioxidant properties of these molecules.
-
Methyl Groups Influence Lipophilicity: The 4',5'-dimethyl substitution pattern on the A-ring contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with intracellular targets.
Conclusion and Future Directions
The derivatization of this compound, particularly into substituted chalcones, presents a promising avenue for the development of novel therapeutic agents. The structure-activity relationships elucidated here provide a rational basis for the design of more potent and selective antimicrobial compounds. Future research should focus on synthesizing a broader range of derivatives with diverse electronic and steric properties to further refine these SAR models. Additionally, quantitative assays for anti-inflammatory and antioxidant activities for a comprehensive series of these specific derivatives would provide a more complete picture of their therapeutic potential. The exploration of other derivative classes, such as Schiff bases and other heterocyclic systems, originating from this versatile starting material is also a promising area for future investigation.
References
- Pandey, A. K., Pednekar, S., & Patil, D. (2016). Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry, 17, 2748-2752.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
- Go, M. L., Wu, X., & Liu, X. L. (2005). Chalcones: an update on cytotoxic and chemoprotective properties. Current medicinal chemistry, 12(4), 483-499.
- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical reviews, 117(12), 7762-7810.
- Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012).
Sources
A Senior Application Scientist's Guide to the UV-VIS Spectral Analysis of 2'-Hydroxy-4',5'-dimethylacetophenone and Its Isomeric Alternatives
For researchers, medicinal chemists, and quality control analysts working with aromatic ketones, a precise understanding of their spectral characteristics is paramount for identification, quantification, and stability studies. This guide provides an in-depth comparative analysis of the ultraviolet-visible (UV-VIS) spectral properties of 2'-Hydroxy-4',5'-dimethylacetophenone and its structurally related isomers, 2'-hydroxyacetophenone and 4'-hydroxyacetophenone. We will explore the theoretical underpinnings of their electronic transitions, the profound influence of solvent polarity on their absorption spectra, and provide a robust, self-validating experimental protocol for their accurate analysis.
The Foundation: Electronic Transitions in Hydroxyacetophenones
The UV-VIS absorption spectra of hydroxyacetophenones are governed by electronic transitions within the molecule.[1] The presence of the benzene ring and the carbonyl group (C=O) gives rise to two primary types of transitions:
-
π → π Transitions:* These are high-energy transitions occurring in the aromatic ring and the conjugated carbonyl group, typically resulting in strong absorption bands.[2]
-
n → π Transitions:* These are lower-energy transitions involving the non-bonding electrons (n) on the oxygen atom of the carbonyl group. These transitions are generally weaker and appear at longer wavelengths.[2]
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the substitution pattern on the aromatic ring and the surrounding solvent environment.
Comparative Spectral Analysis: The Impact of Structure and Solvent
A direct comparison of the UV-VIS spectra of this compound with its less substituted counterparts, 2'-hydroxyacetophenone and 4'-hydroxyacetophenone, reveals the significant influence of methyl and hydroxyl group positioning on their electronic structure.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| This compound | Ethanol | 340[3] | Data not available |
| Cyclohexane | Data not available | Data not available | |
| 2'-Hydroxyacetophenone | Ethanol | 251, 325[4] | Data not available |
| Cyclohexane | ~250, ~320 | Data not available | |
| 4'-Hydroxyacetophenone | Ethanol | 276[5] | ~14,000[5] |
| Cyclohexane | 275 | Data not available |
Note: The availability of precise molar absorptivity values can be limited in publicly accessible literature. The provided data is based on available search results.
Key Observations and Mechanistic Insights:
-
Intramolecular Hydrogen Bonding in ortho-Hydroxyacetophenones: this compound and 2'-hydroxyacetophenone both possess a hydroxyl group in the ortho position to the acetyl group. This configuration allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction plays a crucial role in their spectral properties.
-
para-Hydroxyacetophenone: In contrast, 4'-hydroxyacetophenone has the hydroxyl group in the para position, preventing intramolecular hydrogen bonding. Instead, it is more susceptible to intermolecular hydrogen bonding with polar solvents.[6]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly shift the absorption maxima.[7]
-
Polar Protic Solvents (e.g., Ethanol): These solvents can form hydrogen bonds with both the hydroxyl and carbonyl groups. For n → π* transitions, polar solvents typically cause a hypsochromic (blue) shift to shorter wavelengths because they stabilize the non-bonding electrons in the ground state. For π → π* transitions, a bathochromic (red) shift to longer wavelengths is often observed due to the stabilization of the more polar excited state.
-
Non-Polar Solvents (e.g., Cyclohexane): In non-polar solvents, the spectral features are more representative of the molecule's intrinsic electronic transitions with minimal solvent interaction.
-
Experimental Workflow: A Self-Validating Protocol for UV-VIS Analysis
This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of your spectral data.
Caption: Experimental workflow for quantitative UV-VIS analysis.
Step-by-Step Methodology:
1. Materials and Reagents:
-
This compound (and/or its isomers)
-
Spectrophotometric grade ethanol (or other polar, protic solvent)
-
Spectrophotometric grade cyclohexane (or other non-polar solvent)
-
Class A volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-VIS spectrophotometer
2. Preparation of Stock and Standard Solutions:
-
Stock Solution (e.g., 1000 mg/L or 1 mg/mL): Accurately weigh approximately 25 mg of the analyte and dissolve it in the chosen solvent in a 25 mL volumetric flask. Ensure the solid is completely dissolved before making up to the mark. This stock solution should be prepared for each analyte and each solvent.
-
Calibration Standards: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should be chosen to produce absorbance values between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.
3. Instrument Setup and λmax Determination:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm for these compounds).
-
Fill a quartz cuvette with the solvent to be used and place it in the reference cell holder.
-
Fill another quartz cuvette with one of the mid-range standard solutions and place it in the sample cell holder.
-
Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax).
4. Calibration Curve Construction:
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through or very close to the origin, in accordance with the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).[8] Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.999 for a good calibration.
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Safety Operating Guide
Proper Disposal of 2'-Hydroxy-4',5'-dimethylacetophenone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and proper waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2'-Hydroxy-4',5'-dimethylacetophenone, grounding each recommendation in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance, fostering a culture of safety and environmental stewardship within your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation if inhaled.[1]
These classifications necessitate that this compound be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is not only a compliance violation but also poses a significant risk to human health and the environment.
The Four Pillars of Safe Disposal: A Step-by-Step Protocol
The following protocol is designed to provide a clear, actionable framework for the disposal of this compound, from the point of generation to final removal by a licensed waste management provider.
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of the compound, the selection and proper use of PPE are non-negotiable. Before handling the waste, ensure you are wearing:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.
-
Safety goggles or a face shield: To protect against accidental splashes to the eyes.
-
A laboratory coat: To prevent contamination of personal clothing.
All handling of the waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible chemicals, when mixed, can lead to violent reactions, fires, or the generation of toxic gases.
Actionable Steps:
-
Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., filter paper, weighing boats, contaminated gloves).
-
Container Material: The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Skin and Eye Irritant")
-
The date the waste was first added to the container.
-
-
Secure Closure: Keep the container securely closed at all times, except when adding waste.[2] This prevents the release of vapors and protects against spills.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
| Spill Size | Containment | Cleanup Procedure | Decontamination |
| Small (in a fume hood) | The fume hood provides primary containment. | Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow. Using non-sparking tools, carefully collect the absorbed material and place it in the designated hazardous waste container. | Decontaminate the spill area with soap and water or an appropriate laboratory detergent. |
| Large (outside a fume hood) | Evacuate the immediate area. Restrict access. | Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's Environmental Health and Safety (EHS) office immediately. | Follow the guidance of the EHS professionals. |
Final Disposal: The Role of Licensed Professionals
The ultimate disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[3][4][5] These professionals are equipped to manage the transportation and final treatment of the waste in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]
Workflow for Final Disposal:
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance: Adherence to OSHA and EPA Standards
Compliance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA is mandatory. Key aspects of compliance include:
-
Hazard Communication: Maintaining a written Hazard Communication Program and ensuring all personnel who handle the chemical are trained on its specific hazards and safe handling procedures, as required by OSHA's Hazard Communication Standard (29 CFR 1910.1200).[9][10]
-
Waste Management: Adhering to the EPA's regulations for hazardous waste generators, which cover everything from waste identification and container management to record-keeping and disposal.[6][7][11]
-
Storage: Storing hazardous waste in a designated area that is cool, dry, and well-ventilated.[2] Incompatible materials must be segregated to prevent accidental contact.[12]
By integrating these procedural steps and regulatory requirements into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- National Pingtung University of Science and Technology. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- United States Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- United States Environmental Protection Agency. (n.d.). Hazardous Waste.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet.
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- United States Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet.
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Personal protective equipment for handling 2'-Hydroxy-4',5'-dimethylacetophenone
Operational Guide: Safe Handling of 2'-Hydroxy-4',5'-dimethylacetophenone
As researchers and scientists at the forefront of drug development, our commitment to safety is as critical as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for handling this compound. Moving beyond a simple checklist, this document explains the causality behind each safety protocol, ensuring a deep, actionable understanding of risk mitigation.
Hazard Profile & Risk Assessment
Before any handling, a thorough understanding of the compound's specific hazards is mandatory. This compound is a white to light yellow crystalline powder with established hazards that demand respect and careful management.[1]
Chemical Identity:
| Property | Identifier |
| Name | This compound |
| CAS Number | 36436-65-4[2] |
| Molecular Formula | C10H12O2[2] |
| Molecular Weight | 164.20 g/mol [2] |
GHS Hazard Classification:
Based on data from the European Chemicals Agency (ECHA), this compound is classified as follows[2]:
| Pictogram | Signal Word | Hazard Class & Statement |
| Warning | H315: Causes skin irritation (Skin Irritation, Category 2)[2] | |
| H319: Causes serious eye irritation (Eye Irritation, Category 2A)[2] | ||
| H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation)[2] |
Practical Implications of Hazards:
-
Skin Contact: Direct contact can lead to redness, itching, and inflammation.
-
Eye Contact: The most significant immediate risk. Splashes can cause serious, potentially painful irritation.[2]
-
Inhalation: Inhaling the powder can irritate the nose, throat, and lungs, leading to coughing and discomfort.[2]
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense. The American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA) emphasize a "Hierarchy of Controls" to mitigate risks.[3][4]
-
Elimination/Substitution: While not always possible in research, consider if a less hazardous analogue could be used.
-
Engineering Controls: These are the most critical physical controls in the lab. For this compound, the primary engineering control is a certified chemical fume hood . All weighing and handling of the solid powder, as well as solution preparation, must be conducted within a fume hood to control exposure to hazardous fumes and vapors.[5]
-
Administrative Controls: These are procedural controls. Your laboratory's Chemical Hygiene Plan, standard operating procedures (SOPs), and proper training are essential.[5]
-
Personal Protective Equipment (PPE): Used in conjunction with the controls above, PPE provides the final barrier between you and the chemical hazard.
Personal Protective Equipment (PPE) Protocol
A hazard assessment is required to select the appropriate PPE for any task.[6][7][8] The following protocol is the minimum requirement for handling this compound.
Caption: PPE Selection Workflow for this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[6]
-
Elevated Risk: When handling larger volumes of solutions where a splash hazard is present, a face shield must be worn in addition to safety glasses or goggles.[6][9]
Hand Protection
-
Glove Type: Nitrile gloves are the preferred choice for incidental contact (splash protection).[10] They offer good resistance to a range of chemicals and visibly tear upon puncture, providing a clear indicator of failure.[10]
-
Glove Protocol: Always inspect gloves for rips or punctures before use.[11] If a chemical splashes on your glove, remove it immediately, wash your hands, and don a new pair. Remember that no single glove material protects against all chemicals.[12] For extended contact or immersion, specialized gloves like butyl rubber may be necessary and you should consult a glove selection chart.[13]
Body Protection
-
Lab Coat: A flame-resistant or 100% cotton lab coat, fully buttoned with sleeves down, is required.[9] This protects your skin and clothing from accidental spills.
-
Apparel: Long pants and closed-toe shoes are mandatory personal attire in any laboratory where chemicals are handled.[6][14]
Respiratory Protection
-
When all work with this compound is performed within a properly functioning chemical fume hood, respiratory protection is not typically required.[9] A respirator would only be necessary in the event of a large spill or a failure of engineering controls, and would require enrollment in a formal respiratory protection program with fit testing, per OSHA standard 29 CFR 1910.134.[7]
Step-by-Step Operational Procedures
A. Donning PPE (Putting On)
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Don your safety glasses or goggles.
-
Gloves: Wash and dry your hands thoroughly. Select the correct size nitrile gloves and inspect them for any defects before putting them on. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
B. Doffing PPE (Taking Off) This sequence is critical to prevent self-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the proper waste container.[10]
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, touching only the inside, and hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove your safety glasses or face shield.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[11]
Decontamination & Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[15]
Caption: Waste Segregation and Disposal Workflow.
Spill Management
-
Small Spills (in fume hood): Absorb with a chemical absorbent pad or inert material (e.g., vermiculite). Gently sweep up the absorbed material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.
-
Large Spills (outside fume hood): Evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures. Do not attempt to clean it up without proper training and equipment.
Waste Segregation & Disposal
-
Identify & Label: All hazardous waste must be properly identified.[16] Label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[15][17]
-
Container Compatibility: Use a leak-proof container with a screw-on cap that is chemically compatible with the waste.[17][18] Do not overfill containers; leave at least 10-20% headspace for expansion.[15][19]
-
Segregate Waste Streams:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be collected in a designated, labeled hazardous solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a labeled hazardous liquid waste container. Segregate halogenated and non-halogenated organic waste streams as per your facility's protocol.[15]
-
-
Empty Containers: To be disposed of as regular trash, the original product container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate is considered hazardous waste and must be collected in the appropriate liquid waste stream.[17] After rinsing and air-drying, deface or remove the original label before disposal.[19]
Adherence to these protocols is non-negotiable for ensuring personal safety and maintaining the integrity of our research environment. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets before beginning any new procedure.
References
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- University of California San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
- Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. [Link]
- National Institute for Occupational Safety and Health (NIOSH). Guidelines for the selection of gloves for the workplace. [Link]
- Environmental Health and Safety, University of Nevada, Reno.
- American Chemical Society.
- Clarion Safety Systems.
- Lab Manager Magazine. Personal Protective Equipment (PPE)
- American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
- American Chemical Society. Safety Tipsheets & Best Practices. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
